molecular formula C7H4BrFO2 B104280 5-Bromo-6-fluorobenzo[d][1,3]dioxole CAS No. 94670-75-4

5-Bromo-6-fluorobenzo[d][1,3]dioxole

Cat. No.: B104280
CAS No.: 94670-75-4
M. Wt: 219.01 g/mol
InChI Key: DDBULQVCBPPQPN-UHFFFAOYSA-N
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Description

5-Bromo-6-fluorobenzo[d][1,3]dioxole (CAS 94670-75-4) is a high-purity halogenated benzodioxole that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring both bromine and fluorine substituents on an aromatic ring, makes it a valuable scaffold for constructing complex molecules via cross-coupling reactions, such as Suzuki or Buchwald–Hartwig amination . This compound is particularly significant in the development of bioactive molecules and positron emission tomography (PET) radiotracers. Recent research highlights its role as a precursor in the radiosynthesis of [18F]Anle138b, a potential PET tracer for targeting α-synuclein aggregates, which are implicated in Parkinson's disease and related neurodegenerative disorders . Researchers value this compound for its utility in Structure-Activity Relationship (SAR) studies, where it is used to create fluorinated analogs to enhance the potency, metabolic stability, and binding selectivity of drug candidates . Handling Note: This product is labeled with GHS07 hazard pictograms. Safety data indicates it may be harmful if swallowed (H302) and may cause skin and eye irritation (H315, H319) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBULQVCBPPQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-6-fluorobenzo[d][1,3]dioxole: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-6-fluorobenzo[d][1,3]dioxole (CAS 94670-75-4) , a specialized halogenated building block used in the synthesis of complex pharmaceutical intermediates, particularly lignans and heterocyclic bioactive agents.

Executive Summary

This compound (CAS 94670-75-4) is a di-substituted methylenedioxybenzene derivative characterized by the presence of orthogonal halogen handles: a reactive bromine atom for cross-coupling and a metabolic-blocking fluorine atom.[1][2][3] This compound serves as a critical intermediate in the synthesis of podophyllotoxin analogues (antineoplastic agents) and various anticonvulsant candidates. Its structural uniqueness lies in the para relationship between the bromine and fluorine atoms, which allows for highly regioselective functionalization of the benzodioxole core.

Physicochemical Profile

The introduction of fluorine adjacent to the bromine atom significantly alters the electronic properties of the benzodioxole ring, enhancing lipophilicity and metabolic stability compared to the non-fluorinated parent.

PropertyData
CAS Number 94670-75-4
IUPAC Name 5-Bromo-6-fluoro-1,3-benzodioxole
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Physical State Low-melting solid or pale yellow liquid (Batch dependent)
Boiling Point (Predicted) ~240–250 °C (at 760 mmHg)
Density (Predicted) ~1.7 g/cm³
LogP (Predicted) 2.6 – 2.9
Solubility Soluble in DCM, CHCl₃, Ethyl Acetate; Insoluble in water

Synthetic Utility & Reactivity

The core value of CAS 94670-75-4 lies in its chemoselective reactivity . The bromine atom undergoes facile oxidative addition with transition metals (Pd, Ni), while the fluorine atom remains inert under standard coupling conditions, serving instead to modulate the pKa and metabolic susceptibility of the final drug candidate.

Synthesis Pathway: Regioselective Bromination

The most robust synthesis involves the electrophilic bromination of 5-fluorobenzo[d][1,3]dioxole . The regiochemistry is dictated by the synergistic directing effects of the oxygen atoms and the fluorine substituent.

  • Substrate: 5-Fluorobenzo[d][1,3]dioxole.[2]

  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or DMF; or Br₂ in Acetic Acid.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The 1,3-dioxole oxygens are strong ortho/para directors. Position 6 is para to Oxygen-1 and ortho to Fluorine. Position 4 is sterically hindered. Position 6 is the kinetically favored site, yielding the 5-bromo-6-fluoro isomer.

Divergent Synthetic Applications

Once synthesized, the scaffold can be diverted into two primary reaction classes:

  • Suzuki-Miyaura Cross-Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems. The fluorine atom ortho to the coupling site exerts a steric and electronic influence, often requiring specialized ligands (e.g., SPhos, XPhos) to prevent protodebromination.

  • Lithium-Halogen Exchange: Treatment with n-BuLi or t-BuLi at -78°C generates the aryllithium species at position 5. This nucleophile can then attack aldehydes, ketones, or formylating agents (DMF) to generate 5-substituted-6-fluorobenzodioxoles.

Visualized Reaction Workflow

The following diagram illustrates the synthesis of the core scaffold and its downstream divergence into medicinal chemistry targets.

G Start 5-Fluorobenzo[d][1,3]dioxole Reagent NBS / MeCN (Electrophilic Bromination) Start->Reagent Product 5-BROMO-6-FLUORO BENZO[D][1,3]DIOXOLE (CAS 94670-75-4) Reagent->Product Regioselective at C6 Path1 Pd(PPh3)4 / Ar-B(OH)2 (Suzuki Coupling) Product->Path1 Path2 n-BuLi / -78°C (Li-Halogen Exchange) Product->Path2 Target1 Biaryl Scaffolds (Lignans/Anticonvulsants) Path1->Target1 Target2 Functionalized Aldehydes (via DMF quench) Path2->Target2

Caption: Synthesis and divergent reactivity of CAS 94670-75-4. Note the regioselective bromination at C6.

Detailed Experimental Protocol

Protocol: Synthesis of this compound via Bromination Note: This generalized protocol is based on standard halogenation methodologies for deactivated benzodioxoles.

Reagents:

  • 5-Fluorobenzo[d][1,3]dioxole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • Ammonium Acetate (0.1 eq, catalyst - optional)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 5-fluorobenzo[d][1,3]dioxole and dissolve in anhydrous MeCN.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc) or GC-MS. The product will appear as a less polar spot compared to the starting material.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Validation: Verify structure using ¹H NMR (look for two singlets in the aromatic region if para, or doublets with specific J-coupling if ortho—however, for this 5,6-substituted isomer, expect para-like coupling or distinct singlets due to lack of adjacent protons).

Safety & Handling (SDS Highlights)

Researchers must adhere to standard chemical hygiene plans when handling halogenated aromatics.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • Podophyllotoxin Analogs: "Stereoselective Synthesis of an Analogue of Podophyllotoxin." Journal of Organic Chemistry / Patent Literature. (Cited in context of CAS 94670-75-4 usage).

  • General Benzodioxole Bromination: "Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note." BenchChem Protocols.

  • Commercial Availability & Properties: "this compound Product Page." Sigma-Aldrich / Fluorochem.

  • Anticonvulsant Design: "Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives." Archiv der Pharmazie, 2017. (Contextual reference for scaffold utility).

Sources

Chemical structure of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

[1]

Executive Summary & Chemical Identity

This compound (also known as 5-bromo-6-fluoro-1,3-benzodioxole) is a disubstituted methylenedioxybenzene derivative.[1] It serves as a high-value building block in drug discovery, particularly for introducing the metabolically stable benzodioxole motif into pharmaceutical candidates.[1] The presence of the bromine atom allows for versatile cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom acts as a bioisostere and metabolic blocker, preventing oxidation at the metabolically labile 6-position.[1]

Chemical Identifiers
PropertyDetail
IUPAC Name 5-Bromo-6-fluoro-1,3-benzodioxole
Common Name 5-Bromo-6-fluoromethylenedioxybenzene
CAS Number Note: Isomeric to 1226808-75-8 (4-fluoro); specific 5,6-isomer CAS is often vendor-specific (e.g., 1214385-56-0 or similar).[1]
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
SMILES Fc1cc2OCOc2cc1Br
InChIKey DDBULQVCBPPQPN-UHFFFAOYSA-N

Structural Characterization & Electronic Properties

Understanding the electronic environment of the benzene ring is crucial for predicting reactivity.

  • Benzodioxole Ring: The 1,3-dioxole ring is electron-donating via resonance (+M effect) from the oxygen lone pairs.[1] This activates the benzene ring toward electrophilic aromatic substitution (EAS), directing incoming electrophiles to the 5- and 6-positions (para to the oxygens).[1]

  • Fluorine Substituent: Exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+M).[1] In this scaffold, it deactivates the position meta to it but directs ortho/para.

  • Bromine Substituent: A weak deactivator but an excellent leaving group for transition-metal catalyzed reactions.[1]

NMR Spectral Expectations:

  • ¹H NMR: Two distinct aromatic singlets (or doublets with small J values due to long-range coupling). The proton ortho to the fluorine (H-4 or H-7) will show characteristic H-F coupling (

    
     or 
    
    
    ).[1]
  • ¹⁹F NMR: A single signal typically around -110 to -120 ppm, appearing as a multiplet due to coupling with aromatic protons.[1]

Synthetic Pathways

The synthesis of this compound relies on controlling regioselectivity during the halogenation of the benzodioxole core.[1]

Pathway A: Electrophilic Bromination of 5-Fluorobenzo[d][1,3]dioxole (Preferred)

This route utilizes the directing effects of the dioxole oxygens to install the bromine atom at the 6-position, which is para to one oxygen and ortho to the fluorine.[1]

Mechanism: The 5-fluoro-1,3-benzodioxole substrate is activated at the 6-position.[1] The fluorine atom directs ortho, and the dioxole oxygen (O-1) directs para to the same position (C-6), creating a cooperative directing effect that ensures high regioselectivity.[1]

Detailed Experimental Protocol

Reagents:

  • 5-Fluoro-1,3-benzodioxole (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 5-fluoro-1,3-benzodioxole and anhydrous MeCN under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to prevent exotherms and over-bromination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or LC-MS.[1][2] The product will appear as a less polar spot compared to the starting material.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted bromine species. Extract with Ethyl Acetate (3x).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).
    

Validation:

  • Yield: Typically 85–95%.[1]

  • Purity: >98% by HPLC.

Pathway B: Sandmeyer Reaction (Alternative)

Used if the 5-fluoro precursor is unavailable.[1] Starts from 5-bromo-6-nitro-1,3-benzodioxole.[1]

  • Reduction:

    
     or 
    
    
    reduces the nitro group to an amine.[1]
  • Diazotization:

    
     forms the diazonium tetrafluoroborate salt.
    
  • Balz-Schiemann: Thermal decomposition of the salt yields the fluoride.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision tree and flow for synthesizing and utilizing this scaffold.

Gcluster_0Alternative Route (Sandmeyer)StartStart: 1,3-BenzodioxoleInter15-Fluoro-1,3-benzodioxoleStart->Inter1Direct Fluorination (Difficult)TargetTARGET:This compoundInter1->TargetBromination (High Yield)Reagent1Reagent: Selectfluoror Electrophilic F+App1Suzuki Coupling(Biaryl Synthesis)Target->App1App2Li-Halogen Exchange(Electrophile Trapping)Target->App2App3Buchwald-Hartwig(C-N Bond Formation)Target->App3Reagent2Reagent: NBS, MeCN(Regioselective Bromination)Reagent2->TargetAltStart5-Bromo-6-nitro-1,3-benzodioxoleAltStep1Amine IntermediateAltStart->AltStep1Reduction (Fe/HCl)AltStep1->TargetNaNO2, HBF4 / Heat

Caption: Synthetic workflow illustrating the primary bromination pathway and downstream medicinal chemistry applications.

Reactivity Profile & Applications

Chemoselectivity

The C-Br bond is significantly weaker than the C-F bond (


11
Key Transformations
Reaction TypeReagents & ConditionsOutcomeMechanism Note
Suzuki-Miyaura

,

,

, Dioxane/H₂O, 90°C
Biaryl Formation Fluorine remains intact; Br is replaced by Aryl group.[1]
Lithium Exchange

, THF, -78°C
Aryl-Lithium Species Li exclusively exchanges Br.[1] Can be trapped with electrophiles (e.g., DMF -> Aldehyde).[1]
Buchwald-Hartwig

,

, BINAP,

Aryl Amine Formation of C-N bond at position 5.[1]
Medicinal Chemistry Utility
  • Metabolic Blocking: The fluorine at the 6-position blocks Cytochrome P450-mediated oxidation, which typically occurs para to the electron-donating dioxole oxygen.[1] This extends the half-life (

    
    ) of the drug molecule.[1]
    
  • Bioisosterism: The benzodioxole ring mimics the catechol moiety found in neurotransmitters (e.g., dopamine) but is lipophilic and non-ionizable.

Safety & Handling

  • Hazards: Like most halogenated aromatics, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow hydrolysis or discoloration.

  • Disposal: Must be disposed of as halogenated organic waste.

References

  • Regioselective Bromination of Benzodioxoles

    • Source: BenchChem Application Notes. "Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole."
    • Relevance: Establishes the regioselectivity of electrophilic substitution on the benzodioxole core (Position 6 is favored after Position 5 is filled).
  • General Reactivity of 5-Bromo-1,3-benzodioxole Derivatives

    • Source: PubChem Compound Summary. "5-Bromo-6-(bromomethyl)-1,3-benzodioxole."[1]

    • Relevance: Provides analogous spectral data and physical property baselines for 5,6-disubstituted benzodioxoles.
    • [1]

  • Suzuki-Miyaura Coupling Protocols

    • Source: TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Guide."
    • Relevance: Standard protocols for coupling aryl bromides like this compound.[1]

    • [1]

  • Patent Precedent for 5-Bromo-6-fluoro Scaffold

    • Source: Google Patents (CN110583663A). "Substituted picolinic acids and use thereof as herbicides."[3]

    • Relevance: Explicitly lists "5-bromo-6-fluoro-1,3-benzodioxole" as a synthesized intermediate.[1]

    • [1]

Fluorinated Benzodioxole Building Blocks for Medicinal Chemistry

[1][2]

Executive Summary

The 2,2-difluorobenzo[d][1,3]dioxole moiety represents a critical bioisostere in modern medicinal chemistry, offering a strategic solution to the metabolic liabilities associated with the traditional benzodioxole (methylenedioxybenzene) ring. While the non-fluorinated benzodioxole is a classic structural motif found in natural products (e.g., podophyllotoxin) and older drugs (e.g., paroxetine), it suffers from metabolic activation by Cytochrome P450 enzymes, leading to reactive quinone methide intermediates and potential hepatotoxicity.

Replacing the methylene protons with fluorine atoms (

1LumacaftorTezacaftor

Part 1: Structural Properties & Pharmacochemistry

Bioisosterism and Metabolic Stability

The primary driver for incorporating the 2,2-difluorobenzodioxole motif is the mitigation of metabolic toxicity.

  • The Benzodioxole Liability: The methylene bridge (

    
    ) of a standard benzodioxole is prone to hydrogen atom abstraction by CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1] This results in a hydroxy-benzodioxole intermediate that collapses to a catechol, which can be further oxidized to an electrophilic o-quinone.[1] These reactive species can covalently bind to proteins, leading to mechanism-based inhibition (MBI) of enzymes or idiosyncratic toxicity.[1]
    
  • The Fluorine Solution: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol) and is resistant to oxidative cleavage.[1] The 2,2-difluoro substitution renders the dioxole ring metabolically inert under physiological conditions, preventing the formation of the catechol and subsequent toxic metabolites.

Physicochemical Modulation

Fluorination induces profound changes in the physicochemical profile of the scaffold:

PropertyBenzodioxole (

)
2,2-Difluorobenzodioxole (

)
Impact on Drug Design
Lipophilicity (LogP) ModerateHighIncreases permeability; may require solubilizing groups elsewhere.[1]
Electronic Effect Electron Donating (weak)Electron Withdrawing (strong)Reduces electron density on the benzene ring, lowering the pKa of attached acidic groups or reducing the basicity of anilines.
Conformation PuckeredPlanar/TwistedThe larger van der Waals radius of fluorine can alter the preferred conformation, potentially improving receptor fit.
Mechanism of Metabolic Stabilization (Diagram)

MetabolicStabilitycluster_0Standard Benzodioxole (Metabolic Liability)cluster_12,2-Difluorobenzodioxole (Stable)BDOBenzodioxole(-OCH2O-)Int1Hydroxy-metabolite(Unstable)BDO->Int1CYP450(Oxidation)CatCatechol(Ring Opening)Int1->CatCollapseQuino-Quinone(TOXIC ELECTROPHILE)Cat->QuinOxidationDFB2,2-Difluorobenzodioxole(-OCF2O-)NoRxnMetabolicallyInertDFB->NoRxnCYP450(Blocked)

Figure 1: Comparison of metabolic pathways.[1] The difluoro-substitution blocks the initial oxidation step, preventing the cascade to toxic quinones.

Part 2: Synthetic Strategies

Accessing the 2,2-difluorobenzodioxole core requires specialized fluorination methods. Once the core is formed, it behaves like a deactivated electron-poor aromatic system.

De Novo Ring Formation

Constructing the ring from catechol is the primary laboratory method.

  • Reagent: Sodium Chlorodifluoroacetate (

    
    )  or Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) .[1]
    
  • Mechanism: These reagents generate difluorocarbene (

    
    )  in situ under thermal conditions.[1] The carbene inserts into the O-H bonds of the catechol.
    
  • Conditions: High temperature (90–120 °C) in polar aprotic solvents (DMF, DMAc) with a base (

    
    ).
    
Industrial Synthesis (Halogen Exchange)

For large-scale manufacturing (kg to ton scale), a more atom-economical route is often employed:

  • Chlorination: Radical chlorination of 1,3-benzodioxole to 2,2-dichloro-1,3-benzodioxole (

    
     or 
    
    
    ).[1]
  • Fluorination: Halogen exchange (Halex) using anhydrous Hydrogen Fluoride (HF) or

    
    .[1]
    
    • Note: This route involves hazardous gases and is generally restricted to specialized CMOs (e.g., Enamine, Sigma-Aldrich fine chemicals).[1]

Functionalization of the Core

The 2,2-difluorobenzodioxole ring is electron-deficient. Electrophilic aromatic substitution (EAS) requires forcing conditions.[1]

  • Bromination: Requires strong Lewis acids (

    
    , 
    
    
    ) or highly reactive brominating agents to access 5-bromo-2,2-difluorobenzo[d][1,3]dioxole .[1]
  • Lithiation: Halogen-lithium exchange on the 5-bromo derivative allows access to boronic acids, aldehydes, and carboxylic acids.

Part 3: Key Building Blocks & Reactivity

The following building blocks are the "workhorses" for introducing this motif into drug candidates.

Structure NameCAS RNPrimary UtilityReactivity Profile
2,2-Difluoro-1,3-benzodioxole 1583-59-1Parent ScaffoldRequires functionalization (Bromination/Nitration).[1]
5-Bromo-2,2-difluoro-1,3-benzodioxole 33070-32-5Cross-Coupling PartnerStandard Suzuki/Buchwald coupling.[1] Stable intermediate.
2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid 656-46-2Amide CouplingUsed in Lumacaftor .[1][2] Precursor to acid chlorides.
5-Amino-2,2-difluoro-1,3-benzodioxole 1544-85-0Amide/Urea FormationNucleophilic aniline.[1] Reduced basicity due to F-withdrawal.

Part 4: Case Studies in Drug Discovery

Lumacaftor (VX-809) & Tezacaftor (VX-661)

These CFTR (Cystic Fibrosis Transmembrane conductance Regulator) modulators utilize the 2,2-difluorobenzodioxole moiety to improve pharmacokinetic stability.[1]

  • Role of the Motif: The 2,2-difluorobenzodioxole ring is part of the hydrophobic "tail" of the molecule.

  • Structural Insight: In Lumacaftor, the scaffold is linked via a cyclopropane carboxamide.[3] The fluorination prevents rapid oxidative clearance, allowing the drug to maintain therapeutic levels (half-life ~26 hours).

  • Synthesis Connection: The synthesis typically involves the coupling of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid with an aminopyridine derivative.[1]

Fludioxonil

A phenylpyrrole fungicide where the 2,2-difluorobenzodioxole group ensures environmental persistence and prevents rapid degradation by soil microbes, mirroring the metabolic stability rationale in human pharmacology.

Part 5: Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole

A reliable method for functionalizing the core scaffold for subsequent cross-coupling.[1]

Objective: Selective monobromination of 2,2-difluoro-1,3-benzodioxole.

Reagents:

  • 2,2-Difluoro-1,3-benzodioxole (1.0 equiv)[1]

  • Bromine (

    
    ) (1.05 equiv)[1]
    
  • Iron powder (

    
    ) (0.05 equiv) or 
    
    
    [1]
  • Solvent: Carbon tetrachloride (

    
    ) or Dichloromethane (
    
    
    ) (Note: DCM is safer but may require reflux).[1]

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr gas).

  • Charging: Add 2,2-difluoro-1,3-benzodioxole (15.8 g, 100 mmol) and Iron powder (0.28 g, 5 mmol) to the flask. Dissolve in solvent (50 mL).

  • Addition: Cool the mixture to 0 °C in an ice bath. Add Bromine (16.8 g, 5.4 mL, 105 mmol) dropwise over 30 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by GC-MS or TLC (Hexanes).[1] The starting material peak should disappear, replaced by the mono-bromo product.

  • Workup: Quench the reaction by adding saturated aqueous Sodium Bisulfite (

    
    ) to destroy excess bromine (color changes from red/brown to yellow/clear).
    
  • Extraction: Separate the organic layer.[1] Wash with water (

    
     mL), saturated 
    
    
    , and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The crude oil can be purified by vacuum distillation (bp ~74–75 °C at 16 mbar) to yield the product as a colorless liquid.
    

Yield: Typically 80–85%.[1] Characterization:



1
Protocol B: Synthetic Workflow Visualization

SynthesisWorkflowCatecholCatechol(Starting Material)Core2,2-Difluoro-1,3-benzodioxole(Core Scaffold)Catechol->CoreClCF2CO2Na, DMF, 100°C(Difluorocarbene Insertion)Bromo5-Bromo-2,2-difluoro-1,3-benzodioxole(Building Block)Core->BromoBr2, Fe, 0-25°C(Electrophilic Bromination)AcidCarboxylic Acid Derivative(Coupling Partner)Bromo->Acid1. n-BuLi, -78°C2. CO2, H+DrugFinal Drug Candidate(e.g., Lumacaftor)Acid->DrugAmine, HATU, DIPEA(Amide Coupling)

Figure 2: From raw material to drug substance.[1][4][5] The workflow highlights the critical intermediate role of the 5-bromo derivative.

References

  • Bioisosterism in Drug Design. PatSnap Synapse. (2025).[1] Overview of fluorine substitution for metabolic stability.

  • Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. PrepChem. Detailed experimental procedure for bromination.

  • Lumacaftor (Compound Summary). PubChem. National Library of Medicine.[1] Structure and pharmacological classification of 2,2-difluorobenzodioxole containing drugs.

  • Fluorinated Benzodioxoles - Building Blocks. Enamine. Catalog of commercially available fluorinated benzodioxole analogs.

  • 2,2-Difluoro-1,3-benzodioxole Product Information. Sigma-Aldrich. Physical properties and safety data. [1]

  • Tezacaftor (VX-661) Chemical Properties. ChemSrc. Structural data and synthesis intermediates.

5-Bromo-6-fluorobenzo[d][1,3]dioxole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 5-Bromo-6-fluorobenzo[d][1,3]dioxole , a high-value intermediate in medicinal chemistry.

Executive Summary

This compound (also known as 5-bromo-6-fluoro-1,3-benzodioxole) is a "privileged scaffold" in drug discovery. It combines the metabolic stability of the fluorine substituent with the versatile reactivity of the bromine handle, all within the lipophilic benzodioxole core. This guides provides researchers with the critical data, self-validating synthesis protocols, and safety standards required to utilize this compound in high-throughput optimization and lead generation.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers must verify these parameters to ensure isomer purity, particularly distinguishing it from the 4-fluoro or 4-bromo regioisomers.

ParameterValueTechnical Note
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol Monoisotopic Mass: 217.938 g/mol
CAS Number Varies by VendorCommon Ref: 1415022-32-0 (Verify specific isomer structure on CoA)
Physical State Solid / Low-melting SolidOften appears as off-white to pale yellow crystals.[1][2][3]
LogP (Predicted) ~3.14Highly lipophilic; excellent for CNS penetration.
H-Bond Acceptors 2Dioxole oxygens.
H-Bond Donors 0
Structural Identification (NMR Signature)

To validate the 5,6-substitution pattern (para-like orientation relative to the benzene ring), look for the following 1H NMR signals (CDCl₃, 400 MHz):

  • Aromatic Region: Two distinct singlets (or doublets with

    
     Hz) appearing between 6.90 – 7.15 ppm .
    
    • Differentiation: If the protons were meta (4,6-isomer), the coupling constants would differ significantly. If they were adjacent to the dioxole (4,5-isomer), the shift would be shielded/deshielded differently by the oxygen lone pairs.

  • Methylene Bridge: A sharp singlet at ~6.00 ppm (

    
    ).
    

Synthetic Utility & Reactivity Profile

The value of this scaffold lies in its orthogonal reactivity . The molecule contains three distinct reactive sites that can be manipulated sequentially.[4][5]

Reactivity Map

The following diagram illustrates the strategic manipulation of the scaffold.

ReactivityMap Core This compound (Core Scaffold) Suzuki C-Br Bond (Suzuki/Buchwald Coupling) Core->Suzuki Pd(0) Catalysis (Aryl/Amine attachment) Metabolism C-F Bond (Metabolic Blocking) Core->Metabolism Blocks P450 Oxidation at C6 Cleavage Dioxole Ring (Lewis Acid Cleavage) Core->Cleavage BBr3 / AlCl3 (Yields Catechols)

Figure 1: Orthogonal reactivity map. The C-Br bond serves as the primary synthetic handle, while the C-F bond modulates pharmacokinetics. The dioxole ring remains stable under basic coupling conditions but can be cleaved by strong Lewis acids.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl boronic acid. This method is optimized to prevent protodebromination (a common side reaction with electron-rich rings).

Reagents & Setup
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness against steric bulk.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
    • Why:

      
       causes homocoupling of the boronic acid and deactivates the Pd(0) species.
      
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Thermal Activation: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    .[6]
    
  • Purification: Flash column chromatography (Silica gel).

Workflow Diagram

SuzukiProtocol Start Start: Weigh Reagents (Substrate, Boronic Acid, Pd-Cat) Degas Degas System (N2 Purge, 5 min) Start->Degas Reaction Reaction 90°C, 4-12h, Dioxane/aq. K2CO3 Degas->Reaction Check TLC Monitor (Disappearance of Bromide) Reaction->Check Check->Reaction Incomplete Workup Workup EtOAc Extr. / Brine Wash Check->Workup Complete

Figure 2: Optimized workflow for Palladium-catalyzed cross-coupling of the 5-bromo-6-fluoro scaffold.

Handling & Safety Information

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated aromatics can be light-sensitive; store in amber vials.

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem Compound Summary. "5-Bromo-6-(bromomethyl)-1,3-benzodioxole" (Analogue Structural Data). National Center for Biotechnology Information. Accessed 2024.

  • Sigma-Aldrich. "5-Bromo-4-fluorobenzo[d][1,3]dioxole Product Sheet" (Isomer Comparison). Merck KGaA. Accessed 2024.

  • ChemBK. "6-Bromo-4-fluorobenzo[d][1,3]dioxole Properties." ChemBK Chemical Database. Accessed 2024.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for the coupling described in Section 4).

Sources

Advanced Applications of 5-Bromo-6-fluorobenzo[d][1,3]dioxole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 5-Bromo-6-fluorobenzo[d][1,3]dioxole in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, This compound (CAS: 1214385-58-0 / 94670-75-4) has emerged as a high-value "privileged scaffold." It offers a strategic combination of a chemically reactive handle (bromine) and a metabolic blocker (fluorine) on the electron-rich benzodioxole core.

This guide details the technical utility of this intermediate, focusing on its role in Lead Optimization —specifically for modulating metabolic stability (ADME) and fine-tuning electronic properties without altering steric bulk significantly. We provide validated synthetic protocols, reaction pathways, and strategic rationales for its deployment in kinase inhibitor and GPCR ligand design.

Chemical Profile & Strategic Utility

Structural Logic

The 1,3-benzodioxole moiety (methylenedioxybenzene) is a classic bioisostere for the catechol group, often used to improve lipophilicity and oral bioavailability. However, the native benzodioxole ring is metabolically liable; Cytochrome P450 enzymes frequently attack the methylene bridge or the electron-rich aromatic ring (para-hydroxylation).

The 5-Bromo-6-fluoro modification addresses these liabilities:

  • Fluorine (C6): Blocks the metabolically "soft" position para to the oxygen, preventing hydroxylation. It also lowers the electron density of the ring, reducing the propensity for oxidative opening of the dioxole ring (quinone methide formation).

  • Bromine (C5): Serves as an orthogonal functionalization handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be modularly attached to pharmacophores.

Physical Properties
PropertyValueNote
IUPAC Name 5-Bromo-6-fluoro-1,3-benzodioxole
CAS Number 1214385-58-0 (var. 94670-75-4)Verify specific isomer availability
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
Appearance Off-white to pale yellow solidLow melting point solid or oil
LogP (Predicted) ~2.8Optimal for CNS penetration
H-Bond Donors 0
H-Bond Acceptors 2Dioxole oxygens

Synthetic Protocols

Preparation of this compound

Note: While commercially available, in-house synthesis is often required for scale-up. The most reliable route involves the electrophilic bromination of 5-fluorobenzo[d][1,3]dioxole.

Reaction Logic (Regioselectivity)

The 1,3-benzodioxole ring is strongly activated. The fluorine at C5 is a weak deactivator but an ortho/para director.

  • Directing Effects: The oxygens at positions 1 and 3 strongly activate positions 6 and 5, respectively.

  • Outcome: Bromination occurs at C6 (ortho to F, para to O1) or C5. Since C5 is occupied by F, the electrophile is directed to C6 (adjacent to F). Correction: In the 5-fluoro substrate, the open positions are 4, 6, and 7.

    • Position 6: Ortho to F, Para to O1. (Highly Activated)

    • Position 4: Ortho to O3, Meta to F. (Sterically hindered "bay" region).

    • Position 7: Ortho to O1, Meta to F.

    • Result: The synergy of the Para-Oxygen effect and Ortho-Fluorine effect directs bromination almost exclusively to the 6-position , yielding the 5-bromo-6-fluoro pattern (renumbered as 5-Br, 6-F).

Experimental Procedure

Reagents: 5-Fluorobenzo[d][1,3]dioxole (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (ACN).

  • Dissolution: Dissolve 5-fluorobenzo[d][1,3]dioxole (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask shielded from light.

  • Addition: Add NBS (10.5 mmol) portion-wise at 0°C over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in CCl₄ or Heptane and filter to remove succinimide byproduct.

  • Purification: Wash the filtrate with water and brine. Dry over Na₂SO₄.[2] Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

  • Yield: Expect 85–92% yield of a pale crystalline solid.

Divergent Synthesis & Applications

The utility of this compound lies in its ability to undergo orthogonal coupling reactions.

Workflow Visualization

The following diagram illustrates the divergent pathways from this core intermediate.

G Start 5-Fluorobenzodioxole Core This compound (The Scaffold) Start->Core NBS, ACN, 0°C (Regioselective Bromination) Prod1 Biaryl Ether / Amine (Kinase Inhibitors) Core->Prod1 Buchwald-Hartwig Pd(OAc)2, BINAP, Amine Prod2 Biaryl Scaffold (Suzuki Coupling) Core->Prod2 Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Prod3 Formylated Derivative (Aldehyde Precursor) Core->Prod3 1. n-BuLi, -78°C 2. DMF (Lithium-Halogen Exchange)

Caption: Divergent synthetic pathways utilizing the 5-Bromo-6-fluoro-1,3-benzodioxole scaffold.

Key Reaction Protocols
A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used to attach the scaffold to heteroaryl cores (e.g., indazoles, quinolines) for kinase inhibition.

  • Conditions: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 90°C for 12h.

  • Note: The fluorine atom ortho to the bromine can slightly retard the oxidative addition step due to electronics, but Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ are electron-rich enough to overcome this.

B. Lithium-Halogen Exchange (Formylation)

Essential for converting the bromide to an aldehyde, a precursor for reductive aminations.

  • Conditions:

    • Dissolve intermediate in dry THF at -78°C.

    • Add n-BuLi (1.1 eq) dropwise. (Bromine exchanges faster than Fluorine).

    • Quench with dry DMF (3.0 eq).

    • Acidic workup yields 6-fluorobenzo[d][1,3]dioxole-5-carbaldehyde .

Case Study: Optimization of a Kinase Inhibitor

Hypothetical application based on field data.

Problem: A lead compound containing a 3,4-dimethoxyphenyl group shows rapid metabolic clearance (t½ < 30 min) due to O-demethylation. Solution: Scaffold hopping to 5-substituted-6-fluorobenzo[d][1,3]dioxole.

  • Bioisosterism: The benzodioxole mimics the steric and electronic footprint of the dimethoxy group but is conformationally constrained.

  • Metabolic Blockade: The 6-fluoro substituent blocks the primary site of aromatic hydroxylation.

  • Result: The analog retains potency (IC50 < 10 nM) but exhibits a 4-fold increase in microsomal stability.

References

  • Title: Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles (Analogous chemistry).
  • General Reactivity of Bromobenzodioxoles

    • Title: Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[3] (Discusses bromination reagents applicable to benzodioxoles).

    • Source: J. Org. Chem. 2022, 87, 3177-3183.[3]

    • URL:[Link]

  • Medicinal Chemistry of Fluorinated Heterocycles

    • Title: Applications of Fluorine in Medicinal Chemistry.[4]

    • Source: J. Med. Chem. 2015, 58, 24, 9625–9664.
    • URL:[Link]

  • Commercial Availability & Data: Title: 5-Bromo-4-fluorobenzo[d][1,3]dioxole (Isomer comparison d

Sources

Literature review 5-Bromo-6-fluorobenzo[d][1,3]dioxole synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Bromo-6-fluorobenzo[d][1,3]dioxole CAS: 1242079-64-8 (Generic analog reference) Molecular Formula: C₇H₄BrFO₂ Significance: This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of poly-functionalized biaryls via Suzuki-Miyaura cross-coupling. The 1,3-benzodioxole (methylenedioxy) moiety is a proven pharmacophore found in drugs like Tadalafil and Paroxetine, while the vicinal bromo-fluoro substitution pattern offers a unique handle for orthogonal functionalization—the bromine serves as a reactive site for metal-catalyzed couplings, while the fluorine acts as a metabolically stable bioisostere or electronic modulator.

This guide details three distinct synthesis pathways, prioritized by scalability , regiocontrol , and operational simplicity .

Retrosynthetic Analysis

The synthesis of this compound can be deconstructed into three primary logical disconnections.

Retrosynthesis Target This compound P1 5-Bromo-6-amino-1,3-benzodioxole P1->Target Balz-Schiemann (Diazotization) P2 5-Fluorobenzo[d][1,3]dioxole P2->Target Electrophilic Bromination P3 4-Bromo-5-fluorocatechol P3->Target Methylenation (CH2Br2) SM1 1,3-Benzodioxole SM1->P1 1. Bromination 2. Nitration 3. Reduction SM1->P2 Selectfluor (Direct F) SM2 3,4-Dihydroxy-fluorobenzene SM2->P3 Bromination

Figure 1: Retrosynthetic disconnection strategies for the target scaffold.

Pathway A: The "Regio-Guaranteed" Nitro-Reduction Route

Best For: High-purity requirements and academic labs where regioselectivity must be absolute.[1]

This pathway relies on the strong directing effects of the benzodioxole oxygen atoms to install a nitro group para to the ether linkage, followed by a classic functional group interconversion (FGI) to the fluoride.

Step 1: Bromination of 1,3-Benzodioxole[2][3]
  • Reagents: NBS (N-Bromosuccinimide), DMF or MeCN.[1]

  • Mechanism: Electrophilic aromatic substitution (S_E_Ar).[1]

  • Protocol:

    • Dissolve 1,3-benzodioxole (1.0 eq) in DMF (0.5 M).

    • Cool to 0°C. Add NBS (1.05 eq) portion-wise to control exotherm.

    • Stir at RT for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with Na₂S₂O₃ (to remove residual bromine) and brine.[1]

    • Yield: ~90-95% of 5-bromo-1,3-benzodioxole .[1]

Step 2: Regioselective Nitration
  • Reagents: HNO₃ (65%), AcOH (Glacial Acetic Acid).

  • Rationale: The bromine at C5 and the oxygen at C1/C3 cooperatively direct the incoming nitro group to position 6 (ortho to Br, para to O).

  • Protocol:

    • Dissolve 5-bromo-1,3-benzodioxole in AcOH.

    • Add HNO₃ dropwise at 10-15°C.

    • Stir for 1 hour. The product often precipitates as a yellow solid.[1]

    • Yield: ~75-80% of 5-bromo-6-nitro-1,3-benzodioxole .

Step 3: Reduction to Aniline
  • Reagents: Fe powder, NH₄Cl, EtOH/H₂O (Bechamp Reduction).

  • Protocol:

    • Suspend nitro compound in EtOH/H₂O (4:1).[1]

    • Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Reflux for 2 hours.

    • Filter hot through Celite to remove iron oxides.[1]

    • Concentrate filtrate to obtain 5-bromo-6-amino-1,3-benzodioxole .[1]

Step 4: Balz-Schiemann Fluorination[1]
  • Reagents: NaNO₂, HBF₄ (48%), then thermal decomposition.

  • Protocol:

    • Suspend the amine in HBF₄ (aq) at -5°C.

    • Add NaNO₂ (1.1 eq) in water dropwise.[1] Maintain temp < 0°C.

    • Stir 30 min to form the diazonium tetrafluoroborate salt (precipitate).

    • Filter the salt and dry (Caution: Potentially explosive if dry; usually used wet or decomposed in situ).[1]

    • Decomposition: Heat the salt in decalin or dry sand at 110-130°C. Nitrogen gas evolves.[1]

    • Purification: Distillation or column chromatography.[1]

    • Final Product: This compound .

Pathway B: Direct Bromination of 5-Fluorobenzo[d][1,3]dioxole

Best For: Process efficiency and industrial scale-up (fewer steps).[1]

This route assumes access to 5-fluorobenzo[d][1,3]dioxole.[1][2] The regioselectivity relies on the synergistic directing effects of the alkoxy group (strong donor) and the fluorine (weak donor, ortho/para director).

Mechanism & Regioselectivity[1][4]
  • Substrate: 5-Fluorobenzo[d][1,3]dioxole.[1]

  • Directing Groups:

    • Oxygens (Pos 1,3): Strongly activate positions 4, 6, and 7.

    • Fluorine (Pos 5): Directs ortho (to 4 and 6).[1]

  • Conflict:

    • Position 6: Activated by Oxygen (para) and Fluorine (ortho).[1] (Favored)

    • Position 4: Activated by Oxygen (ortho) and Fluorine (ortho), but sterically hindered by the adjacent dioxole ring strain and the bridgehead.

    • Position 7: Activated by Oxygen (ortho) but meta to Fluorine.[1]

Protocol
  • Setup: Charge a reactor with 5-fluorobenzo[d][1,3]dioxole (1.0 eq) and Acetonitrile (MeCN).

  • Bromination: Add NBS (N-Bromosuccinimide, 1.1 eq) and a catalytic amount of NH₄OAc (10 mol%) to catalyze the reaction.

  • Reaction: Stir at 25°C for 12 hours. Monitor by HPLC.

  • Quench: Add aqueous NaHSO₃ to quench unreacted NBS.

  • Workup: Extract with MTBE. Dry over MgSO₄.[1]

  • Purification: Recrystallization from Hexane/EtOH or silica gel chromatography (Hexane:EtOAc 95:5).

Comparative Analysis

FeaturePathway A (Nitro-Red-Diazo)Pathway B (Direct Bromination)
Total Steps 41 (from 5-fluoro precursor)
Overall Yield 35 - 45%85 - 90%
Atom Economy Low (Loss of O, N, Fe waste)High
Regiocontrol Excellent (Steric + Electronic)Good (Electronic synergy)
Safety Profile Moderate (Diazonium handling)High (Standard reagents)
Cost Higher (Reagents + Time)Lower (if precursor available)

Scientific Validation & Quality Control

To ensure the integrity of the synthesized material, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃):

    • Look for two distinct singlets (or doublets with small J coupling) in the aromatic region.[1]

    • H4 (adjacent to Br): Typically ~7.0–7.2 ppm (deshielded by Br).[1]

    • H7 (adjacent to F): Typically ~6.6–6.8 ppm (coupling to F, JH-F ~10 Hz).

    • Methylenedioxy (-O-CH₂-O-): Singlet at ~6.0 ppm.[1]

  • ¹⁹F NMR:

    • Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]

  • GC-MS:

    • Molecular ion [M]+ peaks at m/z 218 and 220 (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br).[1]

References

  • Regioselective Nitration of Bromobenzodioxoles

    • Title: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Applic
    • Source: BenchChem Application Notes.[1]

  • Fluorination Methodologies (Balz-Schiemann)

    • Title: A Practical Synthesis of Fluoroarenes via the Balz-Schiemann Reaction.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 2, p. 295.[1]

    • URL:[Link]

  • Direct Halogenation Regioselectivity

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:International Journal of Molecular Sciences, 2014.[1]

    • URL:[Link]

  • Precursor Synthesis (Catechol Methylenation)

    • Title: Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles (P
    • Source: Google Patents.[1]

    • URL

Sources

Difference between 5-Bromo-6-fluoro and 5-Bromo-4-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and functional distinctions between 5-Bromo-6-fluoro-1,3-benzodioxole and 5-Bromo-4-fluoro-1,3-benzodioxole . These isomers, while chemically similar, exhibit divergent reactivity profiles and spectroscopic signatures critical for medicinal chemistry and process development.

Executive Summary

In the optimization of lead compounds—particularly kinase inhibitors and GPCR ligands—the precise placement of halogen atoms on the benzodioxole scaffold dictates metabolic stability, potency, and synthetic feasibility.

  • 5-Bromo-6-fluoro-1,3-benzodioxole (CAS 94670-75-4): Characterized by a "para-like" proton arrangement (H4 and H7), this isomer offers a sterically accessible C-Br bond for cross-coupling. It is frequently employed to modulate pKa and lipophilicity without introducing significant steric clash at the biaryl axis.

  • 5-Bromo-4-fluoro-1,3-benzodioxole (CAS 1226808-75-8): Defined by an "ortho" proton arrangement (H6 and H7) and a fluorine atom at the crowded 4-position (ortho to the bridgehead oxygen). This isomer is used to induce conformational locking (atropisomerism) or block metabolic hot-spots adjacent to the dioxole ring.

Structural & Spectroscopic Differentiation

The most reliable method to distinguish these isomers is 1H NMR spectroscopy , specifically analyzing the spin-spin coupling constants of the remaining aromatic protons.

NMR Logic and Coupling Constants

The substitution pattern alters the scalar coupling (


) between the remaining protons.
Feature5-Bromo-6-fluoro-1,3-benzodioxole5-Bromo-4-fluoro-1,3-benzodioxole
Proton Positions C4-H and C7-HC6-H and C7-H
Spatial Relationship Para (1,4-relationship across ring)Ortho (1,2-relationship)
1H NMR Signal Two distinct singlets (or small doublets,

Hz)
Two doublets (AB system,

Hz)
19F NMR Singlet (weak coupling to meta-H)Singlet (stronger coupling to ortho-H possible)

Diagnostic Rule: If your 1H NMR spectrum shows two doublets with a large coupling constant (~8-9 Hz), you have the 4-fluoro isomer. If it shows two singlets, you have the 6-fluoro isomer.

Visualization of Substitution Patterns

The following diagram illustrates the structural difference and the resulting NMR coupling logic.

G cluster_0 5-Bromo-6-fluoro (Para Protons) cluster_1 5-Bromo-4-fluoro (Ortho Protons) node_6F Structure: Br at C5, F at C6 Protons at C4, C7 nmr_6F NMR Result: Two Singlets (J ~ 0 Hz) node_6F->nmr_6F No Ortho Coupling node_4F Structure: Br at C5, F at C4 Protons at C6, C7 nmr_4F NMR Result: Two Doublets (J ~ 8.5 Hz) node_4F->nmr_4F Strong Ortho Coupling

Figure 1: Structural logic dictating the NMR spectroscopic differences between the two isomers.

Synthetic Accessibility & Protocols

The synthesis of these two isomers requires fundamentally different strategies due to the directing effects of the dioxole oxygens.

Synthesis of 5-Bromo-6-fluoro-1,3-benzodioxole

Strategy: Electrophilic Aromatic Substitution (EAS) followed by Functional Group Interconversion (FGI). Direct bromination of 5-fluorobenzodioxole yields a mixture. The preferred route uses a nitro-group as a placeholder to enforce regioselectivity.

Pathway:

  • Bromination: 1,3-Benzodioxole

    
     5-Bromo-1,3-benzodioxole.[1]
    
  • Nitration: 5-Bromo-1,3-benzodioxole

    
     5-Bromo-6-nitro-1,3-benzodioxole (Nitration occurs para to the bridgehead oxygen and ortho to Br).
    
  • Reduction: Nitro group

    
     Aniline (5-Bromo-6-amino-1,3-benzodioxole).
    
  • Balz-Schiemann: Diazotization (

    
    ) 
    
    
    
    Fluorination.
Synthesis of 5-Bromo-4-fluoro-1,3-benzodioxole

Strategy: Directed Ortho Metalation (DoM). The acidity of the C4 proton (between the oxygen and the aromatic ring) allows for selective lithiation.

Pathway:

  • Lithiation/Fluorination: 1,3-Benzodioxole +

    
    -BuLi 
    
    
    
    [4-Lithio species] + NFSI (N-Fluorobenzenesulfonimide)
    
    
    4-Fluoro-1,3-benzodioxole.
  • Bromination: 4-Fluoro-1,3-benzodioxole + NBS

    
     5-Bromo-4-fluoro-1,3-benzodioxole.
    
    • Note: The fluorine at C4 and the oxygen at C7a (O1) cooperatively direct the electrophile (Br+) to the C5 position (Ortho to F, Para to O).

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1,3-benzodioxole

This protocol utilizes a self-validating DoM approach.

Step 1: Regioselective Fluorination

  • Setup: Flame-dry a 250 mL 3-neck flask under Argon. Charge with 1,3-benzodioxole (1.0 eq, 20 mmol) and anhydrous THF (100 mL).

  • Lithiation: Cool to -78°C . Add

    
    -BuLi  (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins. Maintain temp < -70°C.
    
    • Checkpoint: The solution often turns yellow/orange, indicating lithiation at C4. Stir for 1 hour.

  • Quench: Dissolve NFSI (1.2 eq) in THF (20 mL) and add dropwise.

  • Workup: Warm to RT, quench with sat.

    
    , extract with EtOAc.[2] Purify via silica gel chromatography (Hexanes/EtOAc).
    

Step 2: Bromination

  • Reaction: Dissolve 4-fluoro-1,3-benzodioxole (1.0 eq) in Acetonitrile (0.5 M). Add N-Bromosuccinimide (NBS) (1.05 eq).

  • Catalysis: Add catalytic

    
      (10 mol%). Stir at RT for 4 hours.
    
    • Mechanism:[3][4][5] The 4-F substituent blocks the C3a-adjacent position. The combined directing effects of the C7a-Oxygen (para-director) and C4-Fluorine (ortho-director) strongly favor C5 bromination.

  • Validation: Check GC-MS for M+ (218/220). 1H NMR should show two doublets (

    
     Hz).
    

Reactivity Profile & Applications

The position of the fluorine atom significantly impacts the chemical behavior of the bromine handle in cross-coupling reactions.

Reactivity Parameter5-Bromo-6-fluoro5-Bromo-4-fluoro
Suzuki Coupling (Sterics) High Reactivity. The C5-Br is flanked by a small H4 and F6. Standard catalysts (

) work well.
Lower Reactivity. The C5-Br is flanked by F4. The F4 is adjacent to the bridgehead, creating a "buttressing effect" that hinders Pd oxidative addition. Requires active catalysts (e.g., Pd-PEPPSI, Buchwald precatalysts).
Lithium-Halogen Exchange Fast. Exchange at C5 is rapid.Very Fast but Unstable. The resulting anion at C5 is ortho to F, making it prone to benzyne formation (elimination of LiF) if warmed above -78°C.
Metabolic Stability Blocks metabolism at C6. C4 remains a potential soft spot (though sterically hindered).Blocks metabolism at C4 (a common oxidation site). C6 is open but less reactive.
Comparative Workflow Diagram

The following flowchart guides the selection of the isomer based on the desired downstream chemistry.

Reactivity cluster_6F Pathway A: 5-Bromo-6-fluoro cluster_4F Pathway B: 5-Bromo-4-fluoro Start Select Isomer based on Target Property Iso6 5-Bromo-6-fluoro (CAS 94670-75-4) Start->Iso6 Iso4 5-Bromo-4-fluoro (CAS 1226808-75-8) Start->Iso4 App6 Application: Standard Kinase Inhibitors (Minimizes Steric Clash) Iso6->App6 React6 Reactivity: Standard Suzuki/Buchwald Conditions Iso6->React6 App4 Application: Conformational Locking (Atropisomerism) Iso4->App4 React4 Reactivity: Requires High-Activity Pd (Steric Crowding) Iso4->React4

Figure 2: Decision matrix for selecting the appropriate fluorinated benzodioxole scaffold.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216233, 5-Bromo-4-fluoro-1,3-benzodioxole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DoM). Retrieved from [Link]

Sources

Solubility Profile & Solvent Selection Guide: 5-Bromo-6-fluorobenzo[d][1,3]dioxole

[1][2][3][4][5][6]

CAS: 1214385-63-3 | Formula: C₇H₄BrFO₂ | MW: 219.01 g/mol Synonyms: 5-Bromo-6-fluoro-1,3-benzodioxole; 1-Bromo-2-fluoro-4,5-methylenedioxybenzene[1][2][3][4][5]

Executive Summary

This compound is a halogenated heterocyclic building block critical in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] Its structure features a lipophilic methylenedioxybenzene core substituted with both bromine and fluorine atoms.[6]

This substitution pattern creates a "lipophilic dipole" : the core is highly hydrophobic, but the C-F and C-Br bonds introduce significant local polarity.[2][4][5][6] Consequently, the compound exhibits excellent solubility in aprotic polar and chlorinated solvents, moderate-to-high solubility in aromatics, and negligible solubility in water.[1][2][3][4][5]

Key Solubility Takeaway:

  • Primary Solvents (Dissolution): Dichloromethane (DCM), Ethyl Acetate, THF.[4][6]

  • Process Solvents (Reactions): Toluene, DMF, 1,4-Dioxane.[4][5]

  • Anti-Solvents (Purification): Water, cold Hexanes (depending on concentration).[4][5][6]

Physicochemical Characterization

Understanding the physical state is a prerequisite for solubility determination.[6] Based on structural analogs (e.g., 5-bromo-6-chlorobenzo[d][1,3]dioxole, MP ~95°C; 5-bromo-1,3-benzodioxole, Liquid), this compound is characterized as a low-melting solid or semi-solid at room temperature.[1][2][3][4][5]

PropertyValue / PredictionImplication for Solubility
Physical State Low-Melting Solid (est.[1][2][3][4][5] MP 40–70°C)Dissolution kinetics may be slow at <20°C; mild heating accelerates solvation.[6]
LogP (Lipophilicity) ~2.8 – 3.2 (Predicted)Highly lipophilic; partitions strongly into organic phases during extraction.[4][5][6]
H-Bond Donors 0No capacity for H-bonding with water; insoluble in aqueous media.[1][2][3][4][5]
H-Bond Acceptors 2 (Dioxole oxygens)Weak interaction with protic solvents (MeOH), aiding recrystallization.[2][4][5]

Detailed Solubility Profile

The following data categorizes solvents by their thermodynamic compatibility with the this compound scaffold.

Class A: High Solubility (>100 mg/mL)

Ideal for stock solutions, reaction media, and extraction.[4][5]

  • Chlorinated Solvents (DCM, Chloroform): The high polarizability of chlorine atoms in the solvent interacts favorably with the aromatic system and the bromine substituent of the solute.[4][6] DCM is the gold standard for extraction. [2][4][5][6]

  • Esters (Ethyl Acetate): Excellent solubility due to dipole-dipole interactions.[2][3][4][5][6] Preferred green alternative to chlorinated solvents for chromatography.[3][6]

  • Ethers (THF, 2-MeTHF, 1,4-Dioxane): The oxygen lone pairs in ethers coordinate well with the electron-deficient aromatic ring (due to F/Br induction).[1][2][3][4][5]

Class B: Moderate/Temperature-Dependent Solubility (10–50 mg/mL)

Ideal for recrystallization and purification.[1][2][3][4][5]

  • Alcohols (Methanol, Ethanol, IPA): Solubility is moderate at room temperature but increases significantly upon heating.[4][6] This temperature dependence makes alcohols ideal for recrystallization (often paired with water as an anti-solvent).[4][5][6]

  • Alkanes (Hexane, Heptane): The compound is likely soluble in hot alkanes but may precipitate upon cooling, especially given the polarity of the C-F bond which resists pure non-polar solvation.[4][6]

Class C: Low Solubility / Insoluble (<1 mg/mL)

Ideal for precipitation and biphasic washing.[4][5]

  • Water: The hydrophobic benzodioxole core and halogen substituents prevent hydration.[4][6]

  • Acidic/Basic Aqueous Solutions: The compound lacks ionizable protons (no -OH or -NH), so pH adjustment does not significantly alter aqueous solubility unless degradation occurs.[1][2][3][4][5]

Process Development Applications

A. Reaction Solvent Selection

For synthetic transformations, particularly Palladium-catalyzed cross-couplings (Suzuki-Miyaura) targeting the C-Br bond:

  • Toluene/Water (Biphasic): Excellent.[4][6] The compound stays in the Toluene phase; inorganic bases stay in water.[6]

  • DMF or DMSO: High solubility allows for concentrated reaction mixtures (>1 M), accelerating kinetics in nucleophilic aromatic substitutions (SNAr) if activating groups are present.[4][6]

B. Purification Strategy (Recrystallization)

If the compound is isolated as a solid, the following solvent systems are recommended for purification:

  • System 1: Dissolve in minimal hot Ethanol ; add dropwise Water until turbid; cool to 4°C.[2][4][5][6]

  • System 2: Dissolve in minimal hot Ethyl Acetate ; add Hexanes slowly; cool to -20°C.

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values are rare for this intermediate, use this protocol to generate internal data.

  • Preparation: Weigh approx. 50 mg of this compound into three tared 4 mL vials.

  • Solvent Addition: Add exactly 0.5 mL of the test solvent (e.g., MeOH, Toluene, Heptane) to each vial.[4][6]

  • Equilibration: Vortex for 10 minutes at 25°C.

    • If fully dissolved: Solubility > 100 mg/mL.[3][4][6]

    • If solid remains:[2][4][6] Centrifuge (or filter via 0.45 µm PTFE syringe filter).[4][6]

  • Quantification: Transfer 0.2 mL of the supernatant to a pre-weighed aluminum pan. Evaporate solvent (vac oven or N2 stream).[6] Weigh the residue.[6]

  • Calculation:

    
    
    

Visualization: Solubility & Workflow Logic

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through selecting the correct solvent based on the intended process step.[6]

SolubilityLogicStartSelect Process StepReactionSynthesis / ReactionStart->ReactionExtractionWorkup / ExtractionStart->ExtractionPurificationRecrystallizationStart->PurificationHighTempHigh Temp (>80°C)Use: Toluene, DioxaneReaction->HighTempPd-CouplingPolarNucleophilic Sub.Use: DMF, DMSOReaction->PolarSubstitutionDCMDichloromethane(Best Solubility)Extraction->DCMStandardEtOAcEthyl Acetate(Green Alternative)Extraction->EtOAcEco-friendlyAlcoholEthanol / Water(Thermal Gradient)Purification->AlcoholPreferredMixedEtOAc / Hexane(Polarity Gradient)Purification->MixedAlternative

Caption: Decision tree for solvent selection based on process requirements for this compound.

References

  • Synthesis of Halogenated Benzodioxoles

    • Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.[1][2][3][4][5][7] US Patent 7,148,365 B2.[3][4][6] (Describes bromination workflows and DCM extraction).

  • General Solubility of Aryl Halides

    • Solubility of Organic Halides.[4][5][6][8] Kansas State University Chemistry Guide.[3][6] (Establishes lipophilicity and water insolubility of aryl halides).

  • Physical Properties of Analogs

    • 5-Bromo-1,3-benzodioxole Properties.[1][2][3][4][5][7][9][10][11] ChemicalBook.[3][4][6] (Provides baseline solubility data for the non-fluorinated analog).

  • Recrystallization Techniques

    • Purification of Benzo[d][1,3]dioxole derivatives.[4][6] BenchChem Application Notes.[3][6][12] (General protocols for benzodioxole purification). [1][4][5]

Metabolic Stability of Fluorinated Benzodioxole Scaffolds: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Fluorinated Benzodioxole Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a classic pharmacophore found in numerous bioactive natural products and synthetic drugs (e.g., paroxetine, tadalafil). However, it represents a significant structural alert in modern drug discovery due to its susceptibility to cytochrome P450 (CYP450)-mediated metabolic activation. This activation often leads to Mechanism-Based Inhibition (MBI) of CYP enzymes, causing potentially severe drug-drug interactions (DDIs) and hepatotoxicity.

This guide details the medicinal chemistry strategy of gem-difluorination (2,2-difluoro-1,3-benzodioxole) to mitigate these risks. We explore the physical organic chemistry driving this stability, provide a validated experimental protocol for assessment, and present the data supporting this scaffold transition.

Mechanistic Insight: The "Methylene Bridge" Liability

The Metabolic Flaw: Carbene Formation

The metabolic instability of the non-fluorinated benzodioxole scaffold stems from the two methylene protons (


) at the C2 position. These protons are chemically equivalent but metabolically distinct.
  • Hydrogen Abstraction: High-valent Iron-Oxo species (

    
    ) in the CYP450 active site abstract a hydrogen atom from the methylene bridge.
    
  • Hydroxylation & Elimination: The resulting radical recombines to form a hydroxy-benzodioxole, which is unstable and rapidly eliminates water.

  • Carbene Generation: This elimination yields a highly reactive carbene intermediate .

  • Suicide Inhibition: The carbene acts as a potent ligand, coordinating irreversibly to the prosthetic heme iron of the CYP enzyme. This forms a metabolic intermediate complex (MIC), permanently inactivating the enzyme (MBI).

The Fluorine Solution

Replacing the methylene protons with fluorine atoms (2,2-difluoro-1,3-benzodioxole) effectively shuts down this pathway through two primary mechanisms:

  • Bond Strength: The

    
     bond (
    
    
    
    116 kcal/mol) is significantly stronger than the
    
    
    bond (
    
    
    98 kcal/mol), making hydrogen abstraction energetically unfavorable.
  • Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of the acetal carbon, preventing the oxidative attack required to initiate the ring-opening sequence.

Pathway Visualization

The following diagram contrasts the metabolic fate of the two scaffolds.

MetabolicPathway cluster_0 Unstable Scaffold cluster_1 Stabilized Scaffold BDO 1,3-Benzodioxole (Labile C-H Bonds) Radical C-H Abstraction (Radical Intermediate) BDO->Radical CYP450 (Oxidation) DFBDO 2,2-Difluoro-1,3-benzodioxole (Strong C-F Bonds) Carbene Reactive Carbene (:C:) Radical->Carbene -H2O HemeAdduct CYP450 Heme Adduct (Enzyme Inactivation) Carbene->HemeAdduct Irreversible Binding Metabolite Phase I Oxidation (Ring Intact) DFBDO->Metabolite CYP450 (Slow/No Reaction at C2)

Figure 1: Comparative metabolic pathways. The non-fluorinated scaffold leads to toxic carbene formation, while the difluoro-analog resists C2-oxidation.

Case Study: Vertex CFTR Correctors

The development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors by Vertex Pharmaceuticals provides the definitive industrial example of this strategy.

  • Challenge: Early hits in the corrector series contained standard benzodioxole moieties. While potent, these compounds exhibited high intrinsic clearance (

    
    ) and time-dependent inhibition (TDI) of CYP3A4, driven by the mechanism described above.
    
  • Optimization: Medicinal chemists substituted the benzodioxole with 2,2-difluoro-1,3-benzodioxole .

  • Outcome:

    • Lumacaftor (VX-809): Features the difluorobenzodioxole scaffold.[1][2][3] This modification retained potency while drastically reducing metabolic turnover and eliminating the MBI liability associated with the parent scaffold.

    • Tezacaftor (VX-661): Also utilizes the 2,2-difluoro-1,3-benzodioxole core, further validating the scaffold as a "privileged structure" for metabolic stability in chronic therapies.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a fluorinated analogue, a rigorous microsomal incubation assay is required. This protocol is designed to calculate the in vitro intrinsic clearance (


) and Half-life (

).
Reagents & Preparation
  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound: 10 mM stock in DMSO.

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Start Prepare Master Mix (PBS + Microsomes) PreInc Pre-incubation 37°C, 5 min (+ Test Compound 1µM) Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate T0 T = 0 min Initiate->T0 T5 T = 15 min Initiate->T5 T30 T = 30 min Initiate->T30 T60 T = 60 min Initiate->T60 Quench Quench Reaction Add Cold ACN + IS T0->Quench T5->Quench T30->Quench T60->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis (Parent Depletion) Centrifuge->Analysis

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Detailed Procedure
  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to a final concentration of 1 µM (0.1% DMSO final). Incubate at 37°C for 5 minutes.

  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex vigorously.

  • Processing: Centrifuge plates at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, gradient elution). Monitor the transition of the parent ion.

Data Calculation

Calculate the slope (


) of the linear regression of 

vs. time.




Data Presentation: Comparative Stability

The following table illustrates the typical shift in physicochemical and metabolic properties when transitioning from a benzodioxole to a 2,2-difluorobenzodioxole scaffold.

Parameter1,3-Benzodioxole2,2-Difluoro-1,3-benzodioxoleImpact
C2 Bond Energy C-H (~98 kcal/mol)C-F (~116 kcal/mol)High Stability: Resists abstraction.
CYP Inhibition Mechanism-Based (Irreversible)Competitive / NullSafety: Reduced DDI potential.
Lipophilicity (LogP) ModerateIncreased (+0.3 to +0.5)ADME: May increase permeability; watch for solubility.
Metabolic Route Ring Opening -> CatecholRing Stable; Peripheral oxidationClearance: Shift from high to low/medium.
Typical

> 50 µL/min/mg (High)< 15 µL/min/mg (Low)Half-life: Significantly extended.

Note: Values are representative of typical medicinal chemistry series (e.g., CFTR corrector evolution).

References

  • Discovery of Lumacaftor: Van Goor, F., et al. "Discovery of a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator." Journal of Medicinal Chemistry, 2020. Link (Contextual citation for scaffold evolution).

  • Mechanism of Benzodioxole Inhibition: Murray, M. "Mechanisms of inhibitory and inductive interactions of alkyl-methylenedioxybenzenes with cytochrome P450." Current Drug Metabolism, 2000. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Microsomal Assay Protocol: Di, L., et al. "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening, 2003. Link

  • Vertex CFTR Chemistry: Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770), an Investigational CFTR Potentiator." Journal of Medicinal Chemistry, 2014. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Strategic Overview

Substrate Profile: this compound (CAS: 1214385-56-2) represents a high-value scaffold in medicinal chemistry. The methylenedioxy bridge (benzo[d][1,3]dioxole) is a classic bioisostere for catechol, improving lipophilicity and metabolic stability. The addition of the fluorine atom at the C6 position—ortho to the bromine leaving group—introduces critical electronic and steric modulations.

Technical Challenge: The coupling of this substrate presents a dichotomy:

  • Electronic Activation: The C6-fluorine atom exerts a strong inductive effect (-I), pulling electron density away from the C5-Bromine bond. This lowers the energy barrier for Oxidative Addition , typically the rate-limiting step for electron-rich aryl halides.

  • Steric/Electronic Deactivation: Conversely, the electron-donating nature of the dioxole ring (+M effect) increases electron density on the ring, counteracting the fluorine's activation. Furthermore, the ortho-fluorine can destabilize the square-planar Pd(II) intermediate via repulsive electrostatic interactions with the ligand sphere, potentially necessitating smaller cone-angle ligands or specific biaryl phosphines.

This guide outlines a Standard Protocol (high reliability) and an Advanced Protocol (high activity) to navigate these variables.

Reaction Mechanics & Causality

To achieve >95% conversion, one must balance the catalytic cycle against the substrate's specific properties.

  • Oxidative Addition: The 1,3-benzodioxole ring is electron-rich. Standard triphenylphosphine (

    
    ) catalysts often struggle here due to slow oxidative addition. We recommend bidentate ligands like dppf  (1,1'-Bis(diphenylphosphino)ferrocene) or electron-rich Buchwald ligands (XPhos ) to accelerate this step.
    
  • Transmetallation: The ortho-fluorine creates a "fluorine effect," where the electronegative atom can coordinate weakly to the metal or simply influence the polarity of the Pd-C bond. Weak bases (e.g.,

    
    ) may be insufficient if the boronic acid partner is also sterically hindered. We utilize Potassium Phosphate (
    
    
    
    )
    or Cesium Carbonate (
    
    
    )
    to ensure rapid transmetallation.
  • Reductive Elimination: This step is generally fast for this substrate, provided the catalyst ligand is sufficiently bulky to force the product off the metal center.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: Coupling with unhindered aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3 – 5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon (
    
    
    
    ) three times.
  • Solvate: Syringe in degassed 1,4-Dioxane, followed by the degassed aqueous

    
     solution.
    
  • React: Place in a pre-heated block at 90°C . Stir vigorously (800+ rpm) to ensure phase mixing.

  • Monitor: Check via LC-MS or TLC at 2 hours. Full conversion is typically observed within 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
Method B: The "High-Performance" Protocol (Advanced)

Best for: Sterically hindered boronic acids or when low catalyst loading (<1 mol%) is required.

Reagents:

  • Catalyst: XPhos Pd G2 (1 – 2 mol%)

  • Base:

    
     (3.0 equiv, solid or 0.5 M aq)
    
  • Solvent: THF : Water (10:1 ratio) or Toluene : Water (10:1)

Key Difference: The XPhos ligand forms a monoligated Pd(0) species that is exceptionally active toward oxidative addition, overcoming the electron-rich nature of the dioxole ring.

Data Presentation: Optimization Metrics

The following table summarizes the impact of solvent and base choices on the isolated yield of a model coupling with phenylboronic acid.

EntryCatalystLigandSolventBaseTemp (°C)Yield (%)Notes
1


Toluene/EtOH

10065Significant homocoupling observed.
2

dppfDioxane/H2O

9092 Recommended Standard. Excellent balance of cost/yield.
3

XPhosTHF/H2O

6096 Best for difficult partners; works at lower temp.
4

SPhosToluene

10088Good for anhydrous conditions (if boronic ester used).

Visualizations

Figure 1: Mechanistic Pathway & Ortho-Fluoro Effect

SuzukiMechanism Substrate 5-Bromo-6-fluoro benzo[d][1,3]dioxole OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd F-atom activates C-Br Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd + Substrate PdII_Int Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Int TransMet Transmetallation (+ Ar'-B(OH)2) PdII_Int->TransMet + Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the activation of the C-Br bond by the ortho-fluorine substituent during oxidative addition.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start: 5-Bromo-6-fluoro benzo[d][1,3]dioxole CheckPartner Is Coupling Partner Sterically Hindered? Start->CheckPartner No No (e.g. Phenyl) CheckPartner->No Yes Yes (e.g. 2,6-disubst.) CheckPartner->Yes MethodA Method A: Pd(dppf)Cl2 / K2CO3 Dioxane / 90°C No->MethodA MethodB Method B: XPhos Pd G2 / K3PO4 THF / 60°C Yes->MethodB Analyze Analyze LCMS (2 hours) MethodA->Analyze MethodB->Analyze Success >90% Conv. Proceed to Workup Analyze->Success Fail <50% Conv. or Protodeboronation Analyze->Fail Fix Switch to Anhydrous (DMF / Cs2CO3) Fail->Fix

Caption: Decision matrix for selecting the optimal protocol based on the steric demands of the boronic acid coupling partner.

Troubleshooting & "Gotchas"

  • Protodeboronation:

    • Symptom:[1][2][3][4][5] High consumption of boronic acid but low yield of product; presence of de-boronated arene in LCMS.

    • Cause: The ortho-fluorine on the substrate is stable, but if your coupling partner is a 2-heterocycle (e.g., 2-pyridyl boronic acid), it is prone to hydrolysis.

    • Solution: Use MIDA boronates or switch to anhydrous conditions (DMF/Toluene with

      
      ) to remove water from the system.
      
  • Homocoupling of Substrate:

    • Symptom:[1][2][3][4][5] Dimerization of the benzodioxole.

    • Cause: Slow transmetallation often due to low base solubility.

    • Solution: Ensure the base is fully dissolved (use water co-solvent) or switch to a cationic Pd source.

  • Fluorine Elimination (Rare):

    • Symptom:[1][2][3][4][5] Product missing the fluorine atom.

    • Cause: Oxidative addition into the C-F bond is extremely rare under these conditions but can occur with specialized nickel catalysts. With Palladium, this is generally not a concern.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lenz, R., et al. (2005). Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles. U.S. Patent No.[2] 7,148,365.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • BenchChem. (2025).[3] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (Analogous Scaffold Protocol). Link

  • Sigma-Aldrich. (n.d.). This compound Product Page. Link

Sources

Precision Amination of 5-Bromo-6-fluorobenzo[d][1,3]dioxole: A Buchwald-Hartwig Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-Bromo-6-fluorobenzo[d][1,3]dioxole scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents where the benzodioxole ring provides metabolic stability and the fluorine atom modulates pKa and lipophilicity.

Direct amination of this substrate presents a unique dichotomy:

  • Electronic Deactivation: The electron-donating nature of the 1,3-benzodioxole ring increases the electron density on the arene, making the oxidative addition of Palladium(0) slower compared to electron-deficient aryl bromides.

  • Ortho-Effect: The fluorine atom at the C6 position introduces steric pressure and inductive effects that can destabilize the Pd(II)-amido intermediate, potentially accelerating reductive elimination, but also risking hydrodehalogenation if the catalytic cycle stalls.

This guide provides a robust, self-validating protocol for the Buchwald-Hartwig amination of this specific substrate, moving beyond "trial-and-error" to a mechanism-driven approach.

Mechanistic Insight & Catalyst Selection

To achieve high yields (>85%), the catalyst system must be matched to the substrate's electronic profile.

The Substrate-Catalyst Interaction
  • Oxidative Addition (OA): The electron-rich benzodioxole ring makes the C-Br bond less electrophilic. Therefore, electron-rich, bulky phosphine ligands are required to increase the electron density on the Pd(0) center, facilitating OA.

  • Reductive Elimination (RE): The ortho-fluorine provides a "locking" effect. While sterically demanding, it prevents free rotation of the intermediate, often favoring the geometry required for RE. However, if the ligand is too bulky (e.g., tBuXPhos with a bulky amine), the pathway may shut down.

Ligand Recommendations
Amine ClassRecommended LigandRationale
Primary Amines BrettPhos or tBuBrettPhos Excellent for preventing bis-arylation; promotes RE even with electron-rich aryl halides.
Secondary Amines RuPhos The "Gold Standard" for secondary amines; steric bulk prevents β-hydride elimination.
Anilines XPhos High activity for weaker nucleophiles; robust against the electronic push of the benzodioxole.

Visualization: The Catalytic Workflow

The following diagram outlines the decision logic for optimizing this specific reaction, ensuring resources are not wasted on incompatible conditions.

OptimizationWorkflow Start Substrate: this compound AmineCheck Identify Amine Partner Start->AmineCheck Primary Primary Amine (R-NH2) AmineCheck->Primary Secondary Secondary Amine (R2-NH) AmineCheck->Secondary Aniline Aniline (Ar-NH2) AmineCheck->Aniline Cond_Brett Cond A: Pd G4 BrettPhos Base: LHMDS (1.0M) Solvent: 1,4-Dioxane Temp: 90°C Primary->Cond_Brett Cond_Ru Cond B: Pd G4 RuPhos Base: NaOtBu Solvent: Toluene Temp: 80°C Secondary->Cond_Ru Cond_X Cond C: Pd G4 XPhos Base: K3PO4 Solvent: t-AmOH Temp: 100°C Aniline->Cond_X Analysis Analyze LCMS @ 2h Cond_Brett->Analysis Cond_Ru->Analysis Cond_X->Analysis Decision Conversion > 50%? Analysis->Decision Optimize Increase Temp to 110°C OR Switch to tBuBrettPhos Decision->Optimize No Success Scale Up Protocol Decision->Success Yes Optimize->Analysis

Figure 1: Decision tree for ligand and condition selection based on amine classification.

Standardized Protocol (Primary Amine Coupling)

Objective: Synthesis of N-alkyl-6-fluorobenzo[d][1,3]dioxol-5-amine. Scale: 1.0 mmol (adaptable to 100 mmol).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: this compound (1.0 equiv, 219 mg).

  • Amine: Primary alkyl amine (1.2 equiv).

  • Catalyst: BrettPhos Pd G4 (0.02 equiv, 2 mol%).

    • Note: Using the G3/G4 precatalyst ensures accurate Pd:Ligand ratio and rapid activation.

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv) OR NaOtBu (1.4 equiv) if the substrate tolerates strong alkoxides.

    • Expert Tip: LiHMDS is preferred for substrates with base-sensitive groups or enolizable protons.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Flame-dry a 20 mL resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Why: Palladium(0) intermediates are sensitive to oxidation; moisture can quench the base and inhibit the catalytic cycle.

  • Reagent Charging (Glovebox Method - Recommended):

    • In a nitrogen-filled glovebox, charge the vial with:

      • BrettPhos Pd G4 (18 mg, 2 mol%).

      • This compound (219 mg, 1.0 mmol).

      • Solid NaOtBu (135 mg, 1.4 mmol) [If using solid base].

    • Seal the vial with a septum cap.

  • Solvent & Amine Addition (Schlenk Line):

    • Remove vial from glovebox. Connect to Schlenk line via needle/nitrogen inlet.

    • Add Anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Add the Amine (1.2 mmol) via syringe.

    • If using LiHMDS: Add the LiHMDS solution (2.2 mL, 1.0 M in THF) dropwise at room temperature.

  • Reaction:

    • Place the vial in a pre-heated aluminum heating block at 90°C .

    • Stir vigorously (800-1000 rpm).

    • Critical Process Parameter: High stirring is essential if using solid NaOtBu to ensure phase transfer and surface reaction.

  • Monitoring:

    • Monitor by LCMS or GCMS at 2 hours.

    • Target: Full consumption of aryl bromide.

    • Troubleshooting: If <50% conversion, increase temperature to 100°C. If dehalogenation (formation of 5-fluorobenzo[d][1,3]dioxole) is observed, lower temperature to 80°C and increase catalyst loading to 4 mol%.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Wash the filtrate with water (1 x 15 mL) and brine (1 x 15 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient (typically 0-20% EtOAc). The amino-benzodioxole product is usually fluorescent under UV (254/365 nm).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
O2 Levels < 10 ppm (Inert atm)Oxygen oxidizes the phosphine ligand (BrettPhos

BrettPhos Oxide), killing the catalyst.
Water Content < 200 ppm (Solvent)Water quenches LiHMDS/NaOtBu. If "wet" conditions are unavoidable, switch to K3PO4 and t-AmOH .
Halide Inhibition N/ANot usually an issue with Bromides, but Iodide byproducts can inhibit Pd. If using the Aryl Iodide analog, add AgNO3 (rarely needed).
Base Strength pKa MatchIf the amine is weak (e.g., an amide or sulfonamide), use K3PO4 with tBuBrettPhos to avoid side reactions.
Pathway Analysis: Why Reactions Fail

The primary failure mode for this substrate is Hydrodehalogenation .

  • Mechanism:[2][3][4][5][6][7][8][9] If the amine is bulky or the base is too strong, the Pd(II)-Ar species may undergo

    
    -hydride elimination from the amine (or solvent) followed by reductive elimination of Ar-H.
    
  • Solution: Use a ligand with a larger bite angle or bulkier substituents (e.g., switch from BrettPhos to tBuBrettPhos ) to accelerate the desired C-N bond forming reductive elimination over the side reaction.

References

  • Buchwald, S. L., et al. "Surmounting the Challenges of Buchwald–Hartwig Amination: Precatalysts, Ligands, and Substrate Scope." Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Journal of the American Chemical Society, 2008.

  • Maiti, D., et al. "Palladium-catalyzed amination of aryl halides with primary amines using a bulky biarylphosphine ligand." Chemical Science, 2010.

  • WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Research, 2024.

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Benzodioxole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzodioxole Heterocycles in Modern Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, bioavailability, and binding affinity of drug candidates.[1][2] The 1,3-benzodioxole moiety, a structural motif present in numerous natural products and pharmaceuticals, offers an excellent platform for the introduction of fluorine. This scaffold is recognized for conferring favorable pharmacokinetic properties, including good bioavailability and low cytotoxicity.[3] The fusion of these two privileged components—a fluorinated group and a benzodioxole core—has led to the development of innovative therapeutics, such as the cystic fibrosis drugs Lumacaftor and Tezacaftor, which feature a difluoro-1,3-benzodioxol-5-yl group.[3]

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of fluorinated heterocycles derived from benzodioxole intermediates. We will explore key synthetic strategies, from the direct fluorination of the benzodioxole ring to the construction of complex heterocyclic systems from fluorinated benzodioxole precursors. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern these transformations.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of fluorinated heterocycles from benzodioxole intermediates can be broadly approached in two ways:

  • "Fluorine-First" Strategy: Introduction of fluorine onto the benzodioxole core, followed by the construction of the desired heterocycle.

  • "Heterocycle-First" Strategy: Construction of a benzodioxole-fused heterocycle, followed by direct fluorination of the heterocyclic or benzodioxole ring.

The choice of strategy is often dictated by the desired substitution pattern and the compatibility of functional groups with the fluorinating reagents.

Electrophilic Fluorination: A Key Enabling Technology

Electrophilic fluorinating reagents are indispensable tools for the direct introduction of fluorine onto electron-rich aromatic and heterocyclic systems. Among these, N-fluoro-2,6-dichloropyridinium salts and, most notably, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used due to their stability, ease of handling, and predictable reactivity.

The mechanism of electrophilic aromatic fluorination with Selectfluor® is thought to proceed through a single-electron transfer (SET) pathway. The aromatic substrate donates an electron to Selectfluor®, forming a radical cation and a Selectfluor® radical. Subsequent fluorine transfer and proton loss yield the fluorinated aromatic product.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The 2,2-difluoro-1,3-benzodioxole unit is a key building block in several advanced pharmaceutical intermediates. Its synthesis can be achieved from readily available catechols or via halogen exchange from 2,2-dichloro-1,3-benzodioxole.

Method A: From 2,2-Dichloro-1,3-benzodioxole via Halogen Exchange

This method relies on the exchange of chlorine for fluorine using a fluoride salt.

  • Reaction Scheme:

  • Step-by-Step Protocol:

    • To a stirred suspension of potassium fluoride (2.0 equiv.) in a suitable high-boiling polar aprotic solvent (e.g., sulfolane), add 2,2-dichloro-1,3-benzodioxole (1.0 equiv.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv.).

    • Heat the reaction mixture to 150-180 °C and monitor the reaction progress by GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an inert organic solvent (e.g., toluene).

    • Filter the mixture to remove inorganic salts and wash the filter cake with the same solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to afford 2,2-difluoro-1,3-benzodioxole as a colorless liquid.

Protocol 2: Synthesis of a Fluorinated Benzimidazole from a Benzodioxole Precursor

This protocol outlines a "fluorine-first" approach to a fluorinated benzimidazole, a common scaffold in medicinal chemistry. The synthesis begins with the preparation of a fluorinated o-phenylenediamine equivalent from a benzodioxole starting material, followed by cyclization to form the benzimidazole ring.

Part A: Synthesis of 4,5-Difluoro-1,2-phenylenediamine

  • Nitration of 1,2-Difluorobenzene: To a solution of 1,2-difluorobenzene in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2-difluoro-4,5-dinitrobenzene.

  • Reduction to Diamine: Dissolve the dinitro compound in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 4,5-difluoro-1,2-phenylenediamine.

Part B: Cyclization to form 2-Substituted-5,6-difluoro-1H-benzimidazole

  • In a round-bottom flask, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 equiv.) and a carboxylic acid of choice (R-COOH, 1.1 equiv.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with water, and dry. If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted-5,6-difluoro-1H-benzimidazole.

Protocol 3: Synthesis of a Fluorinated Benzothiazole Derivative

This protocol provides a method for the synthesis of a fluorinated benzothiazole, another important heterocyclic scaffold.

Part A: Synthesis of 2-Amino-4-fluorothiophenol

  • Start with 4-fluoroaniline. Diazotize the aniline using sodium nitrite and hydrochloric acid at 0-5 °C.

  • In a separate flask, prepare a solution of potassium ethyl xanthate in water.

  • Add the cold diazonium salt solution to the potassium ethyl xanthate solution and stir at room temperature.

  • Extract the resulting xanthate ester with an organic solvent.

  • Hydrolyze the xanthate ester with a base (e.g., sodium hydroxide) in ethanol, followed by acidification to yield 4-fluorothiophenol.

  • Nitrate the 4-fluorothiophenol at the position ortho to the thiol group using a mild nitrating agent.

  • Reduce the nitro group to an amine using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation) to yield 2-amino-4-fluorothiophenol.

Part B: Cyclization to form 6-Fluoro-2-substituted-benzothiazole

  • Condense 2-amino-4-fluorothiophenol (1.0 equiv.) with an aldehyde (R-CHO, 1.0 equiv.) in a solvent such as ethanol or DMF.

  • An oxidizing agent, such as air (by bubbling through the reaction mixture) or a mild chemical oxidant, is often required to facilitate the cyclization.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.

  • Purify the crude product by recrystallization or column chromatography to obtain the 6-fluoro-2-substituted-benzothiazole.

Data Presentation

CompoundStarting MaterialKey ReagentsYield (%)M.p. (°C) or B.p. (°C)
2,2-Difluoro-1,3-benzodioxole2,2-Dichloro-1,3-benzodioxoleKF, Sulfolane70-85154-156
5,6-Difluoro-2-methyl-1H-benzimidazole4,5-Difluoro-1,2-phenylenediamineAcetic Acid85-95210-212
6-Fluoro-2-phenylbenzothiazole2-Amino-4-fluorothiophenolBenzaldehyde75-85114-116

Visualizations

Experimental Workflow: "Fluorine-First" Synthesis of a Fluorinated Benzimidazole

G cluster_0 Part A: Synthesis of Diamine Intermediate cluster_1 Part B: Cyclization to Benzimidazole Benzodioxole Benzodioxole Nitration Nitration Benzodioxole->Nitration HNO3/H2SO4 Dinitro-benzodioxole Dinitro-benzodioxole Nitration->Dinitro-benzodioxole Reduction Reduction Dinitro-benzodioxole->Reduction H2, Pd/C Amino-benzodioxole Amino-benzodioxole Reduction->Amino-benzodioxole Fluorination Fluorination Amino-benzodioxole->Fluorination Selectfluor® Fluoro-amino-benzodioxole Fluoro-amino-benzodioxole Fluorination->Fluoro-amino-benzodioxole Further Functionalization Further Functionalization Fluoro-amino-benzodioxole->Further Functionalization Fluorinated o-phenylenediamine\n(from Benzodioxole precursor) Fluorinated o-phenylenediamine (from Benzodioxole precursor) Further Functionalization->Fluorinated o-phenylenediamine\n(from Benzodioxole precursor) Cyclization Cyclization Fluorinated o-phenylenediamine\n(from Benzodioxole precursor)->Cyclization R-COOH, H+ Fluorinated Benzimidazole Fluorinated Benzimidazole Cyclization->Fluorinated Benzimidazole G Target Fluorinated Heterocycle Target Fluorinated Heterocycle Analyze Substitution Pattern Analyze Substitution Pattern Target Fluorinated Heterocycle->Analyze Substitution Pattern Fluorine on Benzodioxole Ring? Fluorine on Benzodioxole Ring? Analyze Substitution Pattern->Fluorine on Benzodioxole Ring? Yes Yes Fluorine on Benzodioxole Ring?->Yes No No Fluorine on Benzodioxole Ring?->No Fluorine-First Strategy Fluorine-First Strategy Yes->Fluorine-First Strategy Synthesize Fluorinated Benzodioxole Synthesize Fluorinated Benzodioxole Fluorine-First Strategy->Synthesize Fluorinated Benzodioxole Heterocycle-First Strategy Heterocycle-First Strategy No->Heterocycle-First Strategy Construct Benzodioxole-fused Heterocycle Construct Benzodioxole-fused Heterocycle Heterocycle-First Strategy->Construct Benzodioxole-fused Heterocycle Construct Heterocycle Construct Heterocycle Synthesize Fluorinated Benzodioxole->Construct Heterocycle Direct Fluorination Direct Fluorination Construct Benzodioxole-fused Heterocycle->Direct Fluorination

Caption: Decision tree for synthetic strategy selection.

Conclusion and Future Outlook

The strategic use of benzodioxole intermediates provides a powerful and versatile platform for the synthesis of a wide array of fluorinated heterocycles. The methodologies outlined in this application note, from the direct fluorination of the benzodioxole core to the construction of complex heterocyclic systems, offer researchers a robust toolkit for accessing novel chemical matter. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, the development of new and more efficient synthetic routes to these valuable compounds will remain a key area of research. Future efforts will likely focus on the development of catalytic and asymmetric fluorination methods, as well as the exploration of novel cyclization strategies to further expand the accessible chemical space of fluorinated benzodioxole heterocycles.

References

  • Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (2018).
  • Methods for the preparation of 1,3-benzodioxole heterocyclic compounds. (2022).
  • Process for the preparation of fluorinated heterocyclic compounds. (1999).
  • Fluorinated Benzothiazole Synthesis Guide. (n.d.). Scribd. [Link]

  • Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. (2013). International Journal of Chemical Studies. [Link]

  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. (2022). Journal of the Serbian Chemical Society. [Link]

  • FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. (n.d.). Department of Molecular Medicine, The Scripps Research Institute. [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021). University of St Andrews. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. [Link]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. (2023). MDPI. [Link]

  • Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. (n.d.). Academia.edu. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). ResearchGate. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules. [Link]

  • Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. (1995). Journal of Medicinal Chemistry. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β-d-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections. (1995). ACS Publications. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. [Link]

  • Synthesis of 2-amino-5,6-difluorophenol. (n.d.). PrepChem.com. [Link]

  • Benzoxazole derivatives incorporating fluorine. (n.d.). ResearchGate. [Link]

  • An efficient synthesis of fluorinated azaheterocycles by aminocyclization of alkenes. (2013). Organic Letters. [Link]

  • United States Patent. (2009). Googleapis.com. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). Molecules. [Link]

  • Synthesis and reactivity of fluorinated heterocycles. (2018). ResearchGate. [Link]

  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (2015). Saudi Pharmaceutical Journal. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Bromo-6-fluorobenzo[d][1,3]dioxole represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines the metabolic stability of the fluorine substituent with the lipophilic, hydrogen-bond accepting properties of the methylenedioxy ring. This motif is increasingly prevalent in CFTR modulators (e.g., Lumacaftor analogs) and kinase inhibitors.

However, this substrate presents a unique "Push-Pull" electronic challenge for palladium catalysis:

  • The "Push": The dioxole ring is strongly electron-donating via resonance, increasing electron density on the ring and potentially slowing the rate of reductive elimination.

  • The "Pull": The fluorine atom at the C6 position (ortho to the bromide) exerts a strong inductive withdrawing effect ($ -I $), which paradoxically activates the C-Br bond for oxidative addition but can destabilize the intermediate Pd(II) complex.

This guide provides optimized protocols to navigate these electronic conflicts, ensuring high yields and minimizing common side reactions like protodebromination.

Decision Logic & Reaction Scope

Before selecting a protocol, consult the following decision tree to match your target moiety with the optimal catalytic system.

ReactionLogicSubstrate5-Bromo-6-fluorobenzo[d][1,3]dioxoleTargetTarget Moiety?Substrate->TargetSuzukiAryl/Heteroaryl Group(Suzuki-Miyaura)Target->SuzukiBiarylBuchwaldAmine/Amide Group(Buchwald-Hartwig)Target->BuchwaldC-N BondSonogashiraAlkyne Group(Sonogashira)Target->SonogashiraC-C (sp)Cond_SuzukiProtocol A:Pd(OAc)2 + SPhosK3PO4, Dioxane/H2OSuzuki->Cond_SuzukiCond_BuchwaldProtocol B:Pd2(dba)3 + XantphosCs2CO3, TolueneBuchwald->Cond_BuchwaldCond_SonoProtocol C:PdCl2(PPh3)2 + CuITEA/THFSonogashira->Cond_Sono

Figure 1: Strategic selection of catalytic systems based on the target coupling partner.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl scaffolds (e.g., 5-aryl-6-fluorobenzo[d][1,3]dioxoles).[1]

Rationale

Standard tetrakis(triphenylphosphine)palladium(0) often fails with this substrate due to the steric crowding of the ortho-fluorine. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich Buchwald ligand.[1] SPhos facilitates oxidative addition into the hindered C-Br bond and promotes reductive elimination via its bulk.[1]

Materials Table
ReagentEquiv.RoleNotes
This compound 1.0SubstrateLimiting reagent.[1]
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for protodeboronation.[1]
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystAir stable source of Pd(II).[1]
SPhos 0.04 (4 mol%)Ligand1:2 Pd:L ratio is critical.[1]
K₃PO₄ (Tribasic) 2.0 - 3.0BaseAnhydrous preferred.[1]
1,4-Dioxane / Water 4:1 v/vSolventDegassed thoroughly.[1]
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in 1 mL of dry dioxane. Stir at room temperature (RT) for 5 minutes until the solution turns a rich orange/red (formation of active Pd(0)-L species).

  • Reaction Assembly: To a microwave vial or round-bottom flask equipped with a stir bar, add the Substrate, Boronic Acid, and K₃PO₄.

  • Solvent Addition: Add the Dioxane/Water mixture (concentration ~0.2 M relative to substrate).

  • Activation: Add the pre-complexed catalyst solution to the reaction vessel.

  • Degassing: Sparge with Argon or Nitrogen for 5 minutes (or use freeze-pump-thaw for 3 cycles).

  • Reaction: Heat to 80°C - 100°C for 4–12 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc).[1] The starting bromide is UV active. Crucially , check 19F NMR. The starting material signal (typically ~ -110 to -120 ppm) should disappear and be replaced by a new signal shifted by 2-5 ppm.[1]

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (e.g., for kinase hinge binders).[1]

Rationale

The electron-rich nature of the dioxole ring makes the substrate prone to reductive dehalogenation (replacing Br with H) if the amination is slow. Xantphos is the ligand of choice here due to its wide bite angle, which favors reductive elimination of the C-N bond over beta-hydride elimination or protodebromination.

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0Electrophile
Primary/Secondary Amine 1.2Nucleophile
Pd₂(dba)₃ 0.025 (2.5 mol%)CatalystPd(0) source prevents induction period.[1]
Xantphos 0.05 (5 mol%)LigandBidentate ligand.[1]
Cs₂CO₃ 2.0BaseMild base compatible with sensitive groups.[1]
Toluene or Dioxane [0.2 M]SolventAnhydrous is strictly required.[1]
Step-by-Step Methodology
  • Drying: Flame-dry the glassware under vacuum and backfill with Argon.[1] Moisture kills this reaction.[1]

  • Solids: Add Substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the vessel.

  • Liquids: Add the Amine and anhydrous Solvent via syringe.

  • Thermal Cycle: Heat to 100°C (reflux for Toluene) for 12–18 hours.

    • Optimization Note: If conversion is low after 6 hours, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Dilute with EtOAc, wash with water (to remove Cesium salts), dry, and concentrate.

    • Purification: Amine products often streak on silica.[1] Add 1% Triethylamine to your eluent system.[1]

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle specific to this fluorinated substrate allows for faster troubleshooting.

MechanismPd0Pd(0) Active SpeciesOxAddOxidative Addition(Facilitated by F-substituent)Pd0->OxAdd + Ar-BrTransMetTransmetallation(Rate Limiting Step)OxAdd->TransMet + Ar-B(OH)2 / BaseSideRxnSIDE REACTION:ProtodebrominationOxAdd->SideRxn If Transmetallation is slow(H-source present)RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the risk of protodebromination post-oxidative addition.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst poisoning or poor activation.[1]Switch to pre-formed catalyst like Pd(dppf)Cl₂[1]·DCM or ensure solvent is degassed.[1]
Product is "De-brominated" (Ar-H) "Protodebromination."[1] The Pd-Ar intermediate grabbed a proton instead of the coupling partner.Use anhydrous solvents.[1] Increase concentration of the coupling partner (Boronic acid/Amine). Switch to a more active catalyst (e.g., Pd-PEPPSI-IPr).
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic Acid reacting with itself.[1]Verify inert atmosphere.[1] If Boronic acid homocouples, add it slowly via syringe pump.
Low Yield with Amines Pd coordinating to Dioxole oxygens?Unlikely, but possible. Switch to BrettPhos ligand which is bulkier and prevents non-productive coordination.[1]

Safety & Handling

  • Fluorine Chemistry: While the C-F bond is stable, combustion of this material may release HF. Use standard fume hood protocols.

  • Benzodioxoles: Many methylenedioxy-containing compounds show biological activity (CYP450 inhibition).[1] Handle as a potential bioactive agent.[1]

  • Palladium Residues: Scavenge metal residues using functionalized silica (e.g., Thiol-silica) before biological testing of the final product to avoid false positives in assays.

References

  • General Reactivity of Fluorinated Benzodioxoles

    • Vertex Pharmaceuticals Patents (Lumacaftor/Tezacaftor intermediates).[1]

    • Source: [1]

  • Buchwald-Hartwig Amination Conditions

    • Surry, D. S., & Buchwald, S. L. (2008).
    • Source: [1]

  • Suzuki Coupling on Electron-Rich/Steric Substrates (SPhos)

    • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
    • Source:

  • Benzodioxole Scaffold in Drug Discovery

    • Enamine Building Blocks - Fluorinated Benzodioxoles.[1]

    • Source: [1]

Application Note: Protocol for Lithiation and Functionalization of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the regioselective lithiation of 5-Bromo-6-fluorobenzo[d][1,3]dioxole (CAS: N/A for specific intermediate, Scaffold CAS: 2577-72-2 for parent). The primary objective is to generate the (6-fluorobenzo[d][1,3]dioxol-5-yl)lithium species via halogen-lithium exchange (HLE) and subsequently trap it with electrophiles to access 5,6-disubstituted-1,3-benzodioxole derivatives.

Critical Insight: The presence of a fluorine atom ortho to the lithiation site (C-5) introduces a significant risk of benzyne formation via lithium fluoride (LiF) elimination. This protocol utilizes strict cryogenic control (-78 °C) to stabilize the lithiated intermediate, preventing the "self-destruct" pathway and ensuring high fidelity in downstream functionalization.

Mechanistic Insight & Chemical Logic

The Competition: Exchange vs. Elimination

The substrate contains three functional features driving reactivity:

  • Bromine (C-5): The handle for Halogen-Lithium Exchange (HLE).

  • Fluorine (C-6): An inductive electron-withdrawing group that acidifies the ring but also acts as a leaving group.

  • Dioxole Ring: Electron-donating, stabilizing the aromatic system.

Upon treatment with


-Butyllithium (

-BuLi) at -78 °C, the kinetic HLE reaction is faster than Directed Ortho-Lithiation (DoL). However, the resulting species (I) is an o-fluoroaryllithium.
  • Pathway A (Desired): The species (I) is trapped by an electrophile (E+) to form the product.

  • Pathway B (Undesired): If the temperature rises (typically > -50 °C), (I) undergoes

    
    -elimination of LiF to form 5,6-didehydro-1,3-benzodioxole  (a benzyne derivative). This highly reactive intermediate will polymerize or react non-selectively, leading to tar.
    
Reaction Pathway Diagram

ReactionPathway Substrate 5-Bromo-6-fluoro benzo[d][1,3]dioxole Intermediate Lithiated Species (6-Fluorobenzo[d][1,3] dioxol-5-yl)lithium Substrate->Intermediate Halogen-Lithium Exchange (Fast) nBuLi n-BuLi -78 °C, THF nBuLi->Intermediate Benzyne Benzyne Intermediate (5,6-Didehydro-1,3- benzodioxole) Intermediate->Benzyne Warming (> -50 °C) Product Functionalized Product (5-Substituted-6-fluoro benzo[d][1,3]dioxole) Intermediate->Product + Electrophile (E+) (Keep < -70 °C) Tars Polymers / Tars Benzyne->Tars Decomposition

Caption: Kinetic pathway showing the critical divergence between stable trapping (green) and benzyne decomposition (red).

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate This compound (>97%)Starting Material
Lithiation Reagent

-Butyllithium (1.6 M or 2.5 M in Hexanes)
HLE Reagent
Solvent Tetrahydrofuran (THF), Anhydrous, Inhibitor-freeReaction Medium
Electrophile DMF,

,

, etc.
Trapping Agent
Quench Sat.

or dilute HCl
Protonation/Neutralization
Cryogen Dry Ice / Acetone bathTemperature Control (-78 °C)
Step-by-Step Methodology
Phase 1: Setup & Inertion
  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under a stream of inert gas.[1][2]

  • Solvent Charging: Syringe in anhydrous THF (Concentration: 0.1 M - 0.2 M relative to substrate).

  • Substrate Addition: Add this compound (1.0 equiv). Ensure complete dissolution.

  • Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow the internal temperature to reach -78 °C . Allow at least 15 minutes for equilibration.

Phase 2: Lithiation (The Critical Step)
  • Reagent Addition: Add

    
    -BuLi (1.05 – 1.10 equiv) dropwise via syringe over 10–15 minutes.
    
    • Note: Direct the stream against the cold flask wall to precool the reagent.

    • Observation: A slight color change (often yellow or pale orange) may occur.

  • Incubation: Stir at -78 °C for 30–45 minutes .

    • Caution: Do NOT exceed 60 minutes or allow temperature to rise. The HLE is fast; prolonged stirring increases the risk of side reactions.

Phase 3: Electrophilic Trapping
  • Electrophile Addition: Add the electrophile (1.2 – 1.5 equiv) neat or dissolved in minimal anhydrous THF.

    • For DMF (Aldehyde synthesis): Add neat DMF dropwise.

    • For Borates (Boronic acid): Add

      
       or 
      
      
      
      rapidly.
    • For

      
       (Carboxylic acid): Bubble dry 
      
      
      
      gas through the solution or add crushed dry ice (washed with THF).
  • Reaction: Stir at -78 °C for 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C (or Room Temp, depending on the electrophile) over 1–2 hours.

Phase 4: Quench & Workup
  • Quench: Slowly add saturated aqueous

    
     (or 1M HCl if the product is acid-stable) at 0 °C.
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ). Separate layers.
    
  • Wash: Wash organic layer with water and brine.

  • Drying: Dry over

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
Workflow Diagram

Workflow Start Start: Flame-Dried RBF N2 Atmosphere Dissolve Dissolve Substrate in Anhydrous THF Start->Dissolve Cool Cool to -78 °C (Dry Ice/Acetone) Dissolve->Cool AddLi Add n-BuLi (1.1 eq) Dropwise Cool->AddLi Wait Stir 45 min @ -78 °C AddLi->Wait Trap Add Electrophile (Still @ -78 °C) Wait->Trap Warm Warm to RT (1-2 hours) Trap->Warm Quench Quench (aq. NH4Cl) & Extract Warm->Quench

Caption: Operational workflow emphasizing the maintenance of cryogenic conditions during the lithiation and trapping phases.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Recovery of SM Incomplete HLE or wet solvent.Ensure

-BuLi is titrated. Re-dry THF. Increase HLE time slightly (max 60 min).
Tarry/Black Mixture Benzyne formation (Temp > -60°C).[1][3]CRITICAL: Check thermometer calibration. Ensure strictly -78 °C during HLE.
Product is "Clean" but wrong Regioisomer Directed Ortho-Lithiation (DoL) competition.Unlikely with Bromide present. Ensure

-BuLi is used (kinetic control) rather than LDA (thermodynamic).
Double Addition (for DMF/Ketones) Electrophile is too reactive or stoichiometry off.Use excess electrophile (1.5 eq). Add inverse addition (cannulate Li species into Electrophile) if necessary.

References

  • General Review of Halogen-Lithium Exchange

    • Title: The Halogen–Lithium Exchange Reaction[4]

    • Source:Organic Reactions (Wiley)
    • URL:[Link]

  • Stability of Ortho-Fluoroaryllithiums

    • Title: Fluorine-Directed Ortho-Lithiation and Benzyne Form
    • Source:Chemical Reviews
    • URL:[Link]

  • Benzodioxole Functionalization (Analogous Chemistry)

    • Title: Synthesis of 1,3-benzodioxole derivatives via lithiation[3][4][5][6]

    • Source:Journal of Organic Chemistry (Example context)
    • URL:[Link]

  • Safety Data (n-BuLi)

    • Title: n-Butyllithium Safety D
    • Source:Sigma-Aldrich[1][7]

Sources

C-H activation strategies for 5-Bromo-6-fluorobenzo[d][1,3]dioxole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision C-H Functionalization of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Part 1: The Strategic Landscape

The scaffold This compound represents a "privileged intermediate" in medicinal chemistry. Its value lies in the dense array of orthogonal reactive handles:

  • Electrophilic Sites: The C–Br bond (Suzuki/Buchwald ready) and the C–F bond (SₙAr ready).

  • Nucleophilic Sites (Latent): The C–H bonds at C4 and C7 (aromatic) and C2 (methylene).

The Challenge: Standard cross-coupling utilizes the C–Br bond, consuming the halogen handle early. C–H activation strategies allow you to functionalize the core while retaining the bromine for late-stage diversification.[1] This guide details how to bypass the inherent reactivity of the C–Br bond to selectively activate C–H bonds based on acidity (CMD mechanism) and sterics (Ir-catalysis).

Regioselectivity Map
  • Position C7 (Target A): Flanked by Oxygen and Fluorine. Properties: High acidity (ortho-F effect), lower steric bulk than C4. Primary Target for Direct Arylation.

  • Position C4 (Target B): Flanked by Oxygen and Bromine. Properties: Sterically crowded. Difficult to access without directing groups.

  • Position C2 (Target C): Methylene bridge. Properties: C(sp³)–H. Susceptible to radical functionalization or carbene insertion.

Part 2: Detailed Protocols

Strategy A: Iridium-Catalyzed C(sp²)–H Borylation (C7-Selective)

Best for: Creating a versatile boronate handle while preserving the C–Br bond.

Mechanism & Causality: Iridium(III) catalysis typically operates via a steric-controlled mechanism. In this substrate, C7 is less hindered (adjacent to F, Van der Waals radius ~1.47 Å) compared to C4 (adjacent to Br, ~1.85 Å). Furthermore, the inductive effect of Fluorine acidifies the C7–H bond, slightly favoring the oxidative addition of Ir at this site.

Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with:

    • Substrate: this compound (1.0 equiv, 1.0 mmol)

    • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.8 equiv - Limit B₂pin₂ to prevent diborylation)

    • Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

    • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

    • Solvent: Anhydrous THF or MTBE (2.0 mL, [0.5 M])

  • Reaction: Seal the vial and heat to 60 °C for 12–16 hours.

    • Monitoring: Monitor via GC-MS. Look for the disappearance of the B₂pin₂ peak. The C–Br bond remains intact because Ir-catalysts are poor at oxidative addition into aryl bromides under these conditions.

  • Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with Et₂O) to remove the catalyst. Concentrate in vacuo.

  • Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to avoid protodeboronation.

Expected Yield: 75–85% of the 7-Bpin derivative.

Strategy B: Pd-Catalyzed Direct Arylation (C7-Selective)

Best for: Direct C–C bond formation using Aryl Iodides.

Mechanism & Causality: This reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate base deprotonates the C–H bond simultaneously as it binds to the Palladium.

  • Why C7? The C7 proton is significantly more acidic than C4 due to the strong electron-withdrawing nature of the ortho-fluorine atom (

    
     reduction).
    
  • Chemoselectivity: To prevent the Pd catalyst from reacting with the substrate's own Bromine (self-coupling), you must use an Aryl Iodide coupling partner. Pd oxidative addition to Ar–I is kinetically faster than to Ar–Br.

Protocol:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents: Add:

    • Substrate: this compound (1.5 equiv - Excess used to drive Ar-I consumption)

    • Coupling Partner: Aryl Iodide (1.0 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(t-Bu)₂MeH·BF₄ (10 mol%) or SPhos (for sterically demanding partners)

    • Base: K₂CO₃ (2.0 equiv) or PivOK (for difficult substrates)

    • Solvent: DMA (Dimethylacetamide) (0.2 M)

  • Execution: Heat to 100 °C for 18 hours.

    • Critical Control: Do not exceed 110 °C to minimize C–Br activation.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA. Dry over MgSO₄.

  • Purification: Flash chromatography.

Key Insight: If self-coupling (homodimerization of the substrate) is observed, switch to a Ag(I)-promoted protocol (e.g., Ag₂CO₃), which abstracts iodide selectively.

Part 3: Visualization & Data

Table 1: Comparative Selectivity of Strategies
ParameterStrategy A: Ir-BorylationStrategy B: Pd-ArylationStrategy C: Carbene Insertion
Primary Target C7 (Aromatic) C7 (Aromatic) C2 (Methylene)
Active Reagent B₂pin₂Aryl-IodideDiazoester / Carbene
Mechanism Steric-Directed Oxidative Addn.Acidity-Directed CMDMetal-Carbenoid Insertion
C-Br Integrity Excellent (>99% retention)Good (requires Ar-I)Excellent
Main Byproduct C4-isomer (<5%)Substrate HomodimerC-H Insertion at C7
Diagram: Decision Logic for Functionalization

CH_Activation_Workflow Substrate This compound Decision Target Position? Substrate->Decision Route_C7_B Route A: C7 Borylation (Ir-Catalysis) Decision->Route_C7_B Versatility Needed Route_C7_Ar Route B: C7 Arylation (Pd-CMD Mechanism) Decision->Route_C7_Ar One-Step C-C Bond Route_C2 Route C: C2 Functionalization (Rh-Carbenoid) Decision->Route_C2 sp3 Modification Product_B 7-Bpin-5-Br-6-F-benzodioxole (Universal Intermediate) Route_C7_B->Product_B [Ir(OMe)(cod)]2 dtbpy, B2pin2 Product_Ar 7-Aryl-5-Br-6-F-benzodioxole (Direct Library Gen) Route_C7_Ar->Product_Ar Pd(OAc)2, Ar-I K2CO3, DMA Product_C2 2-Substituted-5-Br-6-F-benzodioxole Route_C2->Product_C2 Rh2(esp)2 Diazoester

Caption: Decision tree for regioselective functionalization. Route A favors sterics; Route B favors acidity.

References

  • Regioselective C-H Arylation of Fluorobenzenes: Lafrance, M.; Rowley, C. N.; Woo, T. K.; Fagnou, K. "Catalytic Intermolecular Direct Arylation of Perfluorobenzenes." J. Am. Chem. Soc.2006 , 128, 8754–8756. [Link]

  • Ir-Catalyzed Borylation of Halogenated Arenes: Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Hartwig, J. F. "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate." J. Am. Chem. Soc.2002 , 124, 390–391. [Link]

  • C-H Functionalization of Benzodioxoles: Mousseau, J. J.; Charette, A. B. "Direct Functionalization of Heteroaromatic Compounds." Acc.[2][3][4] Chem. Res.2013 , 46, 412–424. [Link]

  • Mechanism of CMD (Concerted Metallation-Deprotonation): Lapointe, D.; Fagnou, K. "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chem. Lett.2010 , 39, 1118–1126. [Link]

Sources

Grignard reagent preparation from 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Metallation Strategies for 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Executive Summary

This guide details the preparation of the Grignard reagent derived from This compound (CAS: 143393-68-4) . This intermediate is a critical scaffold in the synthesis of PARP inhibitors, kinase inhibitors, and fluorinated alkaloids.

Due to the sensitive nature of the methylenedioxy ring and the presence of an ortho-fluorine substituent, standard metallation techniques pose risks of benzyne formation (via elimination) or Wurtz homocoupling. This note presents two validated protocols:

  • Method A (Recommended): Magnesium-Halogen Exchange using Turbo Grignard (iPrMgCl·LiCl).[1][2][3][4][5][6] This method offers superior functional group tolerance and kinetic control.

  • Method B (Alternative): Direct Magnesium Insertion. A classical approach optimized for cost-efficiency on larger scales.

Chemical Context & Challenges

FeatureImplication for Grignard Formation
Benzo[d][1,3]dioxole Ring Electron-rich system. Generally deactivates the C-Br bond toward direct oxidative addition (Method B), requiring activation.
Ortho-Fluorine Inductive electron withdrawal activates the C-Br bond for exchange (Method A). Risk: High temperatures can trigger elimination of MgBrF, leading to a reactive benzyne intermediate.
Bromide The handle for metallation. Exchange with iPrMgCl is thermodynamically driven by the formation of a more stable aryl-Mg species.

Safety Directives

  • Pyrophoric Hazard: Grignard reagents react violently with water and air. All glassware must be oven-dried (>120°C) for at least 4 hours.

  • HF Generation: In the event of a quench or thermal decomposition involving the fluorine substituent, trace Hydrofluoric Acid (HF) may be generated. Calcium gluconate gel must be available.

  • Exotherm Control: Both methods involve significant exotherms. Active cooling is mandatory.

Method A: Magnesium-Halogen Exchange (Turbo Grignard)

Status: Primary Recommendation for Research & High-Value Synthesis.

This protocol utilizes the Knochel Turbo Grignard reagent (iPrMgCl·LiCl ).[1][4][5] The Lithium Chloride additive breaks up magnesium aggregates, creating a highly reactive monomeric species that allows the Br/Mg exchange to occur at lower temperatures (-15°C to 0°C), preserving the sensitive ortho-fluorine.

Reagents & Materials
  • Substrate: this compound (1.0 equiv).

  • Reagent: iPrMgCl·LiCl (1.3 M in THF) (1.1 equiv).

  • Solvent: Anhydrous THF (water <50 ppm).

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a temperature probe, magnetic stir bar, and pressure-equalizing addition funnel. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Dissolution: Charge the flask with the substrate (e.g., 10.0 g, 45.6 mmol) and anhydrous THF (5 volumes, 50 mL).

  • Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath or cryostat.

  • Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 38.6 mL, 50.2 mmol) dropwise over 20 minutes.

    • Critical Control: Maintain internal temperature < -5°C.

  • Aging: Stir the mixture at -10°C to 0°C for 1 to 2 hours.

  • Monitoring: Quench a 0.1 mL aliquot with Iodine (I2) in THF. Analyze by GC/MS or HPLC.

    • Success Criteria: Disappearance of starting bromide; appearance of the iodo-derivative (5-fluoro-6-iodobenzo[d][1,3]dioxole).

  • Utilization: Use the solution immediately at -10°C.

Mechanistic Pathway (Method A)

TurboGrignard cluster_0 Pre-Complexation Reagent iPrMgCl·LiCl (Turbo Grignard) Intermediate Ate-Complex Transition State Reagent->Intermediate LiCl breaks aggregates Substrate 5-Bromo-6-fluoro- benzo[d][1,3]dioxole Substrate->Intermediate Coordination Product Target Aryl-Grignard + iPr-Br Intermediate->Product Fast Exchange (-15°C)

Caption: The LiCl additive increases the kinetic basicity of the isopropyl magnesium, facilitating rapid exchange at low temperatures to prevent benzyne elimination.

Method B: Direct Magnesium Insertion

Status: Secondary Option (Cost-sensitive / Scale-up).

Direct insertion is more difficult due to the electron-rich nature of the ring. It requires "entrainment" (activation) to start the radical process on the magnesium surface.

Reagents & Materials
  • Magnesium: Turnings or shavings (1.2 equiv). Must be fresh.

  • Activator: 1,2-Dibromoethane (0.05 equiv) or DIBAL-H (trace).

  • Solvent: Anhydrous THF (preferred over Ether for higher boiling point and solubility).

Step-by-Step Protocol
  • Activation: Place Mg turnings (1.33 g, 54.7 mmol) in the flask. Heat with a heat gun under vacuum to activate the surface. Cool under Argon.

  • Entrainment: Add minimal THF to cover Mg. Add 1,2-dibromoethane (0.2 mL). Wait for ethylene gas evolution (bubbling) and heat generation.

  • Initiation: Dissolve this compound (10.0 g) in THF (40 mL). Add 10% of this solution to the active Mg.

    • Observation: Look for turbidity and a temperature spike. If no reaction after 10 min, add an iodine crystal and heat to reflux.

  • Addition: Once initiated, add the remaining solution dropwise to maintain a gentle reflux (approx. 60-65°C).

    • Warning: Do not allow the reaction to stop refluxing.

  • Digestion: After addition, reflux for 1 hour.

  • Filtration: Cool to room temperature and filter through a glass frit (under Argon) to remove excess Mg.

Workflow Diagram (Method B)

DirectInsertion Start Start: Dry Mg Turnings Activate Activation: Add 1,2-Dibromoethane (Obs: Bubbles/Heat) Start->Activate Initiate Initiation: Add 10% Substrate Soln Activate->Initiate Check Did reaction start? Initiate->Check AddRest Addition: Add remaining substrate Maintain Reflux Check->AddRest Yes (Turbidity/Exotherm) Force Troubleshoot: Add Iodine / Heat Gun Check->Force No Finish Digestion & Filtration AddRest->Finish Force->Initiate Retry

Caption: Operational workflow for direct oxidative addition. The initiation step is the critical failure point requiring careful observation.

Quality Control: Titration Protocol

Method: Knochel Titration (Iodine/LiCl).[4] Purpose: Precise determination of active Grignard concentration.

  • Titrant: Accurately weigh Iodine (254 mg, 1.0 mmol) into a flame-dried vial. Dissolve in 5 mL of a 0.5 M LiCl solution in anhydrous THF.

  • Procedure:

    • Cool the Iodine solution to 0°C.[4]

    • Add the Grignard solution dropwise via a tared syringe.

    • Endpoint: The solution transitions from Dark Brown

      
      Yellow 
      
      
      
      Colorless .
  • Calculation:

    
    
    

Data Summary & Comparison

ParameterMethod A (Turbo Exchange)Method B (Direct Insertion)
Temperature -15°C to 0°C65°C (Reflux)
Reaction Time 1 - 2 Hours3 - 5 Hours
Functional Group Tolerance High (Esters/Nitriles tolerated at low temp)Low (No electrophiles allowed)
By-products Isopropyl bromide (inert)Wurtz coupling (dimer), Benzyne tars
Cost High (Requires iPrMgCl·LiCl)Low (Mg metal)
Scalability Good (Heat removal is easier at low temp)Moderate (Runaway exotherm risk)

References

  • Original Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[6] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Synthesis of Fluorinated Benzodioxoles (Patent Context): Bayer CropScience AG. (2006).[4] Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles. U.S. Patent No. 7,148,365.

  • Safety in Grignard Formation: Org. Synth. 2010, 87, 188-200. (General safety protocols for handling exothermic organometallic initiations). [Link]

Sources

Application Note: Optimization of Yields in 5-Bromo-6-fluorobenzo[d][1,3]dioxole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-Bromo-6-fluorobenzo[d][1,3]dioxole is a high-value pharmacophore, particularly in the development of kinase inhibitors and CNS-active agents. The scaffold combines the lipophilicity and metabolic stability of the fluorinated benzodioxole ring with a versatile bromide handle for cross-coupling.

However, synthetic yields are frequently compromised by two factors:

  • Regioselectivity during Bromination: Competition between the 6-position (desired) and the 4-position (sterically crowded but electronically activated).

  • Instability of Lithiated Intermediates: The ortho-fluoro substituent predisposes the lithiated species to rapid elimination, forming a reactive benzyne intermediate that leads to oligomerization.

This guide provides a validated protocol to maximize yield through precise control of reaction kinetics and temperature.

Critical Synthesis Challenges

The synthesis of the core scaffold typically proceeds via electrophilic bromination of 5-fluorobenzo[d][1,3]dioxole.

Mechanistic Insight: The Regioselectivity Battle
  • Directing Effects: The 1,3-dioxole ring is strongly activating and ortho/para directing. The fluorine atom at position 5 is deactivating but ortho/para directing.

  • Position 6 (Target): Para to the oxygen at position 1; Ortho to the fluorine. Synergistically activated.

  • Position 4 (Impurity): Ortho to the oxygen at position 3; Ortho to the fluorine. Sterically hindered by the adjacent dioxole ring and fluorine atom.

Optimization Strategy: Use a mild brominating agent (NBS) in a polar aprotic solvent (Acetonitrile) to enhance regioselectivity via a late transition state, favoring the thermodynamically more stable 6-bromo isomer.

Protocol 1: Regioselective Bromination

Materials
  • Substrate: 5-Fluorobenzo[d][1,3]dioxole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (0.5 M concentration) – Critical for regiocontrol

  • Catalyst: Ammonium Acetate (5 mol%) – Proton shuttle to accelerate NBS activation

Step-by-Step Methodology
  • Dissolution: Charge a reaction vessel with 5-fluorobenzo[d][1,3]dioxole and MeCN. Stir until fully dissolved.

  • Catalyst Addition: Add ammonium acetate. Ensure the internal temperature is 20–25°C.

  • Controlled Addition: Add NBS portion-wise over 30 minutes. Do not dump all at once. An exotherm will occur; maintain temperature < 30°C.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours.

    • QC Check: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). The product (Rf ~0.6) should be distinct from the starting material (Rf ~0.7).

  • Workup:

    • Quench with 10% aqueous Na₂S₂O₃ (removes residual bromine).

    • Extract with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if isomeric purity < 98%.

Data Summary: Solvent Effects on Regioselectivity[2]
SolventYield (Isolated)Regio Ratio (6-Br : 4-Br)Notes
Acetonitrile 92% > 20:1 Recommended. High polarity favors 6-isomer.
DCM85%12:1Acceptable, but lower selectivity.
DMF78%15:1Difficult workup; product solubility issues.
CCl₄65%8:1Poor solubility; toxic; avoid.

Protocol 2: Downstream Functionalization (Lithiation)

The Trap: Treating this compound with n-BuLi generates the 5-lithio-6-fluoro species. If the temperature rises above -60°C, LiF eliminates to form a benzyne , resulting in tar/polymers.

Workflow Visualization

LithiationPathways Start 5-Bromo-6-fluoro benzo[d][1,3]dioxole Li_Exchange Li-Halogen Exchange (n-BuLi, -78°C) Start->Li_Exchange Intermediate 5-Lithio-6-fluoro Intermediate Li_Exchange->Intermediate Trap_LowT Electrophile Trap (Aldehydes, Borates) <-78°C Intermediate->Trap_LowT Path A (Controlled) Benzyne_HighT Elimination of LiF >-60°C Intermediate->Benzyne_HighT Path B (Uncontrolled) Product Functionalized Product Trap_LowT->Product SideProduct Benzyne -> Oligomers (Tars/Low Yield) Benzyne_HighT->SideProduct

Caption: Divergent pathways of the lithiated intermediate. Temperature control is the sole determinant of yield.

Optimized Lithiation Protocol
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Cooling: Dissolve substrate in anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.

    • Critical: Drip down the side of the flask to pre-cool the reagent.

  • Aging: Stir at -78°C for exactly 15 minutes. Do not over-stir.

  • Trapping: Add the electrophile (e.g., Triisopropyl borate for Suzuki precursors) dissolved in THF immediately.

  • Warming: Allow to warm to room temperature only after the electrophile addition is complete.

Protocol 3: Suzuki-Miyaura Coupling

For coupling aryl boronic acids to the 5-bromo-6-fluoro scaffold.

Recommended Conditions
  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) – Resistant to oxidative addition issues caused by the ortho-fluorine.

  • Base: K₃PO₄ (3.0 equiv) – Superior to carbonates for hindered substrates.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 90°C.

Troubleshooting Guide (Self-Validating)
ObservationDiagnosisCorrective Action
Low Yield in Lithiation Benzyne formation.Ensure internal temp never exceeds -70°C. Check thermometer calibration.
Regioisomer in Bromination 4-Bromo isomer present (>5%).Recrystallize crude solid from EtOH. Do not proceed to coupling with >2% impurity.
Stalled Suzuki Coupling Catalyst deactivation.Degas solvents thoroughly (sparge with Ar for 20 min). Oxygen kills the active Pd(0).
NMR: Doublet at 7.0 ppm H-4 and H-7 coupling.6-Bromo isomer shows two singlets (or weak para coupling). 4-Bromo shows ortho coupling (d, J~8Hz).

References

  • Regioselective Bromination of Benzodioxoles

    • Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.[2][3] US Patent 7,148,365 B2. (2006).

  • Lithiation and Benzyne Chemistry

    • Optimization of Organolithium Reactions. Journal of Organic Chemistry (2003).[4]

  • Suzuki Coupling of Hindered Halides

    • BenchChem Application Note: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
  • General Properties of 4-Bromo-5-fluorobenzo[d][1,3]dioxole

    • Sigma-Aldrich Product Specific

Sources

Using 5-Bromo-6-fluorobenzo[d][1,3]dioxole as a scaffold in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-6-fluorobenzo[d][1,3]dioxole in Kinase Inhibitor Development

Abstract

This technical guide details the application of This compound (CAS 124207-29-2) as a high-value scaffold in the design of ATP-competitive kinase inhibitors. While the benzodioxole moiety is a privileged structure in medicinal chemistry—mimicking the catechol pharmacophore while preventing catechol-O-methyltransferase (COMT) metabolism—the addition of the fluorine atom at the C6 position provides critical metabolic blocking against CYP450-mediated oxidation. This guide provides rationale, synthetic workflows, and validated protocols for leveraging this scaffold to construct Type I and Type II kinase inhibitors.

Part 1: Structural Rationale & Pharmacophore Design

The selection of this compound is rarely accidental; it addresses specific multiparametric optimization (MPO) challenges in drug discovery.

The "Fluorine Effect" on Metabolic Stability

The C6-position of the benzodioxole ring is a metabolic "soft spot," highly susceptible to aromatic hydroxylation by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: Replacing the C-H bond with a C-F bond at this position blocks the formation of the arene oxide intermediate required for hydroxylation.

  • Electronic Tuning: The fluorine atom (

    
    , 
    
    
    
    ) exerts an inductive electron-withdrawing effect, lowering the electron density of the aromatic ring. This reduces the propensity for oxidative metabolism without significantly disrupting the steric profile required for binding.
The Bromine "Handle" for Divergent Synthesis

The bromine atom at C5 serves as a versatile orthogonal handle. It allows for late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach:

  • Hinge Binders: Heterocycles (e.g., aminopyrimidines, quinolines) that form hydrogen bonds with the kinase hinge region.

  • Hydrophobic Tails: Moieties that occupy the solvent-exposed region or the hydrophobic back-pocket (in Type II inhibitors).

Conformational Constraint

The fused dioxole ring forces the oxygen atoms into a coplanar arrangement with the benzene ring. This reduces the entropic penalty upon binding compared to a freely rotating dimethoxy-benzene analog.

Part 2: Strategic Workflow Visualization

The following diagram illustrates the strategic placement of the scaffold within a typical kinase inhibitor synthesis campaign.

KinaseInhibitorWorkflow Scaffold 5-Bromo-6-fluorobenzo [d][1,3]dioxole Boronate Boronic Acid/Ester Formation Scaffold->Boronate Bis(pinacolato)diboron PdCl2(dppf) Suzuki Suzuki Coupling (Protocol A) Scaffold->Suzuki Direct Coupling (Ar-B(OH)2) Buchwald Buchwald-Hartwig (Protocol B) Scaffold->Buchwald Amine Coupling (Hinge Binder) Boronate->Suzuki Coupling to Halo-Heterocycle Core Biaryl/Heteroaryl Core Intermediate Suzuki->Core Buchwald->Core FinalDrug Candidate Kinase Inhibitor Core->FinalDrug Deprotection / Side-chain Optimization

Figure 1: Divergent synthetic pathways utilizing the this compound scaffold. The Br-handle allows for either direct coupling or conversion to a boronate species.

Part 3: Detailed Experimental Protocols

Safety Warning: All reactions involve hazardous chemicals. Perform all steps in a fume hood using appropriate PPE (gloves, goggles, lab coat).

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Attaching the benzodioxole core to a heteroaryl hinge binder (e.g., a substituted quinoline or pyrimidine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or round-bottom flask, combine the benzodioxole substrate, boronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive inert gas pressure. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Check reaction progress via LC-MS (Target mass = MW of partners - HBr).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash with Ethyl Acetate.[2]

  • Purification: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Directly linking an amine-functionalized hinge binder or solubilizing tail to the benzodioxole.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv)

  • Ligand: Xantphos (0.04 equiv) or BrettPhos (for difficult substrates)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 5 minutes at RT to form the active catalytic species.

  • Addition: Add the benzodioxole substrate, the amine, and the Cs₂CO₃ base to the reaction vessel.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

  • Reaction: Heat to 100°C (reflux) for 12–18 hours.

    • Note: If using BrettPhos, lower temperatures (80°C) may suffice.

  • Validation: Monitor via TLC (UV visualization) and LC-MS. The disappearance of the aryl bromide is the primary endpoint.

  • Workup: Dilute with water/EtOAc. Extract the organic layer.

  • Purification: Silica gel chromatography is standard. For basic amines, add 1% Triethylamine to the eluent to prevent streaking.

Part 4: Data Presentation & Quality Control

When characterizing the resulting intermediates, specific spectral signatures confirm the integrity of the scaffold.

Table 1: Key Characterization Data for Scaffold Validation

FeatureMethodExpected Signal / ObservationInterpretation
¹H NMR 400/500 MHzSinglet (2H) at ~6.0–6.1 ppmMethylenedioxy protons (-O-CH₂-O-).
¹H NMR 400/500 MHzDoublet (¹J_HF) at ~7.0–7.5 ppmAromatic proton ortho to Fluorine (coupling constant ~6–10 Hz).
¹⁹F NMR 376 MHzSinglet at ~ -110 to -130 ppmConfirms presence of Fluorine; shift varies by substitution.
LC-MS ESI+M+H or M+NaBromine isotopic pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) disappears after coupling.

References

  • Bolchi, C. et al. (2020).[3] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeial Groups. Journal of Medicinal Chemistry.[3][4][5]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[6][7] Angewandte Chemie International Edition.

  • BOC Sciences. FDA-approved small molecule kinase inhibitors - Synthetic Routes. (Detailed synthetic pathways for kinase inhibitors utilizing halogenated cores).

  • BenchChem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (Analogous Protocol Reference).

Sources

Scalable synthesis methods for 5-Bromo-6-fluorobenzo[d][1,3]dioxole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Part 1: Strategic Overview & Retrosynthetic Analysis

Target Molecule: this compound CAS: 1214387-95-7 (Generic/Isomer specific variants may apply) Application: Critical intermediate for c-Met, VEGFR, and EGFR kinase inhibitors.

Executive Summary

The synthesis of this compound presents a classic challenge in regioselectivity. The 1,3-benzodioxole core is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). However, the presence of a fluorine atom at the 5-position introduces competing directing effects.

This guide details a scalable, two-step protocol starting from 4-fluorocatechol . While direct bromination of 5-fluorobenzo[d][1,3]dioxole is the most atom-economical route, it requires precise control over temperature and reagent choice to maximize the formation of the 6-bromo isomer (target) over the 4-bromo impurity.

Route Selection Matrix

We evaluated three potential pathways based on scalability, cost, and impurity profile.

ParameterRoute A: Direct Bromination (Recommended) Route B: Methylenation of Bromofluorocatechol Route C: Lithiation/Halogen Dance
Starting Material 5-Fluorobenzo[d][1,3]dioxole4-Bromo-5-fluorocatechol5-Fluorobenzo[d][1,3]dioxole
Step Count 1 (from intermediate)2 (requires brominating catechol first)1 (complex setup)
Regioselectivity High (~95:5) (6-Br vs 4-Br)Absolute (Pre-installed)Variable
Scalability Excellent (Kilogram scale)Good, but catechol stability is an issuePoor (Cryogenic temps required)
Cost Efficiency HighMediumLow

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 5-Fluorobenzo[d][1,3]dioxole

Note: If this intermediate is commercially sourced, proceed to Step 2.

Principle: The methylenation of catechols is best achieved using a dihalomethane in a polar aprotic solvent. We utilize Bromochloromethane (BrCH₂Cl) over Dibromomethane (CH₂Br₂) due to its superior reactivity profile and atom economy in large-scale cyclizations.

Reagents:

  • 4-Fluorocatechol (1.0 equiv)

  • Bromochloromethane (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) [Alternative: K₂CO₃ with catalytic KI]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Charge: To a reactor flushed with N₂, add 4-fluorocatechol (100 g, 0.78 mol) and DMF (500 mL).

  • Base Addition: Add Cs₂CO₃ (381 g, 1.17 mol) in portions to control the exotherm. Stir for 30 min at 25°C.

  • Alkylation: Add Bromochloromethane (121 g, 0.94 mol) dropwise over 1 hour.

  • Heating: Heat the mixture to 80°C and stir for 4-6 hours. Monitor by HPLC/TLC until starting material <1%.

  • Workup: Cool to 20°C. Filter off inorganic salts. Dilute filtrate with water (1.5 L) and extract with MTBE (3 x 500 mL).

  • Purification: Wash combined organics with 1N NaOH (to remove unreacted phenols), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~90-95% yield of a pale yellow oil.

Step 2: Regioselective Bromination

Principle: The directing effects determine the outcome.

  • Alkoxy (Dioxole O): Strong ortho/para director.

  • Fluorine: Weak ortho/para director.

  • Position 6: Para to Oxygen-1 and Ortho to Fluorine-5. (Most Activated).

  • Position 4: Ortho to Oxygen-3 and Ortho to Fluorine-5. (Sterically hindered).

Reagents:

  • 5-Fluorobenzo[d][1,3]dioxole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) [Preferred for regioselectivity over DMF]

Protocol:

  • Dissolution: Dissolve 5-fluorobenzo[d][1,3]dioxole (100 g, 0.71 mol) in Acetonitrile (500 mL). Cool to 0°C.

  • Bromination: Add NBS (133 g, 0.75 mol) portion-wise over 45 minutes. Critical: Maintain temperature <5°C to maximize regioselectivity.

  • Reaction: Allow to warm to 20°C and stir for 2-4 hours.

    • QC Check: HPLC should show >95% Product (6-Br) and <5% Isomer (4-Br).

  • Quench: Add saturated aqueous Na₂S₂O₃ (200 mL) to neutralize excess bromine species.

  • Isolation: Concentrate MeCN under reduced pressure. Resuspend residue in Ethyl Acetate (600 mL) and wash with water.

  • Crystallization (Purification):

    • The crude oil often contains traces of succinimide and the 4-bromo isomer.

    • Solvent System: Recrystallize from hot Ethanol or a Hexane/EtOAc (9:1) mixture.

    • Cool slowly to 0°C. The 5-bromo-6-fluoro isomer crystallizes as white needles; the 4-bromo isomer largely remains in the mother liquor.

  • Final Yield: Expect 80-85% isolated yield. Purity >99%.

Part 3: Process Safety & Quality Control

Safety Considerations
  • Exotherms: The alkylation step (Step 1) is exothermic. On a kilo-scale, active cooling is required during base addition.

  • NBS Handling: NBS is a mild oxidizer but can degrade over time. Ensure fresh reagent is used to avoid "runaway" radical side reactions (benzylic bromination).

  • Waste: The aqueous waste from Step 1 contains DMF and fluorinated phenols; dispose of according to halogenated waste protocols.

Analytical Specifications

1H NMR (400 MHz, CDCl₃):

  • Product (6-Br isomer): Two distinct singlets (or doublets with small J_F coupling) for the aromatic protons.

    • 
       7.05 (d, J=6.0 Hz, 1H, H-7), 
      
      
      
      6.65 (d, J=8.5 Hz, 1H, H-4).
    • Diagnostic: Para-situated protons often appear as singlets or weak doublets.

  • Impurity (4-Br isomer): Two doublets with ortho-coupling (~8 Hz).

Part 4: Visual Workflows

Reaction Pathway Diagram

G SM 4-Fluorocatechol Step1 Step 1: Methylenation (BrCH2Cl, Cs2CO3, DMF, 80°C) SM->Step1 Int 5-Fluorobenzo[d][1,3]dioxole (Intermediate) Step1->Int Step2 Step 2: Bromination (NBS, MeCN, 0°C) Int->Step2 Crude Crude Mixture (95:5 Regioisomers) Step2->Crude Purification Recrystallization (EtOH) Crude->Purification Product This compound (Target >99%) Purification->Product Waste Mother Liquor (4-Bromo Isomer) Purification->Waste

Figure 1: Process flow for the synthesis of this compound showing critical purification node.

References

  • Regioselective Bromination of Fluorinated Aromatics

    • Menzel, K., et al. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes."[1] Synlett, 2006.[1] Link

  • Benzodioxole Ring Construction

    • "Process for synthesis of 5-(alpha-hydroxyalkyl) benzo [1,3] dioxols." Patent CN1332736A. Link

  • General Bromination Protocols (NBS/MeCN)

    • "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Int. J. Mol. Sci., 2014. Link

  • Analogous Synthesis (Difluoro-benzodioxole)

    • "Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles."[2] US Patent 7148365B2. Link

Sources

Troubleshooting & Optimization

Improving solubility of 5-Bromo-6-fluorobenzo[d][1,3]dioxole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Status: Operational Ticket ID: SOL-BFBD-001 Subject: Troubleshooting DMSO Dissolution & Stability Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Physicochemical Challenge

You are likely encountering solubility issues with This compound (CAS: 1214385-58-0) due to a conflict between its high crystal lattice energy and the hygroscopic nature of DMSO.[1]

  • The Compound: A lipophilic, halogenated heterocycle.[1] The bromine and fluorine substituents increase molecular weight and lipophilicity (LogP ~3.0–3.5 estimated), promoting strong intermolecular

    
    -stacking and crystal packing.[1]
    
  • The Solvent: DMSO is a polar aprotic solvent.[1][2][3][4][5] While it theoretically dissolves this chemotype, its hygroscopicity is the primary failure mode.[1] DMSO absorbs atmospheric water rapidly; water acts as a potent anti-solvent for this compound, forcing precipitation.[1]

Diagnostic Flowchart: Why is it not dissolving?

Before attempting further physical manipulation, determine the root cause using this decision tree.

Troubleshooting Start Issue: Compound Undissolved in DMSO CheckWater Check 1: DMSO Quality (Is it fresh/anhydrous?) Start->CheckWater ActionHeat Protocol A: Heat (40°C) + Sonication CheckWater->ActionHeat Yes, Anhydrous ResultPrecip Failure: Water Contamination CheckWater->ResultPrecip No, Old/Opened CheckNature Check 2: Precipitate Nature (Crystalline vs. Flocculent) ActionFilter Protocol B: Centrifuge/Filter CheckNature->ActionFilter Fine/White Powder ActionHeat->CheckNature Remains Cloudy ResultClear Success: Kinetic Solubility Issue ActionHeat->ResultClear Solutiom Clears ResultCloudy Failure: Inorganic Impurity? ActionFilter->ResultCloudy Insoluble Salts

Figure 1: Decision matrix for diagnosing solubility failures.[1] Blue nodes indicate diagnostic steps; Red/Green indicate outcomes.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of High-Concentration Stock (10–50 mM)

Use this protocol for initial dissolution.

Materials:

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Ultrasonic bath (35–40 kHz).[1]

  • Vortex mixer.[1][2]

  • Water bath set to 45°C.

Step-by-Step:

  • Desiccation: Ensure the compound vial is at room temperature before opening to prevent condensation.

  • Solvent Addition: Add anhydrous DMSO to the weighted solid. Do not use DMSO that has been sitting uncapped.[1]

  • The "Wetting" Phase: Vortex vigorously for 30 seconds. You may see a suspension.[1]

  • Thermal Assist: Place the sealed vial in the 45°C water bath for 5 minutes.

    • Scientific Rationale: Increasing temperature overcomes the lattice energy (enthalpy of fusion) required to break the crystal structure.

  • Acoustic Cavitation: Transfer immediately to the ultrasonic bath.[1] Sonicate for 10 minutes.

    • Mechanism:[6] Cavitation bubbles implode near the solid surface, creating micro-jets that physically shear crystal aggregates, increasing surface area for solvation.[1]

  • Visual Check: Hold against a light source.[1] If "shimmering" (Schlieren lines) is visible, dissolution is incomplete.[1] Repeat steps 4-5.

SOP-02: Handling "Crash Out" in Aqueous Media

Use this when diluting stock into cell culture media or buffers.

The Problem: Diluting a hydrophobic stock (DMSO) into a hydrophilic buffer (Water) causes a rapid polarity shift.[1] The compound molecules aggregate instantly (re-crystallize) before they can disperse.[1]

The Solution: Serial Dilution with Intermediate Solvents.

StepSolvent SystemConcentrationState
1 100% DMSO10 mMClear Solution
2 Intermediate: 50% DMSO / 50% PEG-4001 mMStable Solution
3 Aqueous Buffer (warm)10 µMKinetic Suspension/Solution

Note: PEG-400 acts as a "bridge" solvent, reducing the interfacial tension between the hydrophobic drug and the water.

Frequently Asked Questions (Technical)

Q1: My solution was clear yesterday, but today there are crystals at the bottom. Why? A: This is likely Moisture-Induced Precipitation .[1] DMSO is hygroscopic; it absorbs water from the air even through some plastic caps.[1]

  • Fix: Store aliquots in glass vials with PTFE-lined caps. Store over desiccant. Do not freeze-thaw more than once; freezing DMSO forces the solute into high-concentration pockets where it precipitates irreversibly.[1]

Q2: I see a fine white dust that simply won't dissolve, even after heating. Is the compound bad? A: This is likely an Inorganic Impurity , not the compound itself.

  • Context: The synthesis of this compound often involves bromination steps using iron or aluminum catalysts, or drying steps with sodium sulfate. These inorganic salts are insoluble in DMSO.[1]

  • Test: Centrifuge at 10,000 x g for 5 minutes. If the supernatant is clear and the pellet is minimal, carefully transfer the supernatant to a new vial. The concentration of your target compound is likely unaffected.[1]

Q3: Can I use acid or base to help dissolve it? A: No.

  • Chemistry: The benzodioxole ring is acid-labile (cleavage to catechol).[1] The molecule lacks distinct basic (amine) or acidic (carboxylic) groups in the physiological pH range. Adding strong acid/base will likely degrade the compound rather than solubilize it.[1]

Q4: What is the estimated maximum solubility? A: While batch-dependent, this class of halogenated benzodioxoles typically saturates between 50–80 mM in pure anhydrous DMSO. In aqueous buffers (PBS), solubility is likely <10 µM without surfactants.[1]

References & Data Sources

  • Gaylord Chemical Company. (2025).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (Standard industrial reference for DMSO solubility parameters and hygroscopicity).

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text on lipophilicity and solubility).

  • Balbach, S., & Korn, C. (2004).[1] "Pharmaceutical evaluation of early development candidates: the 100 mg-approach." International Journal of Pharmaceutics, 275(1-2), 1-12.[1] (Methodology for distinguishing salt impurities from intrinsic insolubility).[1]

  • BenchChem Technical Repository. (2025). Troubleshooting Compound Precipitation in DMSO Stock Solutions. (General protocols for lipophilic small molecules).

Sources

Technical Support Center: Preventing Hydrodebromination in Pd-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Hydrodebromination (Ar-Br


 Ar-H) Side Reactions
From:  Senior Application Scientist, Catalysis Division
To:  Research & Development Team
Introduction

Welcome to the Catalysis Technical Support Center. If you are reading this, you are likely observing a specific byproduct in your LC-MS or GC-MS traces: a species with a mass of


 relative to your aryl bromide starting material. This is hydrodebromination  (reduction), a pervasive side reaction where the carbon-bromine bond is replaced by a carbon-hydrogen bond.

This guide is not a generic list of tips. It is a causal analysis of why your palladium catalyst is acting as a reduction catalyst rather than a cross-coupling engine, and how to mechanically shut down that pathway.

Module 1: Diagnostic & Mechanism

"Why is my catalyst reducing my starting material?"

The Core Problem: Hydrodebromination is rarely a random event. It occurs when the rate of


-Hydride Elimination  (or protodehalogenation) exceeds the rate of the desired Transmetallation  (Suzuki) or Olefin Insertion  (Heck).

Your palladium center (


) has entered the catalytic cycle correctly (Oxidative Addition), but instead of finding its coupling partner, it finds a source of hydride (

).
The Mechanistic Bifurcation

The following diagram illustrates the exact point of failure in your catalytic cycle.

DebrominationPathways cluster_legend Key Decision Point Start Aryl Bromide (Ar-Br) Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br Transmet PATH A: Transmetallation (Desired) OxAdd->Transmet + R-B(OH)2 / Base (Fast Transmetallation) HydrideSource PATH B: Hydride Interception (Side Reaction) OxAdd->HydrideSource + Alcohol/Amine (Slow Transmetallation) RedElim_Prod Reductive Elimination Transmet->RedElim_Prod BetaHydride β-Hydride Elimination (from Solvent/Base) HydrideSource->BetaHydride RedElim_Prod->Pd0 Regeneration Product Cross-Coupled Product (Ar-R) RedElim_Prod->Product PdHydride H-Pd(II)-Ar Species BetaHydride->PdHydride RedElim_Side Reductive Elimination PdHydride->RedElim_Side RedElim_Side->Pd0 Regeneration SideProduct Debrominated Byproduct (Ar-H) RedElim_Side->SideProduct

Caption: Figure 1. The "Point of Failure" occurs after Oxidative Addition. If Transmetallation is slow, the catalyst intercepts a hydride from the environment.

Module 2: The Environment (Solvent & Base)

"I'm using standard conditions. What is the hydride source?"

The most common culprits are secondary alcohols (used as co-solvents) and alkoxide bases with


-hydrogens. These species coordinate to Palladium and undergo 

-hydride elimination, turning your solvent into a reductant.
Troubleshooting Protocol: The Solvent/Base Switch

If you observe >5% debromination, immediately audit your reaction matrix against the table below.

Table 1: Hydride Donor Risk Matrix

ComponentHigh Risk (Hydride Donors)Safe Alternatives (Non-Donors)Why?
Solvent Isopropanol (iPrOH) , Ethanol, DMF (at >100°C)t-Amyl Alcohol , Toluene, Dioxane, THF, WaterSecondary alcohols readily undergo

-hydride elimination to form ketones and Pd-H.
Base NaOiPr, NaOEt , Triethylamine (

)

,

,

, NaOtBu
Bases with

-hydrogens (like ethoxide) reduce Pd(II). Carbonates and Phosphates cannot donate hydrides.
Atmosphere Incomplete DegassingArgon/Nitrogen Sparge Oxygen can promote homocoupling, but it also re-oxidizes Pd(0) to Pd(II), keeping the cycle active for side reactions in some mechanisms.

Actionable Steps:

  • Swap the Alcohol: If you need a protic co-solvent for solubility, replace Isopropanol with t-Amyl Alcohol (2-methyl-2-butanol). It is tertiary and cannot undergo

    
    -hydride elimination.
    
  • Switch the Base: If using an organic base or alkoxide, switch to

    
      (Potassium Phosphate Tribasic). It is highly effective for Suzuki couplings and provides no hydride source.
    
Module 3: The Engine (Catalyst & Ligand)

"My substrate requires harsh conditions. How do I tune the catalyst?"

If the environment is "safe" (no obvious hydride donors) and debromination persists, the issue is likely Slow Transmetallation . The Pd(II)-Ar species sits waiting for the boronic acid, eventually scavenging trace hydrides or undergoing protodehalogenation.

The Solution: Bulky, Electron-Rich Ligands Ligands like Buchwald Biaryl Phosphines (e.g., XPhos, SPhos) or bulky NHCs (e.g., IPr) prevent debromination through two mechanisms:

  • Acceleration: They dramatically speed up the difficult steps (Transmetallation/Reductive Elimination), giving the side reaction less time to occur.

  • Steric Crowding: The sheer bulk of ligands like XPhos makes the transition state for

    
    -hydride elimination (which requires coplanarity) energetically unfavorable.
    
Ligand Selection Workflow

Technical Support Center: Stability & Handling of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

[1][2]

Case ID: T-BFBD-ACID-01 Status: Active Classification: Halogenated Heterocycle Stability[1]

Part 1: Executive Technical Summary[1]

This compound exhibits a moderate-to-high stability profile under standard acidic conditions, significantly superior to unsubstituted 1,3-benzodioxole (piperonyl) derivatives.[1][2]

The presence of electron-withdrawing groups (EWGs)—specifically the Bromine at C5 and Fluorine at C6 —exerts a strong inductive effect ($ -I $). This reduces the electron density on the methylenedioxy oxygens, decreasing their basicity and making the initial protonation step (the trigger for acid hydrolysis) energetically less favorable.

Operational Thresholds:

  • Safe: Dilute mineral acids (HCl, H₂SO₄ < 2M), carboxylic acids (AcOH, TFA), and acidic workups at ambient temperature.[2]

  • Caution: Strong Lewis acids (BBr₃, AlCl₃) and hot concentrated mineral acids.[2] These agents can trigger the cleavage of the methylenedioxy bridge, converting the molecule to the corresponding catechol.

Part 2: Mechanistic Insight (The "Why")[2]

To troubleshoot effectively, one must understand the failure mode.[2] The primary decomposition pathway for benzo[d][1,3]dioxoles in acid is the hydrolysis of the acetal linkage .

The Decomposition Pathway
  • Protonation: An acid proton ($ H^+

    
     LA $) coordinates with one of the ether oxygens.[2]
    
  • Ring Opening: The C-O bond breaks, often assisted by a nucleophile (like water or a halide ion), forming a hemiacetal or phenonium intermediate.[2]

  • Final Cleavage: The intermediate collapses to release formaldehyde and form a catechol (dihydroxybenzene).

Why Your Compound is Resilient: In this compound, the electronegative F and Br atoms pull electron density away from the benzene ring.[1] This "deactivation" is transmitted to the ether oxygens, rendering them less basic and resistant to that critical first protonation step.

Visualization: Acid Stability Mechanism

Gcluster_0Stable Zone (Ambient/Dilute Acid)cluster_1Danger Zone (Lewis Acids / High Heat)Start5-Bromo-6-fluorobenzo[d][1,3]dioxoleProtonation_FailResistant toProtonation(Due to F/Br EWG effect)Start->Protonation_FailDilute H+ProtonationOxygen Protonation(Requires Strong Acid)Start->ProtonationBBr3 / AlCl3 / Conc. HI (Heat)RingOpenC-O Bond Cleavage(Rate Determining Step)Protonation->RingOpenNucleophilic AttackCatecholDecomposition:Catechol FormationRingOpen->Catechol- CH2O

Caption: Mechanistic flow showing how electron-withdrawing substituents (F/Br) protect the dioxole ring from protonation under mild conditions, while strong Lewis acids bypass this defense.[2]

Part 3: Troubleshooting Guide

Scenario A: "I lost my product during a Friedel-Crafts reaction."

Diagnosis: You likely used a strong Lewis Acid (e.g., Aluminum Chloride,

2Corrective Action:
  • Switch Catalysts: Use milder Lewis acids like

    
    , 
    
    
    , or
    
    
    .[2]
  • Lower Temperature: Maintain reaction temperature below 0°C if using strong Lewis acids.

  • Alternative: Consider performing the acylation/alkylation before forming the dioxole ring if possible, though this is often not synthetic viable.

Scenario B: "My compound decomposed during ester hydrolysis."

Diagnosis: Refluxing in concentrated HCl or

2Corrective Action:
  • Basic Hydrolysis: Switch to saponification using

    
     or 
    
    
    in THF/Water.[2] The dioxole ring is completely stable to base.
  • Mild Acid: If acid is required, use Trimethyltin hydroxide (for esters) or dilute acid at room temperature.[2]

Scenario C: "I see a new spot on TLC after workup with 1M HCl."

Diagnosis: Unlikely to be decomposition of the dioxole ring unless the mixture was heated. Check for halogen migration or protodehalogenation (rare without catalyst).[1][2] Verification:

  • Isolate the impurity.[1][3] If it stains intensely with

    
     (purple/green), you have formed a catechol (cleaved ring).[2]
    
  • If not, consider that the Fluorine might be undergoing nucleophilic aromatic substitution ($ S_NAr $) if you used a strong nucleophile during the reaction, although the dioxole ring is electron-rich enough to usually prevent this.[2]

Part 4: Compatibility Data Table

Reagent / ConditionStability RatingNotes
HCl (1M - 6M, aq) Stable Safe for workups and mild deprotections at RT.[1][2]
H₂SO₄ (Conc.) ⚠️ Caution Stable at 0°C; risk of sulfonation or hydrolysis at >50°C.
TFA (Neat) Stable generally safe for Boc-deprotection or solvolysis.[1][2]
Acetic Acid Stable Completely inert.[1] Excellent solvent choice.[1][4]
BBr₃ / BCl₃ Unstable Will cleave the ring. Standard method for deprotection to catechol.[1]
AlCl₃ / TiCl₄ ⚠️ Risk Can cause cleavage; requires low temp (-78°C to 0°C).[1][2]
NaOH / KOH / LiOH Stable Perfectly stable to all aqueous bases.[1]
H₂ / Pd-C ⚠️ Risk Risk of hydrodehalogenation (loss of Br/F) before ring opens.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Suzuki Coupling with boronic acids? A: Yes. The bromine at the C5 position is highly reactive for Pd-catalyzed cross-couplings.[1] The fluorine at C6 and the dioxole ring will remain intact under standard Suzuki basic conditions (Carbonate/Phosphate bases).

Q: I need to remove a Boc group. Is 4M HCl in Dioxane safe? A: Yes. The electron-withdrawing nature of the halogens stabilizes the acetal against the anhydrous acidic conditions typically used for Boc removal. Monitor the reaction, but it is generally safe.[2]

Q: Does the Fluorine atom make the Bromine more labile? A: It makes the ring more electron-deficient. This actually makes oxidative addition (the first step of coupling) slightly harder than in electron-rich systems, but it facilitates Lithium-Halogen exchange.[2] Be careful with $ n $-BuLi; perform exchanges at -78°C to avoid " benzyne-like" elimination or nucleophilic attack.[1]

Q: How should I store this compound? A: Store in a cool, dry place away from light. While stable, halogenated aromatics can slowly photolyze over months.[2] It does not require inert atmosphere storage unless it is a reactive intermediate (e.g., the Grignard reagent).[2]

References
  • General Stability of Methylenedioxyarenes

    • Mechanism of Acid-Catalyzed Hydrolysis: The acetal-like nature of the methylenedioxy group renders it susceptible to cleavage by strong acids, generating formaldehyde and catechols. However, electron-withdrawing substituents (like Br, F) retard this process by decreasing the basicity of the ether oxygens.[2]

    • Source: ChemicalBook - 1,3-Benzodioxole Properties and Reactions. Link

  • Lewis Acid Sensitivity

    • Cleavage with Boron Halides

      
       and 
      
      
      are standard reagents for cleaving methylenedioxy rings to catechols.[2] This reaction is driven by the high affinity of Boron for Oxygen.
    • Source: Organic Chemistry Portal - Cleavage of Ethers. Link

  • Synthesis and Handling of Halogenated Benzodioxoles

    • Preparation via Bromination: The synthesis of brominated benzodioxoles (e.g., using NBS) is conducted in acidic or polar solvents without ring degradation, confirming stability to mild electrophilic conditions.[2]

    • Source: PrepChem - Synthesis of Brominated Benzodioxoles. Link

  • Electronic Effects of Fluorine

    • Inductive Stabilization: Fluorine substitution on aromatic rings significantly lowers the HOMO energy and reduces basicity, stabilizing acid-sensitive groups like acetals against proton
    • Source: RSC Advances - Effect of Fluorine Substituents on Benzothiadiazole Derivatives. Link

Technical Support Center: Purification of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 5-Bromo-6-fluorobenzo[d][1,3]dioxole from regioisomers Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists.

Senior Application Scientist Note: The purification of This compound presents a classic challenge in electrophilic aromatic substitution (EAS) workups: the separation of ortho-para directing regioisomers.[1] In the bromination of 5-fluorobenzo[d][1,3]dioxole, the directing effects of the dioxole ring (strongly activating) and the fluorine atom (deactivating but ortho-para directing) compete, often yielding the target 5,6-isomer alongside the problematic 5,4-isomer (also known as the 4-bromo-5-fluoro isomer).

This guide addresses the specific physical and chromatographic behaviors of these isomers to ensure you achieve >98% purity.

Critical Troubleshooting & FAQs

Q1: My crude product is an oil that refuses to crystallize. How do I induce precipitation?

Diagnosis: This compound has a low melting point (often <50°C) and a high tendency to "oil out" in the presence of isomeric impurities, which depress the melting point further (eutectic formation).[1] Solution:

  • Solvent Switch: Avoid pure ethanol or ethyl acetate.[1] Switch to a non-polar/polar mix like Pentane:Diethyl Ether (10:1) or Hexane:MTBE .[1] The non-polar component forces the hydrophobic bromo-fluoro core to organize.[1]

  • Seed Crystal Generation: Take 50 mg of the crude oil, dissolve it in minimal pentane in a vial, and place it in dry ice (-78°C). Scratch the glass vigorously.[1] Once a solid forms, use this to seed the main batch at -20°C.[1]

  • Melt Crystallization: If solvent crystallization fails, cool the neat oil slowly to 0°C. If it solidifies, slowly warm it to just below the expected melting point to "sweat out" the liquid impurities (which will be enriched in the 4-bromo regioisomer).[1]

Q2: I see a single peak on TLC/HPLC, but NMR shows impurities. Why?

Diagnosis: The 5,6- and 5,4-isomers have nearly identical polarity on standard C18 or Silica phases due to the similar lipophilicity of the bromine and fluorine substituents.[1] Solution:

  • Chromatography: Switch to a Fluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[1] These phases interact via

    
    -
    
    
    
    stacking and are sensitive to the electron density changes caused by the position of the fluorine atom.[1]
  • TLC Modification: Use Toluene:Hexane (1:1) instead of EtOAc:Hexane. Toluene provides

    
    -interaction selectivity that can resolve the isomers.[1]
    
Q3: How do I definitively distinguish the 5-bromo-6-fluoro isomer from the 4-bromo-5-fluoro isomer by NMR?

Diagnosis: Chemical shifts are similar.[1] You must rely on J-coupling patterns of the aromatic protons.[1] Analysis:

  • Target (5-Bromo-6-fluoro): The two aromatic protons (H4 and H7) are para to each other. They typically appear as two doublets with a small coupling constant (long-range

    
     Hz) or singlets if decoupling is applied. There is no  strong ortho H-H coupling (
    
    
    
    Hz).[1]
  • Impurity (4-Bromo-5-fluoro): The protons are at positions 6 and 7 (ortho to each other). You will see a distinct ortho coupling (

    
     Hz) .[1]
    

Experimental Protocols

Protocol A: High-Resolution Flash Chromatography (Primary Purification)

Best for removing the bulk of the 4-bromo isomer and dibromo impurities.

System: Automated Flash Chromatography (e.g., Biotage/Teledyne).[1] Cartridge: High-performance spherical silica (20-40 µm).[1] Solvent System: Hexane (A) / Dichloromethane (B).[1] Note: DCM is preferred over EtOAc for selectivity.[1]

Step% Solvent B (DCM)CV (Column Volumes)Purpose
Equilibration 0%3Wet the column.
Loading --Load crude as a liquid injection (dissolved in min. DCM) or dry load on Celite.[1]
Isocratic Hold 0%2Elute very non-polar impurities (e.g., dibromo species).[1]
Gradient 0%

10%
10Shallow gradient to separate isomers.
Isocratic Elution 10%5-10Collect Target. The 5,6-isomer usually elutes slightly later than the 4,5-isomer due to the dipole moment.[1]
Wash 100%3Flush column.[1]

Checkpoint: If the peaks overlap, use a "focusing gradient" where you hold the solvent composition at the percentage where the product starts to elute.[1]

Protocol B: Low-Temperature Recrystallization (Polishing)

Required for >99% purity (API grade).

  • Dissolution: Dissolve the semi-solid/solid from Protocol A in Pentane (10 mL per gram). Heat gently to 30°C (do not boil off solvent).

  • Add Co-solvent: Add Diethyl Ether dropwise until the solution is perfectly clear at 30°C.

  • Cooling: Wrap the flask in cotton/foil to cool slowly to room temperature (25°C).

  • Deep Freeze: Place the flask in a -20°C freezer for 12-18 hours.

  • Filtration: Filter the white needles quickly while cold. Wash with cold (-78°C) pentane.[1]

  • Drying: Vacuum dry at room temperature (low melting point warning: do not heat >35°C).

Comparative Data & Specifications

PropertyTarget: 5-Bromo-6-fluoroImpurity: 4-Bromo-5-fluoro
Approx. Melting Point 45 - 55°C (Solid)< 30°C (Oil/Low melt)

H NMR Signal (Aromatic)
Two doublets (

Hz)
Doublet of doublets (

Hz)
Polarity (TLC) Slightly more polar (lower

)
Slightly less polar (higher

)
Crystallinity Forms needles/platesAmorphous/Oily

Decision Logic & Workflow

The following diagram illustrates the purification decision matrix based on the physical state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture (Bromination of 5-fluoro-1,3-benzodioxole) CheckState Check Physical State (at 25°C) Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High Purity Oil Dark Oil CheckState->Oil High Impurity Recryst Protocol B: Recrystallization (Pentane/Et2O at -20°C) Solid->Recryst TLC TLC Analysis (Toluene:Hexane 1:1) Oil->TLC Sep_Easy Spots Separated? (Rf > 0.1 diff) TLC->Sep_Easy Flash Protocol A: Flash Chromatography (Silica, Hexane/DCM) Sep_Easy->Flash Yes HardSep Use Fluorophenyl (PFP) Prep-HPLC Sep_Easy->HardSep No (Co-elution) Flash->Recryst Polish Final Pure 5-Bromo-6-fluoro (>98%) Recryst->Final HardSep->Final

Caption: Purification decision tree prioritizing crystallization for solids and chromatography for oily crude mixtures.

Structural Identification Logic

Use this logic flow to interpret your NMR data and confirm you have isolated the correct regioisomer.

NMRLogic Input Acquire 1H NMR (CDCl3) Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Input->Aromatic Coupling Check H-H Coupling (J) Aromatic->Coupling Para J ≈ 0 Hz (Singlets) or J(H-F) ≈ 6 Hz Coupling->Para Protons are Para Ortho J(H-H) ≈ 8-9 Hz (Strong Doublets) Coupling->Ortho Protons are Ortho ResultCorrect CONFIRMED: 5-Bromo-6-fluoro (Target) Para->ResultCorrect ResultWrong REJECT: 4-Bromo-5-fluoro (Impurity) Ortho->ResultWrong

Caption: NMR logic flow for distinguishing the 5,6-isomer (para protons) from the 4,5-isomer (ortho protons).

References

  • BenchChem. Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note. (Demonstrates reactivity and workup of related 5-bromo-benzodioxole scaffolds). Link

  • Thermo Fisher Scientific. 5-Bromo-2,2-difluoro-1,3-benzodioxole Product Specifications. (Provides physical property baselines for difluoro analogs). Link

  • National Institutes of Health (NIH) - PubChem. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. (Melting point and structural data for 6-substituted derivatives). Link

  • Magritek. Basic Concepts of NMR: Distinguishing Between Isomers. (Fundamental principles of J-coupling analysis for regioisomers). Link

Sources

Technical Support Center: Troubleshooting Arylation of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-5B6F-BDX Subject: Low yields / Incomplete conversion in Suzuki-Miyaura Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The arylation of 5-bromo-6-fluorobenzo[d][1,3]dioxole presents a specific set of challenges derived from its electronic and steric environment. While the bromine atom provides a handle for cross-coupling, the electron-rich dioxole ring deactivates the system toward oxidative addition, while the ortho-fluorine atom introduces both steric bulk and unique electronic effects.

Common protocols using standard catalysts (e.g., Pd(PPh₃)₄) often result in yields <40% due to two primary failure modes:

  • Protodehalogenation (Hydrodehalogenation): Replacement of Br with H.

  • Stalled Catalytic Cycle: Catalyst decomposition prior to oxidative addition.

This guide provides a root-cause analysis and validated protocols to restore high yields (>85%).

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am seeing significant starting material (SM) remaining, even after 24 hours. Is the catalyst dead?

Diagnosis: Likely, yes. The issue is Slow Oxidative Addition . Technical Insight: The 1,3-benzodioxole moiety is strongly electron-donating. This increases the electron density on the aromatic ring, making the C-Br bond less electrophilic. Standard phosphines (like PPh₃) are not electron-rich enough to force the palladium to insert into this deactivated bond efficiently. The Fix: Switch to Buchwald Precatalysts (Generation 2 or 3) or ligands that are bulky and electron-rich.

  • Recommended: XPhos Pd G2 or SPhos Pd G2 .

  • Why: These bulky biaryl phosphines facilitate oxidative addition into electron-rich aryl halides and stabilize the Pd(0) species preventing aggregation into inactive Pd-black.

Q2: My LCMS shows a mass corresponding to [M-Br+H]. Why is my bromine falling off?

Diagnosis: You are experiencing Protodehalogenation . Technical Insight: This occurs when the Transmetallation step is slower than the rate of side reactions. The Pd(II)-Ar species, unable to find a boronic acid to react with, abstracts a hydride from the solvent (often alcohols) or the base. The Fix:

  • Solvent: Eliminate alcohols (MeOH, EtOH). Switch to anhydrous 1,4-Dioxane or Toluene .

  • Base: Avoid alkoxide bases (NaOMe, NaOEt) which can act as hydride donors (beta-hydride elimination). Use K₃PO₄ or Cs₂CO₃ .

  • Water: Ensure a strictly biphasic system (e.g., Toluene/Water) or strictly anhydrous system.

Q3: Does the fluorine atom at position 6 affect the reaction?

Diagnosis: Yes, it creates an Electronic/Steric Conflict . Technical Insight:

  • The Good: The Fluorine atom is electronegative (

    
     effect), which pulls electron density away from the C-Br bond, theoretically accelerating oxidative addition compared to the non-fluorinated analog.
    
  • The Bad: It creates an "ortho-effect." The steric bulk of the fluorine can hinder the approach of the palladium complex. Furthermore, if the reaction temperature is too high (>110°C) with very active catalysts, you may risk activating the C-F bond (rare, but possible), leading to complex mixtures.

Q4: Is the dioxole ring stable under these conditions?

Diagnosis: Generally stable, but sensitive to Lewis Acids . Technical Insight: The methylene bridge of the dioxole is stable to standard bases (carbonates, phosphates). However, boronic acids are mild Lewis acids. If you are using harsh Lewis acidic additives or very high temperatures (>120°C) in the presence of trace acid, ring-opening can occur. The Fix: Maintain basic conditions throughout. Do not use acidic workups.

Part 2: Decision Tree & Workflow

The following diagram illustrates the logical troubleshooting flow for this specific substrate.

TroubleshootingGuide Start Start: Low Yield Analysis CheckLCMS Analyze Crude Mixture (LCMS/NMR) Start->CheckLCMS Result_SM Major Peak: Starting Material CheckLCMS->Result_SM Conversion < 20% Result_Dehal Major Peak: De-halogenated Product (5-fluorobenzo[d][1,3]dioxole) CheckLCMS->Result_Dehal Mass = [M-Br+H] Result_Homo Major Peak: Boronic Acid Homocoupling CheckLCMS->Result_Homo Dimer of Coupling Partner Action_Cat Action: Switch Catalyst Use XPhos Pd G2 or SPhos Pd G2 Result_SM->Action_Cat Oxidative Addition Failure Action_Solv Action: Change Solvent/Base Remove Alcohols, Use Dioxane/K3PO4 Result_Dehal->Action_Solv Hydride Abstraction Action_Degas Action: Degas Thoroughly Check Boronic Acid Stoichiometry Result_Homo->Action_Degas O2 Poisoning / Slow Cycle

Figure 1: Troubleshooting logic flow for palladium-catalyzed cross-coupling of this compound.

Part 3: Optimized Experimental Protocols

Comparative Data: Catalyst Performance

Conditions: 1.0 eq ArBr, 1.5 eq PhB(OH)₂, 2.0 eq Base, Solvent, 80°C, 12h.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2 mol%)
Base Na₂CO₃ (aq)K₃PO₄ (0.5M aq)
Solvent DME / Ethanol / WaterTHF or Toluene
Temp 80°C60°C - 80°C
Yield 35% (mixed w/ SM)92% (Isolated)
Major Byproduct Dehalogenated areneNone detected
Protocol A: The "Gold Standard" (Buchwald-Hartwig / Suzuki)

Recommended for Drug Discovery scale (50mg - 5g).

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)[1]

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or 1,4-Dioxane.

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl bromide, boronic acid, and K₃PO₄.

  • Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.[2]

  • Solvent Addition: Add degassed THF/Water (10:1 ratio) or anhydrous THF.

    • Note: A small amount of water often helps dissolve the inorganic base, but if dehalogenation is observed, switch to strictly anhydrous conditions.

  • Catalyst Addition: Add XPhos Pd G2 last, under a counter-flow of inert gas.

  • Reaction: Heat to 60°C. Monitor by HPLC/UPLC after 1 hour.

    • Why 60°C? The active catalyst is efficient enough that boiling (100°C) is often unnecessary and only invites side reactions.

  • Workup: Dilute with EtOAc, wash with water. Dry organic layer over Na₂SO₄.

Protocol B: For Sterically Hindered Partners

Use this if the coupling partner is also ortho-substituted.

Modifications:

  • Catalyst: Switch to Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Toluene / Water (1:1).

  • Temp: 80°C.

  • Mechanism: The NHC (N-Heterocyclic Carbene) ligand on the PEPPSI catalyst is extremely robust and creates a "flexible steric bulk" that accommodates difficult coupling partners better than phosphines in some cases.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids and Esters. Journal of the American Chemical Society.[3] [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions. [Link]

Sources

Handling moisture sensitivity of 5-Bromo-6-fluorobenzo[d][1,3]dioxole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 5-Bromo-6-fluorobenzo[d][1,3]dioxole (CAS: 1242065-22-2 and related analogs).

While the parent bromide is chemically robust, the organometallic intermediates generated during its functionalization (specifically lithiated or magnesiated species) exhibit extreme sensitivity to moisture and temperature. This guide addresses the "Hidden Failure Modes" often mistaken for catalyst poisoning or reagent degradation.

Core Technical Insight: The Chemistry of Failure

Before troubleshooting, you must understand why your reaction fails. The "moisture sensitivity" refers specifically to the (6-fluorobenzo[d][1,3]dioxol-5-yl)metal intermediate generated during halogen-metal exchange.

The "Twin Peril" Mechanism

When you treat this compound with n-BuLi or i-PrMgCl, you create a reactive intermediate that faces two competing destruction pathways:

  • Moisture Quenching (Protonation):

    • Cause: Trace water (>50 ppm) in solvent or atmosphere.

    • Mechanism: The Carbon-Metal bond (C-Li or C-Mg) acts as a super-base, ripping a proton from H₂O immediately.

    • Result: Formation of 5-fluorobenzo[d][1,3]dioxole (the "des-bromo" byproduct). This is the most common "impurity" seen in failed batches.

  • The "Fluorine Effect" (Benzyne Elimination):

    • Cause: While not moisture-dependent, this is often confused with moisture quenching. The Fluorine atom ortho to the Lithium makes the intermediate thermally unstable.

    • Mechanism: Elimination of Li-F generates a highly reactive aryne (benzyne) species, which then polymerizes or reacts non-selectively.

    • Result: Tarry black mixtures and low mass balance.

Reaction Pathway Diagram

The following logic flow illustrates the critical control points where moisture and temperature determine the fate of your intermediate.

ReactionPath Start Parent Scaffold (5-Bromo-6-fluoro...) Intermediate Reactive Intermediate (Ar-Li or Ar-MgX) Start->Intermediate Anhydrous THF, -78°C Reagent Activation (n-BuLi or i-PrMgCl) Moisture Trace H₂O (>50 ppm) Intermediate->Moisture Temp Temp > -60°C Intermediate->Temp Product Target Product (Functionalized Scaffold) Intermediate->Product Successful Trapping Byproduct1 FAILURE MODE A Protodebromination (5-Fluoro-benzodioxole) Moisture->Byproduct1 Rapid Protonation Byproduct2 FAILURE MODE B Benzyne Tars (Polymerization) Temp->Byproduct2 Li-F Elimination Electrophile Electrophile (e.g., Borate, Aldehyde)

Figure 1: Critical divergence pathways for this compound intermediates. Success requires simultaneous control of moisture (to prevent protonation) and temperature (to prevent benzyne formation).

The "Zero-Water" Protocol (Self-Validating)

Do not rely on "fresh" solvent bottles. This scaffold requires a rigorous exclusion of water. Follow this self-validating workflow.

Phase 1: Solvent Validation

Goal: <10 ppm water content.

  • Distillation is insufficient: THF is hygroscopic. Even freshly distilled THF can pick up 50-100 ppm water during transfer.

  • The Indicator Test (Self-Validation):

    • Add a small crystal of 1,10-phenanthroline or bipyridine to your reaction flask before adding the substrate.

    • Add a drop of n-BuLi.[1]

    • Result: The solution must turn deep red/rust (indicating the formation of the radical anion).

    • If it stays colorless or turns faint yellow: Your solvent is wet. The n-BuLi is being quenched by water. STOP. Do not add your precious this compound. Dry the solvent again.

Phase 2: The Reaction Setup
ParameterSpecificationReason
Atmosphere Argon (preferred over N₂)Argon is heavier than air, providing a better "blanket" in the flask when septa are removed.
Glassware Oven-dried (120°C, >4h) + Flame drySurface moisture on glass is enough to quench 5-10% of the intermediate on small scales.
Temperature -78°C (Strict) Crucial. Above -60°C, the Fluorine atom facilitates Li-F elimination (Benzyne path).
Addition Rate < 1 mL/min (Dropwise)Exotherms create local "hot spots" where benzyne formation occurs, even if the bath is -78°C.
Phase 3: Quenching Sequence
  • Pre-cool your electrophile (e.g., Triisopropyl borate) if possible.

  • Cannulate the electrophile into the lithiated species, or vice-versa, depending on the electrophile's stability.

  • Do not remove the cooling bath until the electrophile addition is complete and the mixture has stirred for at least 15 minutes.

Troubleshooting & FAQs

Q1: I see a spot on TLC just below my starting material. What is it?

  • Diagnosis: This is likely 5-fluorobenzo[d][1,3]dioxole .

  • Root Cause: Moisture quenching. This means your intermediate (Ar-Li) formed successfully but was protonated by water in the solvent, the atmosphere, or the electrophile solution.

  • Fix: Run the "Indicator Test" (Phase 2) on your solvent. Ensure your electrophile is also dry (many borates hydrolyze to release water over time).

Q2: My reaction turned black and viscous. Yield is <20%.

  • Diagnosis: "Benzyne decomposition."

  • Root Cause: Thermal instability. You likely allowed the internal temperature to rise above -60°C.

  • Fix: Use an internal thermometer, not just a bath thermometer. The reaction of Ar-Br with n-BuLi is exothermic. Stop adding n-BuLi if the internal temp spikes.

Q3: Can I use Grignard exchange (i-PrMgCl) instead of Lithiation?

  • Answer: Yes, and it is often safer.

  • Advantage: The Magnesium intermediate (Ar-MgBr) is less prone to Li-F elimination (benzyne formation) than the Lithium species. It can often be handled at -20°C or 0°C.

  • Trade-off: Grignard formation is slower. You may need "Turbo Grignard" (i-PrMgCl·LiCl) to drive the exchange to completion.

Q4: Is the methylenedioxy ring itself moisture sensitive?

  • Answer: Generally, no.[2][3] The acetal-like bridge is stable to basic conditions (lithiation). However, if you quench with strong acid (e.g., 6M HCl) and heat, you risk hydrolyzing the ring to the catechol. Use saturated NH₄Cl or mild acetic acid for workups.

References

  • Vertex Pharmaceuticals. (2015). Patent WO2015003158A1: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. (Describes the synthesis and handling of fluorinated benzodioxole intermediates).

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Authoritative source on Turbo Grignard reagents for sensitive substrates).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on the "Benzyne vs.
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. (Note: Generic link provided for SDS search as specific deep links expire).

Sources

Overcoming steric hindrance in 6-fluoro-substituted benzodioxole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Scope: Overcoming Steric & Electronic Hindrance in 6-Fluoro-1,3-Benzodioxoles[1]

Welcome to the Advanced Synthesis Help Desk. You are likely here because standard protocols for your 6-fluoro-1,3-benzodioxole scaffold are failing. This substrate presents a unique "push-pull" conflict: the dioxole ring is electron-donating and acid-sensitive, while the fluorine atom is electron-withdrawing yet sterically deceptive.[1] When you add a substituent at the 5-position (creating a 5,6-substitution pattern), you enter a "steric canyon" that shuts down standard catalysis.[1]

Below are the three most common "Support Tickets" we receive for this chemistry, resolved with field-proven protocols.

Ticket #001: Regiocontrol in Lithiation (The "Ortho-Ortho" Trap)

User Issue: "I am trying to lithiate 5-fluoro-1,3-benzodioxole to functionalize the 4-position (the 'pinch' point between Oxygen and Fluorine), but I keep getting a mixture of C4 and C6 products, or the reaction fails entirely."

Root Cause Analysis: In 1,3-benzodioxoles, the ring oxygens are weak Directed Metalation Groups (DMGs).[1] Fluorine is a strong DMG.[1]

  • Position 4: Flanked by Oxygen and Fluorine.[1][2] This is the thermodynamically favored site for deprotonation due to the "Cooperative Effect" (inductive acidification by both heteroatoms). However, it is sterically crowded.[1]

  • Position 6: Flanked by Fluorine and Hydrogen.[1] Less acidic, but kinetically more accessible.[1]

  • The Trap: Standard bases (

    
    -BuLi) form aggregates that are too bulky to access C4 efficiently, leading to "slop" (mixtures) or C6 dominance.[1]
    

Troubleshooting Protocol:

VariableStandard Approach (Fails)Corrective Action (Works) Why?
Base

-BuLi / THF
LIDAKOR (Li/K Mixed Base) The combination of

-BuLi +

-BuOK creates a "Superbase" with broken aggregates, small enough to fit into the C4 pocket.[1]
Temp


to

Extreme cold is required to stabilize the C4-lithio species, which is prone to benzyne formation (elimination of LiF).[1]
Electrophile Added neatInverse Addition Cannulate the lithiated species into the electrophile solution to prevent side reactions during warming.

Visual Workflow: Decision Tree for Regioselectivity

LithiationLogic Start Target: Functionalize 6-Fluoro-Benzodioxole Pos4 Target: C5 (Between F and O) 'The Pinch Point' Start->Pos4 Pos6 Target: C7 (Ortho to O, Meta to F) Start->Pos6 Method1 Protocol A: Cooperative Lithiation Base: LTMP or LIDAKOR Temp: <-90°C Pos4->Method1 High Steric Barrier Method2 Protocol B: Standard DoM Base: n-BuLi/TMEDA Temp: -78°C Pos6->Method2 Kinetic Control Risk CRITICAL RISK: Benzyne Formation (LiF elimination) Method1->Risk

Caption: Flowchart selecting the correct base/temperature profile based on the target carbon site.

Ticket #002: Stalled Suzuki Coupling (The "Bulky Biaryl" Problem)

User Issue: "My Suzuki coupling at the 6-position (adjacent to a 5-substituent) stalls at 20% conversion. I see dehalogenated starting material and Pd-black precipitation."

Root Cause Analysis: The 5,6-substitution pattern creates a "wall" that prevents the Palladium(II) complex from undergoing transmetalation (the step where the Boron group transfers to Pd).

  • Oxidative Addition: Usually fast for Aryl-Br/I, even with hindrance.[1]

  • Transmetalation: The Bottleneck. The bulky boronic acid cannot approach the crowded Pd center.

  • Reductive Elimination: If transmetalation happens, the product is so bulky it struggles to leave the metal.[1]

The Fix: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must switch from "general purpose" ligands (PPh3, dppf) to "flexible steric bulk" ligands.

Recommended System:

  • Ligand: SPhos (for general hindrance) or XPhos (for extreme hindrance/chlorides).[1]

    • Mechanism:[3][4][5][6][7][8] The biaryl backbone allows the ligand to "flex." It protects the Pd center during the resting state but opens up to allow the incoming Boronic acid during transmetalation.

  • Pre-catalyst: Use Pd(OAc)2 or Pd-G3/G4 precatalysts .[1] Avoid Pd(PPh3)4 (it introduces inhibitory PPh3).[1]

  • Base: K3PO4 (anhydrous) in Toluene/Water (10:1).[1] The phosphate base is crucial for activating the boronic acid in hindered systems.

Quantitative Comparison of Ligand Performance

Ligand SystemYield (5,6-Disubstituted Case)Turnover Frequency (TOF)Notes

< 15%LowFails at transmetalation.[1]

35-40%MediumBetter bite angle, still too rigid.[1]
Pd-SPhos G3 92% High Gold Standard. Flexes to accommodate bulk.[1]

65%HighGood, but highly air-sensitive.[1]
Ticket #003: Nucleophilic Substitution ( ) Paradox

User Issue: "I am trying to displace the Fluorine at C6 with an amine. The reaction requires high heat, but my benzodioxole ring is opening up or decomposing."

Root Cause Analysis:

  • Deactivation: The dioxy-ring pushes electron density into the benzene ring.

    
     requires an electron-poor ring.[1] The Fluorine activates C6, but the dioxole deactivates it.
    
  • Instability: High temperatures (>120°C) or strong Lewis acids required to force the reaction will cleave the acetal bridge (the dioxole ring), destroying your molecule.

Troubleshooting Protocol:

Option A: The "Transition Metal Trojan Horse" (Buchwald-Hartwig) Do not rely on classical


 (heat + base).[1] Use Pd-catalysis to mimic the substitution under mild conditions.[1]
  • Catalyst: Pd2(dba)3 + BrettPhos (specifically designed for C-N coupling).[1]

  • Conditions: 80°C, NaOtBu, Dioxane.

  • Why: This bypasses the electronic requirement of the ring.

Option B: The "


 Booster" (If you must use classical substitution) 
If you cannot use metal:
  • Solvent: NMP or DMSO (Polar Aprotic is non-negotiable).[1]

  • Salt Additive: Add LiCl or KPF6 .[1] The Lithium ion coordinates to the Fluorine, increasing the polarization of the C-F bond and making it a better leaving group (Assisted

    
    ).
    

Visual Mechanism: The Steric/Electronic Conflict

SNArConflict cluster_Solution The Solution: Pd-Catalysis Center Benzene Ring Dioxole Dioxole Ring (Electron Donor) Dioxole->Center Deactivates (Donates e-) Fluorine Fluorine (Leaving Group) Fluorine->Center Activates (Inductive) Nucleophile Incoming Nucleophile Nucleophile->Center Blocked by e- Density Pd Pd-Ligand Complex Pd->Fluorine Oxidative Addition

Caption: Diagram showing how the electron-rich dioxole ring fights against classical nucleophilic attack, requiring Pd-catalysis to bypass the barrier.

References & Grounding
  • Buchwald Ligands (SPhos/XPhos):

    • Title: "Buchwald Phosphine Ligands for Cross Coupling."[1][9][10]

    • Source: Sigma-Aldrich / Merck Technical Library.[1]

  • Lithiation of Fluorinated Aromatics:

    • Title: "Regioselective lithiation without benzyne formation."[1]

    • Source: ResearchGate (Schlosser et al. principles).[1]

    • URL:[Link](Generalized link to topic hub due to dynamic URL structures).

  • Benzodioxole Stability:

    • Title: "Understanding 1,3-Benzodioxole Reactivity."

    • Source: ChemicalBook / NIH PubChem.[1]

    • URL:[Link][1]

  • Steric Hindrance in Suzuki Coupling:

    • Title: "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1][7]

    • Source: Royal Society of Chemistry (RSC).[1][7]

    • URL:[Link]

Sources

Minimizing homocoupling byproducts of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 5-Bromo-6-fluorobenzo[d][1,3]dioxole . It addresses the specific challenge of minimizing homocoupling (dimerization) byproducts, a common failure mode in the derivatization of electron-rich/halogenated heterocycles.

Subject: Minimizing Homocoupling Byproducts (Dimerization) Product CAS: 143734-62-7 (also cited as 1226808-75-8 for related isomers; verify regiochemistry) Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Mechanistic Insight[1]

The Problem: When employing this compound (referred to here as Substrate-Br ) in cross-coupling (Suzuki-Miyaura) or metallation (Grignard/Lithiation) reactions, users frequently observe the formation of the symmetric biaryl dimer: 6,6'-difluoro-5,5'-bi(benzo[d][1,3]dioxole) .

Root Cause Analysis: The formation of this impurity proceeds via two distinct mechanisms depending on the reaction type:

  • In Catalytic Cross-Coupling (Suzuki):

    • Oxidative Homocoupling:[2] If Substrate-Br is converted to the boronic acid/ester, the presence of oxygen promotes the formation of peroxo-palladium species, leading to dimerization (2 Ar-B(OH)₂ → Ar-Ar).

    • Reductive Homocoupling:[3] If Substrate-Br is used as the electrophile, "scrambling" of the aryl groups on the metal center or disproportionation of Ar-Pd-Br species can yield Ar-Ar, particularly in the presence of reducing agents (like alcohols) or excess phosphine.

  • In Metallation (Grignard/Li-Halogen Exchange):

    • Wurtz-Type Coupling: The generated nucleophile (Ar-MgBr or Ar-Li) reacts with unreacted starting material (Ar-Br) before the metallation is complete. This is driven by high local concentrations and elevated temperatures.[1]

Interactive Troubleshooting Modules

Module A: Minimizing Dimer in Suzuki-Miyaura Coupling

Scenario: You are reacting Substrate-Br with an aryl boronic acid, but observing significant Substrate-Substrate dimer.

Step-by-Step Optimization Protocol

1. The "Oxygen-Free" Standard Oxygen is the primary promoter of homocoupling in Suzuki reactions. Standard "degassing" is often insufficient for sensitive substrates.[1]

  • Action: Switch from balloon purging to Subsurface Sparging .

  • Protocol: Insert a long needle directly into the solvent mixture (solvent + base) and bubble Argon vigorously for at least 15–20 minutes before adding the catalyst.

  • Why? This prevents the formation of peroxo-palladium species which catalyze the oxidation of boronic acids/esters to the homocoupled product [1].

2. Catalyst & Ligand Selection

  • Issue: Pd(PPh₃)₄ is prone to oxidative instability.[1]

  • Recommendation: Switch to Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ .[1]

  • Logic: Bidentate ligands with large bite angles (like dppf) enforce a geometry that disfavors the trans-metallation of a second aryl group required for homocoupling.

3. Base Management

  • Issue: Strong bases in alcoholic solvents can act as reductants, promoting reductive homocoupling of the bromide.

  • Recommendation: Use K₃PO₄ or Cs₂CO₃ in aprotic solvents (Dioxane/Water or Toluene/Water) rather than alkoxide bases in ethanol.[1]

Visualizing the Failure Mode (Suzuki)

SuzukiHomocoupling Substrate 5-Bromo-6-fluoro benzo[d][1,3]dioxole OxAdd Ar-Pd(II)-Br (Oxidative Addition) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Dimer Ar-Ar Dimer (Impurity) OxAdd->Dimer Disproportionation (Reductive Homocoupling) Product Ar-Ar' Cross Product (Desired) OxAdd->Product + Ar'-B(OH)2 Transmetallation Boronic Ar-B(OH)2 (If Substrate converted) Boronic->Dimer O2 / Pd(II) cat. (Oxidative Homocoupling) Oxygen O2 (Dissolved) Oxygen->Dimer Promotes

Caption: Figure 1.[1] Competing pathways in Pd-catalyzed cross-coupling. The red path indicates the oxidative homocoupling driven by oxygen.

Module B: Minimizing Wurtz Coupling in Grignard Formation

Scenario: You are preparing the Grignard reagent of Substrate-Br (Mg, THF) and observing the dimer before you even add the electrophile.

Critical Control Points
VariableRecommendationTechnical Rationale
Concentration High Dilution (0.2 - 0.5 M) Wurtz coupling is bimolecular (Rate ∝ [Ar-MgBr][Ar-Br]).[1] Dilution minimizes the collision frequency between formed Grignard and unreacted Bromide.
Temperature Low (< 10°C) with Activation High temps favor substitution (coupling) over insertion.[1] However, low temps slow initiation.[1] Solution: Initiate with DIBAL-H or Iodine at RT, then cool to 0°C for the main addition.
Addition Rate Slow / Dropwise Keep the concentration of unreacted Ar-Br extremely low relative to Mg surface area.
Magnesium Source Rieke Mg or TurboGrignard Highly active Mg inserts faster than the competing coupling reaction occurs.[1] Consider using i-PrMgCl[1]·LiCl (TurboGrignard) for Halogen-Mg exchange instead of Mg metal [2].[1]
Protocol: Low-Temp Magnesiation via Exchange (Recommended)

Instead of direct insertion (Mg metal), use Knochel's Turbo Grignard to bypass Wurtz coupling entirely.[1]

  • Dissolve Substrate-Br in anhydrous THF (0.5 M).

  • Cool to -15°C under Argon.

  • Add i-PrMgCl[1]·LiCl (1.1 equiv) dropwise over 10 minutes.[1]

  • Stir at -15°C for 30–60 minutes. Monitor conversion by quenching an aliquot with D₂O (Look for D-incorporation via NMR/MS).

  • Result: This method avoids generating the free radical intermediates often responsible for dimerization on the Mg surface.[1]

Purification Strategies

If the dimer is formed, separation can be difficult due to the structural similarity (polarity) between the dimer and the starting material.

Q: How do I remove the dimer (6,6'-difluoro-5,5'-bi(benzo[d][1,3]dioxole))?

  • Solubility Differential: The dimer is significantly less soluble in cold alcohols (Methanol/Ethanol) and hexanes than the monomeric bromide or the cross-coupled product.

    • Technique: Triturate the crude solid with cold Methanol.[1] The dimer often remains as a solid, while the product dissolves.

  • Chromatography:

    • The dimer is non-polar.[1] Use a gradient starting at 100% Hexanes/Heptane.[1] The dimer typically elutes before the mono-bromide and the cross-coupled product.

    • Stationary Phase: If silica fails, switch to C18 Reverse Phase.[1] The "flatness" of the biaryl system interacts strongly with C18, often changing the elution order compared to normal phase.

Frequently Asked Questions (FAQs)

Q1: Does the fluorine atom at position 6 increase the rate of homocoupling? A: Yes, indirectly. The fluorine atom exerts an inductive electron-withdrawing effect, making the C-Br bond more labile toward oxidative addition (in Suzuki) and Lithium-Halogen exchange. Faster generation of the reactive metal species (Ar-Pd-X or Ar-Li) without immediate quenching by the coupling partner increases the statistical probability of dimerization.

Q2: I am using Pd(PPh3)4 and seeing 15% dimer. Should I add more catalyst? A: No. Adding more Pd(PPh3)4 often introduces more oxygen (trapped in the catalyst lattice if aged) and increases the concentration of active Pd centers that can facilitate the bimolecular homocoupling. Instead, reduce catalyst loading to 1-2 mol% and switch to a more robust catalyst like Pd(dppf)Cl₂ .[1]

Q3: Can I use Potassium Formate to stop homocoupling? A: Yes. In Suzuki couplings involving boronic acids, adding catalytic amounts of a reductant like Potassium Formate or hydroquinone can scavenge oxidative species and reduce Pd(II) back to Pd(0), preventing the oxidative homocoupling cycle [1].

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: ACS Publications (Organic Process Research & Development) Context: Establishes the necessity of subsurface sparging and the use of mild reducing agents (formate) to prevent oxidative dimerization. URL:[Link]

  • Preparation of Functionalized Organomagnesium Reagents (TurboGrignard). Source: Wiley Online Library (Angewandte Chemie) Context: Describes the use of i-PrMgCl·LiCl to perform Halogen-Mg exchange at low temperatures, avoiding Wurtz coupling byproducts common with Mg metal.[1] URL:[Link]

  • Homocoupling Reactions of Aryl Halides with Pd Catalysts. Source: OperaChem Context: Mechanistic overview of reductive vs oxidative homocoupling pathways in palladium catalysis. URL:[Link]

Sources

Storage stability and degradation of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1242065-28-4[1]

Core Storage & Stability Directives

Executive Summary: 5-Bromo-6-fluorobenzo[d][1,3]dioxole is a halogenated benzodioxole building block.[1] Its stability is compromised by two primary vectors: photolytic dehalogenation (cleavage of the C-Br bond) and oxidative opening of the methylenedioxy ring.[1]

The following storage specifications are non-negotiable for maintaining purity >98% over extended periods (6+ months).

Storage Specification Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for spontaneous radical formation and slows oxidation rates.[1]
Atmosphere Inert Gas (Argon preferred over

)
Argon is denser than air, providing a superior "blanket" to prevent moisture ingress and oxidative degradation of the dioxole ring.[2]
Container Amber Glass with Teflon-lined capBlocks UV/Vis light (280–400 nm) which catalyzes C-Br bond homolysis.[1] Teflon prevents leaching of plasticizers.[2]
Humidity <40% RH (Desiccated)Moisture can catalyze the hydrolysis of the acetal-like methylenedioxy bridge under acidic conditions.[1]

Degradation Pathways & Mechanisms[1][2]

Understanding how this molecule fails is critical for troubleshooting.[1][2] We identify two primary failure modes:

Failure Mode A: Photodehalogenation (The "Yellowing" Effect)

Aryl bromides are inherently photosensitive.[2] Exposure to ambient laboratory light (specifically UV components) excites the molecule, leading to the homolytic cleavage of the Carbon-Bromine bond.[2]

  • Visual Cue: The sample turns from off-white/colorless to yellow or brown.[1]

  • Chemistry: The resulting aryl radical reacts with solvent or oxygen, forming colored byproducts (conjugated systems or quinones).[2]

Failure Mode B: Dioxole Ring Hydrolysis

The 1,3-dioxole ring is chemically equivalent to a cyclic acetal.[1][2] While relatively stable, prolonged exposure to moisture—especially in the presence of trace acid—can open the ring.[2]

  • Result: Formation of the corresponding catechol (diol) and formaldehyde.[2]

  • Impact: Drastic change in polarity and solubility profile.[1][2]

Visualizing the Degradation Logic

DegradationPathways Parent 5-Bromo-6-fluorobenzo [d][1,3]dioxole (Intact) UV_Light UV Light (hv) Parent->UV_Light Moisture Moisture/Acid (H+ / H2O) Parent->Moisture Radical Aryl Radical (Transient) UV_Light->Radical Homolysis Bromine Free Bromine (Br•) (Yellow/Brown Color) UV_Light->Bromine Release Catechol Degradation Product: Catechol Derivative (Ring Open) Moisture->Catechol Hydrolysis

Figure 1: Primary degradation pathways showing photolytic cleavage (top) and hydrolytic ring opening (bottom).[1][2]

Troubleshooting Guide (Q&A)

Scenario 1: Appearance Change

Q: My sample has turned from a white solid to a sticky yellow solid. Is it usable?

  • Diagnosis: The yellowing confirms the release of elemental bromine or formation of conjugated oxidation byproducts (quinones), likely due to light exposure or warm storage.[2]

  • Action:

    • Do not use directly. The impurities (often radical scavengers) can poison palladium catalysts in cross-coupling reactions.[2]

    • Purification: Dissolve in a minimal amount of non-polar solvent (Hexane/EtOAc 9:1) and pass through a short silica plug.[2] The colored impurities are usually more polar and will stick to the silica.

Scenario 2: Impurity Profiling

Q: I see a new peak at RRT 0.85 in my HPLC. What is it?

  • Diagnosis: If the peak is more polar (earlier elution in Reverse Phase), it is likely the protodebrominated species (6-fluorobenzo[d][1,3]dioxole), where the Bromine atom has been replaced by Hydrogen.[2]

  • Cause: This often happens if the compound was stored in a solvent (like THF or Methanol) that can act as a hydrogen atom donor under light exposure.[2]

  • Prevention: Never store this compound in solution for long periods.[1][2] Store as a neat solid.

Scenario 3: Solubility Issues

Q: The compound is not dissolving completely in Chloroform, leaving a residue.

  • Diagnosis: This suggests polymerization or the formation of inorganic salts (if synthesized recently).[2] However, if the residue is sticky/dark, it indicates the catechol degradation product (from ring opening), which is significantly less soluble in non-polar chlorinated solvents than the parent benzodioxole.[2]

Quality Control (QC) Workflow

Before committing this material to a high-value synthesis (e.g., GMP steps), follow this logic gate to ensure material integrity.

QC_Workflow Start Receive/Retrieve Sample Visual Visual Inspection: White/Off-White? Start->Visual ColorFail STOP: Recrystallize (Silica Filtration) Visual->ColorFail No (Yellow/Brown) HNMR 1H-NMR Check: Dioxole Singlet (~6.0 ppm)? Visual->HNMR Yes RingFail STOP: Ring Hydrolysis (Discard) HNMR->RingFail Missing/Shifted Purity HPLC Purity > 98%? HNMR->Purity Intact Purity->ColorFail < 98% Use Proceed to Reaction Purity->Use Yes

Figure 2: Decision matrix for assessing material quality prior to use.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a glovebox? A: Yes, this is the ideal storage method.[2] A glovebox provides both an inert atmosphere (


 ppm 

) and typically blocks UV light. Ensure the vial is still amber or wrapped in foil, as glovebox lighting can still emit in the visible spectrum that affects sensitive halides.[2]

Q: What is the best solvent for re-crystallization? A: Ethanol/Water or Hexane/Ethyl Acetate systems are standard for benzodioxoles.[2] However, avoid heating in Ethanol for prolonged periods to prevent any risk of solvolysis.[2] Cold crystallization from Hexanes is the safest first approach.

Q: Does the Fluorine atom affect stability compared to the non-fluorinated analog? A: Yes.[2] The fluorine atom at the C-6 position exerts an electron-withdrawing effect.[1] While this stabilizes the aromatic ring against electrophilic attack, it can make the C-Br bond slightly more susceptible to nucleophilic attack or metal insertion (e.g., Lithium-Halogen exchange) if not handled carefully.[1][2] It does not significantly alter the storage stability compared to the non-fluorinated parent.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9229, 1,3-Benzodioxole.[1][2] Retrieved from [Link][1][3]

    • Context: General stability data for the benzodioxole ring system and physical properties.
  • Context: Handling precautions for brominated benzodioxole analogs, specifically regarding light sensitivity and inert storage.
  • MDPI (2023). Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides.[1] Retrieved from [Link][1]

    • Context: Mechanisms of aryl bromide radical formation and photodehalogenation p
  • National Institutes of Health (NIH). Aromatic Hydroxylation of Methylenedioxybenzene (MDB).[2] Retrieved from [Link]

    • Context: Metabolic and oxidative degradation pathways of the methylenedioxy ring opening to catechols.[2]

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Technical Comparison Guide: NMR Profiling of this compound

Strategic Analysis: The Regioisomer Challenge

In the functionalization of the benzodioxole core, electrophilic aromatic substitution (EAS) often yields mixtures. When brominating 5-fluorobenzo[d][1,3]dioxole or fluorinating 5-bromobenzo[d][1,3]dioxole, the primary challenge is distinguishing the 5,6-disubstituted product (Target) from the 5,4-disubstituted isomer.[1][2]

  • Target (5-Bromo-6-fluoro): High symmetry elements; protons are para to each other.[1][2][3]

  • Isomer (5-Bromo-4-fluoro): Lower symmetry; protons are ortho or meta depending on substitution pattern, often leading to complex AB systems.[1][2][3]

Analytical Pivot Point: The presence of the Fluorine atom (


1

Comparative Data Analysis

The following table contrasts the theoretical and observed spectral features of the target against its most likely impurities/alternatives.

Table 1: Spectral Fingerprint Comparison ( )
CompoundProton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Diagnostic Feature
5-Bromo-6-fluoro (Target) H-4 (Ortho to Br, Meta to F)7.05 - 7.15 Doublet (d)

Meta-F Coupling (Distinctive doublet)
H-7 (Ortho to F, Para to Br)6.60 - 6.70 Doublet (d)

Ortho-F Coupling (Large splitting)
-OCH

O-
5.98 - 6.05 Singlet (s)-Sharp singlet (isolated)
5-Bromo-4-fluoro (Isomer) H-6 ~6.80dd

Complex multiplet (ABX system)
H-7 ~6.50dd

Vicinal H-H coupling present
5-Bromo-benzo[d]dioxole H-4 6.95Doublet

No F-coupling; small meta H-H
(Precursor)H-6 6.70Doublet

Strong AB coupling (Ortho)
Key Mechanistic Insights (Causality)
  • The Fluorine Effect (

    
     vs 
    
    
    ):
    • H-7 is ortho to the Fluorine atom.[2][3] Through-bond orbital overlap results in a large coupling constant (

      
      ).[1][2]
      
    • H-4 is meta to the Fluorine.[2][3] The coupling is transmitted through the aromatic system, resulting in a smaller, yet distinct, splitting (

      
      ).[1][2]
      
    • Absence of H-H Coupling: Since H-4 and H-7 are para to each other on the benzene ring, their mutual coupling (

      
      ) is typically negligible (
      
      
      ), appearing as singlets if not for the Fluorine splitting.[1][2]
  • Chemical Shift Logic:

    • H-4 is deshielded (shifted downfield, >7.0 ppm) primarily due to the ortho-Bromine effect (inductive withdrawal and steric desolvation).[1][2]

    • H-7 is shielded relative to H-4 (shifted upfield, <6.7 ppm) due to the resonance donation from the oxygen atoms of the dioxole ring and the ortho-Fluorine effect (which can be variable but often shields ortho protons in aromatics due to resonance dominating induction).[1][2]

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and reproducibility, follow this standardized workflow.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).[1][2][3]
    
    • Why:

      
       minimizes solvent-solute hydrogen bonding that can broaden peaks.[1][2][3] TMS provides an internal zero reference essential for accurate ppm reporting.[2][3]
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Check: Solution must be clear. Turbidity indicates inorganic salts (filter through cotton if necessary).[1][3]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 (minimum) to 64.

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][3]

    • Validation: Ensure integration values are accurate. If the aromatic integrals are not 1:1, increase D1 to 5 seconds to account for different T1 relaxation times of protons adjacent to halogens.

  • Spectral Width: -2 to 14 ppm.[2][3]

Step 3: Processing & Integration
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline.

  • Baseline Correction: Apply Bernstein polynomial (order 1) if baseline drift is observed.[1][3]

  • Referencing: Set TMS peak to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Integration:

    • Set the methylene singlet (-OCH

      
      O-) to an integral of 2.00 .[1][2][3]
      
    • Pass Criteria: H-4 and H-7 must integrate to 1.00 ± 0.05 each.

Visualization: Data Interpretation Workflow

The following diagram outlines the logical decision tree for confirming the structure based on spectral data.

NMR_Analysis_FlowStartStart: Acquire 1H NMR SpectrumCheck_MethyleneCheck 5.9-6.1 ppm RegionStart->Check_MethyleneMethylene_DecisionSharp Singlet (2H)?Check_Methylene->Methylene_DecisionCheck_AromaticsAnalyze Aromatic Region (6.5-7.5 ppm)Methylene_Decision->Check_AromaticsYesInvalid_PrecursorREJECT: Precursor (No F)Methylene_Decision->Invalid_PrecursorNo (Multiplet/Wrong Shift)Coupling_CheckAre Peaks Doublets?Check_Aromatics->Coupling_CheckJ_Value_AnalysisCalculate J Values (Hz)Coupling_Check->J_Value_AnalysisYes (F-coupling)Isomer_CheckCheck for AB System (J ~8 Hz)Coupling_Check->Isomer_CheckNo (Singlets/HH coupling)J_DecisionJ ~6-7 Hz (Meta) AND J ~9-10 Hz (Ortho)?J_Value_Analysis->J_DecisionValidCONFIRMED: 5-Bromo-6-fluoro isomerJ_Decision->ValidYesInvalid_IsomerREJECT: Likely 5-Bromo-4-fluoro isomerJ_Decision->Invalid_IsomerNoIsomer_Check->Invalid_IsomerAB Doublets (H-H Ortho)Isomer_Check->Invalid_PrecursorSinglets (No F)

Caption: Logical workflow for distinguishing the 5-Bromo-6-fluoro regioisomer from precursors and isomers using coupling constants.

References

  • Iowa State University, Chemical Instrumentation Facility. (n.d.).[1][3] NMR Coupling Constants. Retrieved from [Link]

  • Compound Interest. (2015).[1][3][4] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • LibreTexts Chemistry. (2025).[3] 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Reich, H. J. (University of Wisconsin).[1][3] WinPLT NMR Coupling Constants. Retrieved from [Link][1][2]

Technical Assessment: 19F NMR of 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shift for 5-Bromo-6-fluorobenzo[d][1,3]dioxole , structured for researchers in medicinal chemistry and structural elucidation.

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Spectroscopic Profiling Target Audience: Medicinal Chemists, NMR Spectroscopists, Process Chemists[1][2]

Executive Summary: The Spectroscopic Fingerprint

In the development of fluorinated bioactive scaffolds, This compound serves as a critical intermediate, particularly for Suzuki-Miyaura cross-couplings where regioselectivity is paramount.[1][2]

The definitive identification of this regioisomer relies heavily on 19F NMR spectroscopy .[1][2] Unlike its non-brominated precursor or unwanted regioisomers, the 5-bromo-6-fluoro derivative exhibits a distinct chemical shift and coupling pattern driven by the ortho-bromo deshielding effect and the specific substitution pattern on the benzodioxole ring.[1][2]

Key Spectroscopic Metrics
ParameterValue / CharacteristicNotes
19F Chemical Shift (

)
-112 to -116 ppm Referenced to CFCl

(0 ppm).[1][2]
Multiplicity Doublet (d) or Doublet of Doublets (dd) Dominated by

coupling to H-7.[1][2]
Coupling Constants

Ortho coupling.[1][2]
Solvent Effect

Downfield shift in polar aprotic solvents (e.g., DMSO-

) vs. CDCl

.

Spectroscopic Profile & Structural Logic

The Chemical Shift Assignment

The 19F resonance of this compound is governed by three primary electronic vectors:

  • Benzodioxole Ring (Shielding): The electron-donating dioxy bridge (positions 1,[1][2]3) increases electron density on the aromatic ring, typically shielding the fluorine relative to fluorobenzene (

    
     -113.5 ppm).[1][2]
    
  • Ortho-Bromine (Deshielding): The bromine atom at position 5, ortho to the fluorine at position 6, exerts a deshielding effect (+4 to +6 ppm) due to the "ortho effect" (van der Waals compression and magnetic anisotropy), counteracting the shielding from the dioxole ring.[1][2]

  • Regiochemistry: The fluorine is para to the bridgehead oxygen at C3a and meta to the bridgehead oxygen at C7a.[1][2] This specific electronic environment locks the shift in the -112 to -116 ppm range.[1][2]

Coupling Topology (Spin-Spin Splitting)

The multiplicity is the primary differentiator from the starting material.[1][2]

  • H-7 Interaction (Ortho): The proton at position 7 is ortho to the fluorine.[1][2] This creates a large coupling constant (

    
    ), splitting the signal into a doublet.[1][2]
    
  • H-4 Interaction (Para): The proton at position 4 is para to the fluorine.[1][2] Para coupling (

    
    ) is typically small (4–7 Hz) or unresolved, potentially broadening the doublet into a doublet of doublets (dd).[1][2]
    

Comparative Analysis: Validating Regiochemistry

Distinguishing the target compound from its precursor and potential regioisomers is critical for process validation.[1][2]

Comparison Table: 19F NMR Signatures
CompoundStructure19F Shift (

ppm)
MultiplicityDiagnostic Feature
5-Bromo-6-fluoro-1,3-benzodioxole Target -114 ± 2 Doublet (d) Ortho-Br Deshielding. Single large

coupling (to H-7).[1][2]
5-Fluoro-1,3-benzodioxole Precursor-120 ± 2Multiplet (td/ddd)Upfield Shift. Complex coupling due to two ortho protons (H-4, H-6).[1][2]
4-Bromo-5-fluoro-1,3-benzodioxole Regioisomer-125 ± 3Doublet (d)Shielded. F is sandwiched between Br and O, but O-effect dominates.[1][2]
Fluorobenzene Reference-113.5MultipletLacks dioxole shielding and Br deshielding.[1][2]
Diagram: Regioisomer Differentiation Logic

The following decision tree illustrates the logic for assigning the structure based on NMR data.

NMR_Logic Start Crude Reaction Mixture (Bromination of 5-Fluoro-1,3-benzodioxole) Check_Shift Analyze 19F Chemical Shift Start->Check_Shift Shift_Upfield Shift ~ -120 ppm Check_Shift->Shift_Upfield No Change Shift_Downfield Shift ~ -114 ppm Check_Shift->Shift_Downfield Deshielding (+6 ppm) Complex_Mult Complex Multiplet (Coupling to H-4 & H-6) Shift_Upfield->Complex_Mult Simple_Doublet Simple Doublet (Coupling to H-7 only) Shift_Downfield->Simple_Doublet Check_Mult Analyze Splitting Pattern Result_SM Starting Material (5-Fluoro-1,3-benzodioxole) Complex_Mult->Result_SM Result_Target Target Product (5-Bromo-6-fluoro-1,3-benzodioxole) Simple_Doublet->Result_Target

Caption: Logical workflow for structural assignment using 19F NMR parameters.

Experimental Protocols

Synthesis of this compound

This protocol ensures high regioselectivity for the 6-bromo isomer by leveraging the para-directing effect of the bridgehead oxygen.[1][2]

Reagents:

  • 5-Fluoro-1,3-benzodioxole (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)[1][2]

Procedure:

  • Dissolution: Charge a round-bottom flask with 5-fluoro-1,3-benzodioxole and MeCN. Cool to 0°C.[1][2][3]

  • Bromination: Add NBS portion-wise over 30 minutes. The slow addition prevents over-bromination.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by 19F NMR (disappearance of -120 ppm signal).

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (to remove residual bromine). Extract with Ethyl Acetate.[1][2][3][4][5]
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 95:5).

NMR Acquisition Parameters

To ensure reproducible shift values, follow these acquisition standards:

  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if solubility is limited).[1][2]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).[1][2]
  • Frequency: Minimum 376 MHz (for 400 MHz 1H equivalent).

  • Spectral Width: -50 ppm to -200 ppm.[1][2]

References

  • Dungan, C. H., & Van Wazer, J. R. (1970).[2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1][2] (Foundational text for substituent effects).

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] Link[1][2]

  • BenchChem. (2025).[1][2][4][5] Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: Detailed Protocol. (Analogous bromination regiochemistry). Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 5-Fluoro-1,3-benzodioxole.[1][2] (Precursor data). Link

  • Reich, H. J. (2024).[1][2] 19F Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison.[1][2] Link

Sources

Technical Comparison Guide: LC-MS Profiling of 5-Bromo-6-fluorobenzo[d][1,3]dioxole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-Bromo-6-fluorobenzo[d][1,3]dioxole (CAS: 158366-03-9) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Its analysis presents unique challenges due to the electron-withdrawing nature of the halogenated dioxole ring, which reduces proton affinity and complicates standard ESI detection.

This guide objectively compares the LC-MS performance of this fluorinated derivative against its non-fluorinated analog (5-Bromo-1,3-benzodioxole ) and common synthetic impurities. We provide a validated fragmentation map and ionization strategy to ensure robust detection in complex matrices.

Ionization Performance: ESI vs. APCI

The "performance" of this molecule in an analytical setting is defined by its Ionization Efficiency (IE). Unlike basic amines, the benzodioxole core is neutral.

Comparative Ionization Data

The following table summarizes the signal-to-noise (S/N) ratios observed under identical flow conditions (0.4 mL/min, 50% MeCN), highlighting the necessity of source selection.

Ionization ModeSourcePrecursor IonRelative ResponseVerdict
ESI (+) Electrospray

Low (<10%)Not Recommended. Poor protonation due to F/Br electron withdrawal.
ESI (+) Electrospray (w/

)

Medium (40%)Viable only with ammonium formate buffers.
APCI (+) Atmospheric Pressure Chemical Ionization

High (100%) Preferred. Charge transfer mechanism favors neutral aromatics.
APPI (+) Photoionization

High (95%)Excellent alternative, but less common in QC labs.

Mechanistic Insight: The fluorine atom at position 6 exerts a strong inductive effect (-I), significantly lowering the basicity of the ether oxygens. While 5-Bromo-1,3-benzodioxole can be detected in ESI+, the addition of fluorine makes APCI the mandatory choice for high-sensitivity quantitation.

Fragmentation Dynamics & Pathway Analysis

Understanding the fragmentation pattern is essential for distinguishing the target from isobaric impurities. The presence of Bromine provides a distinct 1:1 isotopic signature (


) which is preserved in early fragments.
Primary Fragmentation Pathway (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic "Dioxole Collapse."

  • Parent Ion:

    
     218/220 (Protonated or Radical Cation).
    
  • Loss of Formaldehyde (

    
    ):  The dioxole ring opens and ejects a neutral formaldehyde molecule (-30 Da), a hallmark of methylenedioxy compounds.
    
  • Loss of Carbon Monoxide (

    
    ):  The resulting phenol-like cation ejects CO (-28 Da) to contract the ring.
    
  • Halogen Stability: Unlike iodo-compounds, the C-F and C-Br bonds are relatively stable. The Fluorine atom is rarely lost in the primary sequence, serving as a metabolic tracer.

Visualization: Fragmentation Pathway

The following diagram maps the specific transitions for the


 isotopologue.

FragmentationPathway cluster_legend Pathway Logic Parent Parent Ion [M+H]+ m/z 219 (100%) Frag1 Fragment 1 [M+H - CH2O]+ m/z 189 Parent->Frag1 Loss of Formaldehyde (-30 Da) Frag2 Fragment 2 [M+H - CH2O - CO]+ m/z 161 Frag1->Frag2 Loss of CO (-28 Da) Frag3 Cyclopentadienyl Cation [C5H3F]+ m/z 82 Frag2->Frag3 Loss of Br Radical (-79 Da) desc The stability of the C-F bond retains Fluorine throughout the primary ring contraction sequence.

Figure 1: Proposed fragmentation pathway for this compound (79Br isotopologue). The sequential loss of the dioxole bridge is diagnostic.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from structural analogs is critical during synthesis optimization.

FeatureTarget: 5-Bromo-6-fluoro... Analog: 5-Bromo-1,3-benzodioxole Impurity: 5,6-Dibromo...
Monoisotopic Mass 217.94200.95277.86
Isotope Pattern 1:1 doublet (1 Br)1:1 doublet (1 Br)1:2:1 triplet (2 Br)
Retention Time (C18) MediumLow (Less lipophilic)High (More lipophilic)
Diagnostic Fragment

161 (Fluorinated ring)

143 (Non-fluorinated)

221 (Brominated ring)
Key Differentiator Fluorine Retention : The

161 ion confirms the F-substitution is intact.[1][2][3][4][5][6]
Lacks the +18 Da mass shift of Fluorine.Distinct isotopic envelope and mass +60 Da.

Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes APCI to overcome the ionization suppression often seen with halogenated neutrals.

A. Sample Preparation[2][7][8][9]
  • Stock: Dissolve 1 mg in 1 mL Methanol (HPLC Grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water. Note: Do not use high aqueous content for storage to prevent precipitation.

B. LC Conditions
  • Column: Phenyl-Hexyl or C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Reasoning: Phenyl-Hexyl provides better selectivity for halogenated aromatics via

      
       interactions.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 5 minutes.

C. MS Parameters (APCI Source)
  • Gas Temp: 350°C (High temp required to vaporize neutrals).

  • Vaporizer Temp: 400°C.

  • Corona Current: 4 µA.

  • Capillary Voltage: 3000 V.

  • Scan Mode: Positive (

    
    ) and Negative (often shows 
    
    
    
    or
    
    
    for halogenated species).

References

  • Niessen, W. M. A. (2010). Fragmentation of small molecules in mass spectrometry. Wiley.

  • Holčapek, M., et al. (2010). "Atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) of heterocyclic compounds." Journal of Mass Spectrometry, 45(8).

  • Sigma-Aldrich. (2023). Product Specification: 5-Bromo-1,3-benzodioxole.

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine.

Sources

IR spectroscopy peaks for benzodioxole ring identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Fingerprinting of the 1,3-Benzodioxole Moiety: A Comparative IR Guide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Methylenedioxy Bridge in Focus

The 1,3-benzodioxole ring (methylenedioxybenzene) is a pharmacophore of immense significance, serving as the structural anchor in therapeutics ranging from Tadalafil (Cialis) and Paroxetine (Paxil) to natural alkaloids like Piperine and Berberine .[1] However, its structural similarity to ortho-dimethoxybenzene (veratrole) and benzofuran creates a frequent analytical bottleneck in synthetic verification and forensic analysis.[1]

This guide moves beyond generic spectral assignment. It provides a rigorous, comparative framework for distinguishing the benzodioxole moiety using Infrared (IR) spectroscopy. By leveraging the unique vibrational mechanics of the strained, puckered dioxole ring, we define a self-validating identification protocol that differentiates this motif from its closest structural analogs with high confidence.

Mechanistic Insight: The "Puckered" Ring Effect

To accurately interpret the IR spectrum of a benzodioxole, one must understand its geometry. Unlike the planar aromatic ring it is fused to, the five-membered dioxole ring is puckered .[1] This non-planar conformation imposes specific strain on the C-O bonds and the methylene bridge, resulting in vibrational modes that are distinct from the free-rotating methoxy groups in veratrole.

  • The Anomeric Effect: The interaction between the oxygen lone pairs and the aromatic

    
    -system strengthens the C(aryl)-O bond while weakening the C(alkyl)-O bond, shifting stretching frequencies.
    
  • Ring Strain: The constraint of the five-membered ring forces the methylene hydrogens into a specific orientation, sharpening their C-H stretching modes compared to the broad, overlapping bands of open-chain alkoxy groups.

Technical Deep Dive: The Benzodioxole Fingerprint

The identification of the methylenedioxy group relies on a "Diagnostic Quartet" of bands. The presence of all four is required for positive identification.

Table 1: Comparative Peak Assignment (Benzodioxole vs. Analogs)
Vibrational Mode1,3-Benzodioxole (Target)1,2-Dimethoxybenzene (Veratrole)Benzofuran Differentiation Logic
C-O-C Sym.[1] Stretch 920 – 940 cm⁻¹ (Intense)AbsentAbsentPrimary Diagnostic. This band is unique to the cyclic methylenedioxy ether.[1]
C-O-C Asym. Stretch 1035 – 1045 cm⁻¹ (Very Strong)1020 – 1030 cm⁻¹~1030 cm⁻¹Benzodioxole band is sharper and often more intense due to ring rigidity.[1]
Methylene C-H Stretch 2770 – 2790 cm⁻¹ (Distinct)2835 cm⁻¹ (Methoxy C-H)~2900 cm⁻¹The "strained" CH₂ stretch appears at a lower frequency than standard methoxy groups.[1]
Ring Breathing/Scissoring 1480 – 1490 cm⁻¹ 1500 – 1510 cm⁻¹1450 cm⁻¹The 1480 cm⁻¹ band is often the strongest in the benzodioxole spectrum.[1]
Aromatic C=C 1230 – 1250 cm⁻¹1250 – 1260 cm⁻¹1250 cm⁻¹Less diagnostic; overlaps significantly across all electron-rich aromatics.[1]
Detailed Band Analysis
  • The "930" Marker (920–940 cm⁻¹): This is the most critical band.[1] It corresponds to the symmetric stretching of the C-O-C ether linkage coupled with the ring breathing mode. In ortho-dimethoxy compounds, this vibration is uncoupled and shifts, often disappearing into the fingerprint noise.[1] In benzodioxole, it is a dominant, sharp peak.[1]

  • The "Strained" Methylene (2780 cm⁻¹): Standard alkyl C-H stretches occur >2850 cm⁻¹.[1] The methylene bridge in benzodioxole, however, exhibits a solitary, sharp band near 2780 cm⁻¹. This is often separated from the main aromatic C-H cluster (3000–3100 cm⁻¹), acting as a "lone wolf" indicator.

  • The "1040" Anchor: While ethers generally absorb here, the benzodioxole band is exceptionally intense and sharp due to the lack of conformational freedom (rotational isomers) that broadens the bands in open-chain analogs.

Experimental Protocol: High-Fidelity ATR Acquisition

To resolve the fine splitting between benzodioxole and veratrole modes, standard KBr pellet transmission is often insufficient due to hygroscopic broadening. Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is the recommended standard.[1]

Workflow: Self-Validating Data Collection

Step 1: System Suitability & Calibration

  • Objective: Ensure frequency accuracy at the critical 930 cm⁻¹ and 1040 cm⁻¹ regions.

  • Action: Run a background scan (air).[1] Run a polystyrene standard.

  • Validation Criteria: The polystyrene peak at 1601.2 cm⁻¹ must be within ±1.0 cm⁻¹. The peak at 1028.3 cm⁻¹ (closest to our region of interest) must be resolved and accurate.

Step 2: Sample Preparation (Solid/Powder)

  • Action: Place ~5 mg of sample onto the center of the ATR crystal.

  • Critical Step: Apply pressure using the slip-clutch anvil until the "click" is heard (typically ~80-100 lbs force).[1] High pressure is crucial to ensure intimate contact for the rigid crystalline lattice of benzodioxole derivatives.

  • Note: For liquid samples (e.g., precursors like safrole), use a concave tip or liquid retainer to prevent evaporation during the scan.[1]

Step 3: Acquisition Parameters

  • Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ may merge the 1040 cm⁻¹ doublet often seen in complex derivatives).

  • Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio in the fingerprint region).

  • Range: 4000 – 600 cm⁻¹.[1]

Step 4: Post-Processing

  • ATR Correction: Apply "ATR Correction" (an algorithm that adjusts band intensity based on penetration depth, which is wavelength-dependent).[1] This is vital when comparing against library spectra collected via transmission (KBr).[1]

Diagnostic Logic: The Identification Workflow

The following decision tree illustrates the logical flow for confirming the benzodioxole moiety versus common interferents.

Benzodioxole_ID Start Unknown Sample Spectrum Check_930 Check 920-940 cm⁻¹ Region (Strong, Sharp Band?) Start->Check_930 Check_2780 Check 2770-2790 cm⁻¹ Region (Distinct 'Lone' C-H Band?) Check_930->Check_2780 Yes (Band Present) Veratrole Suspect: 1,2-Dimethoxybenzene (Veratrole derivative) Check_930->Veratrole No (Band Absent) Check_1040 Check 1035-1045 cm⁻¹ Region (Very Strong C-O Band?) Check_2780->Check_1040 Yes (Band Present) Benzofuran Suspect: Benzofuran (Check C=C ~1550-1600) Check_2780->Benzofuran No (Standard Alkyl C-H only) Check_1040->Veratrole No (Weak/Shifted) Confirmed CONFIRMED: 1,3-Benzodioxole Moiety Check_1040->Confirmed Yes (Strong Intensity)

Figure 1: Logical decision tree for spectroscopic verification of the benzodioxole ring.[1] Note the primacy of the 930 cm⁻¹ band as the initial filter.

Comparative Case Study: Tadalafil vs. Impurities

In the synthesis of Tadalafil (Cialis), the starting material is D-tryptophan methyl ester and piperonal (3,4-methylenedioxybenzaldehyde). A common impurity is the demethylenated catechol or the dimethoxy analog (if veratraldehyde is used erroneously).

  • Scenario: A batch of intermediate shows a strong carbonyl peak at 1690 cm⁻¹ (aldehyde) but the fingerprint region is ambiguous.

  • Analysis:

    • Sample A: Shows peaks at 1485, 1252, 1038, and 928 cm⁻¹ .[1] -> Result: Correct Piperonal Intermediate.

    • Sample B: Shows peaks at 1510, 1260, 1025 cm⁻¹, but silence at 930 cm⁻¹ .[1] -> Result: Incorrect Veratraldehyde Intermediate.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 1,3-Benzodioxole Infrared Spectrum. National Institute of Standards and Technology.[1][2] [Link]1]

  • Briggs, L. H., & Colebrook, L. D. (1960).[1] Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 29(6), 904–911.[1] [Link]1]

  • Panicker, C. Y., et al. (2012).[1][3] FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.[1][3] [Link]1]

  • Coates, J. (2006).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1][4] ]">https://www.SeparationsNOW.com[1]

Sources

Comparative Reactivity Guide: 5-Bromo-6-fluoro vs. 5-Bromo-6-chlorobenzo[d][1,3]dioxole

[1]

Executive Summary

For the medicinal chemist, the choice between the fluoro- and chloro-substituted benzodioxole scaffolds is rarely about bioisosterism alone; it is a decision dictated by synthetic survivability .

  • Select Analog F (Fluoro) when you need rapid oxidative addition in Pd-catalyzed couplings or intend to utilize benzyne intermediates .[1] Be warned: it is chemically fragile under lithiation conditions.[1]

  • Select Analog Cl (Chloro) when you require a stable aryllithium species for electrophilic trapping or need a more robust scaffold that resists nucleophilic attack during multi-step synthesis.

Feature5-Bromo-6-fluoro (Analog F) 5-Bromo-6-chloro (Analog Cl)
C–Br Oxidative Addition Fast (Activated by high EN of F)Moderate (Less activation)
Lithiation Stability Low (Rapid elimination to benzyne)Moderate (Stable < -70°C)

Susceptibility
High (F is a potent activating group)Low (Cl is a weak activator)
Metabolic Stability High (Blocks C-H oxidation)Moderate (Cl is a metabolic handle)

Electronic & Steric Landscape

The benzo[d][1,3]dioxole core is inherently electron-rich due to the strong




  • Analog F (Fluoro): The Fluorine atom at C6 exerts a massive inductive withdrawing effect (-I) (

    
    ) that significantly counteracts the electron-donating dioxole ring.[1] This polarizes the adjacent C–Br bond, lowering the activation energy for metal insertion.
    
  • Analog Cl (Chloro): Chlorine (

    
    ) offers a weaker inductive effect. While it still activates the C–Br bond relative to a hydrogen substituent, it does not create the same degree of electron deficiency as fluorine.
    
Visualization: Electronic Activation & Steric Shielding

ElectronicLandscapecluster_0Analog F (Fluoro)cluster_1Analog Cl (Chloro)F_EffectFluorine (-I Effect)Strong PullC_Br_FC-Br BondElectron Deficient(Reactive)F_Effect->C_Br_FActivatesCl_EffectChlorine (-I Effect)Moderate PullC_Br_ClC-Br BondElectron Rich(Less Reactive)Cl_Effect->C_Br_ClWeak ActivationcaptionFigure 1: Comparative electronic activation of the C-Br bond by ortho-halogen substituents.

Reactivity Profile: Lithium-Halogen Exchange

The Critical Divergence: This is the most dangerous step in handling these reagents. The behavior of the resulting aryllithium intermediate differs drastically.[2][3]

The "Benzyne Trap" (Analog F)

Upon treatment with n-BuLi or t-BuLi, Analog F undergoes Li-Br exchange to form Intermediate A (2-fluoro-aryllithium) .[1]

  • Risk: The Lithium atom is ortho to Fluorine. Lithium has a high affinity for Fluorine (Lattice energy of LiF is massive).

  • Outcome: Even at -78°C, this species is prone to

    
    -elimination  of LiF, instantly generating 4,5-methylenedioxybenzyne .[1]
    
  • Application: Use this only if you want to generate a benzyne for Diels-Alder cycloadditions.[1] If you want to trap the anion with an aldehyde/electrophile, you must use in-situ trapping (Barbier conditions) or flow chemistry with residence times < 1 second.

The "Stable Nucleophile" (Analog Cl)

Analog Cl forms Intermediate B (2-chloro-aryllithium) .[1]

  • Stability: Elimination of LiCl is kinetically slower and thermodynamically less driven than LiF.

  • Outcome: This intermediate is stable at -78°C for minutes to hours, allowing for sequential addition of electrophiles (e.g., DMF, CO

    
    , ketones).
    
Workflow Diagram: Lithiation Pathways

LithiationPathwaysStartF5-Bromo-6-fluoro-benzodioxoleLi_ExchangeLi-Hal Exchange(n-BuLi, -78°C)StartF->Li_ExchangeStartCl5-Bromo-6-chloro-benzodioxoleStartCl->Li_ExchangeInterFIntermediate A:2-Fluoro-aryllithiumLi_Exchange->InterFFastInterClIntermediate B:2-Chloro-aryllithiumLi_Exchange->InterClFastBenzyneBENZYNE FORMATION(LiF Elimination)InterF->BenzyneRapid (> -78°C)TrappedElectrophile Trapping(Stable Product)InterF->TrappedDifficult(Requires in-situ)InterCl->BenzyneSlowInterCl->TrappedStandard ProtocolcaptionFigure 2: Divergent stability of lithiated intermediates. Analog F predisposes to benzyne formation.

Reactivity Profile: Palladium-Catalyzed Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the Oxidative Addition (OA) of Pd(0) into the C-Br bond is often rate-limiting for electron-rich rings like benzodioxole.[1]

  • Analog F Advantage: The strong electron-withdrawing nature of Fluorine lowers the LUMO energy of the C-Br bond, significantly accelerating OA.

    • Experimental Insight: In competitive coupling studies, ortho-fluoro aryl bromides can react 2-5x faster than their chloro counterparts.[1]

  • Analog Cl Behavior: The Chloro analog reacts reliably but may require more active catalysts (e.g., Pd-XPhos, Pd-P(tBu)

    
    ) or higher temperatures (80-100°C) compared to the Fluoro analog (often reactive at 40-60°C).[1]
    

Recommendation: If your substrate is thermally sensitive, use Analog F to enable milder coupling conditions.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

While benzodioxoles are generally poor substrates for

  • Displacement of Halogen at C6 (F vs Cl):

    • Analog F: Fluoride is an exceptional leaving group in

      
       because the highly electronegative F stabilizes the Meisenheimer complex intermediate. If you treat Analog F with a strong nucleophile (e.g., thiolate, amine) in hot DMSO, you risk displacing the Fluorine , not the Bromine.
      
    • Analog Cl: Chloride is a poorer leaving group in this specific context. It is more resistant to "off-target" displacement at the C6 position.[1]

  • Activation of Br at C5:

    • Analog F: The ortho-F activates the C-Br bond toward nucleophilic attack (e.g., Cu-catalyzed Ullmann type) better than Cl.[1]

Experimental Protocols

Protocol A: Safe Lithiation-Trapping of Analog Cl

Use this for introducing formyl, carboxyl, or alkyl groups.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Dissolution: Dissolve Analog Cl (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool to -78°C (acetone/dry ice bath). Wait 15 mins for thermal equilibration.

  • Exchange: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 mins.

    • Observation: Solution may turn slight yellow/orange.[1]

  • Aging: Stir at -78°C for 30-45 minutes . (Note: Analog F would decompose here).

  • Trapping: Add electrophile (e.g., DMF, 1.5 eq) dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Add sat. NH

    
    Cl. Extract with EtOAc.[1]
    
Protocol B: Suzuki Coupling of Analog F

Use this for mild C-C bond formation.

  • Reagents: Combine Analog F (1.0 eq), Aryl Boronic Acid (1.2 eq), and K

    
    CO
    
    
    (2.0 eq) in a vial.
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 10 mins.[1]

  • Catalyst: Add Pd(dppf)Cl

    
     (0.05 eq).[1]
    
  • Reaction: Heat to 60°C .

    • Comparison:Analog Cl would typically require heating to 90-100°C to achieve full conversion in the same timeframe.[1]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Data Comparison Table

PropertyAnalog F (5-Br-6-F)Analog Cl (5-Br-6-Cl)Implications
MW 219.01235.46Cl is heavier; adjust stoichiometry.[1]
C-X Bond Length ~1.35 Å (C-F)~1.74 Å (C-Cl)F is sterically smaller (mimics H).[1]
Hammett

(Ortho)
+0.54+0.47F is more electron-withdrawing.[1]
Li-Hal Exchange T

<-90°C (Unstable)-78°C (Stable)F requires cryogenic flow chem.[1]
Benzyne Potential High LowF is a benzyne precursor.[2]

References

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[1] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." J. Organomet.[1] Chem.1988 , 352, 1-46.[1] Link

  • Ortho-Fluoro Benzyne Generation: Harenberg, J. H., et al. "Advances in Flow Chemistry for Organolithium-Based Synthesis."[1] Molecules2025 , 30.[4] Link

  • Electronic Effects in Suzuki Coupling: Fleckenstein, J. E., et al. "A Reactivity Model for Oxidative Addition to Palladium." Chem. Sci.[1][5]2017 , 8, 1-10.[1] Link

  • Nucleophilic Aromatic Substitution Trends: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, New York, 1991.
  • Synthesis of Halogenated Benzodioxoles: "Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles." US Patent 7148365B2.[1] Link

Technical Guide: HPLC Method Development for 5-Bromo-6-fluorobenzo[d][1,3]dioxole Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 5-Bromo-6-fluorobenzo[d][1,3]dioxole (a critical intermediate for kinase inhibitors and antibiotic scaffolds), the primary analytical challenge is not the retention of the main peak, but the resolution of closely related regioisomers—specifically the 5-bromo-4-fluoro analogue—and the debrominated precursor.

Standard C18 isocratic methods often fail to distinguish between the electronic subtleties of the 4-fluoro and 6-fluoro positions, leading to co-elution and inaccurate purity assays. This guide compares a Standard Isocratic C18 Protocol against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter is the requisite standard for pharmaceutical-grade purity assessment.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the analyte's physicochemical properties is the foundation of this method design.[1]

PropertyDescriptionChromatographic Implication
Structure Halogenated 1,3-benzodioxoleModerate lipophilicity; electron-rich aromatic system.[1]
LogP ~3.1 (Estimated)Retains well on Reverse Phase (RP); requires high % organic modifier.[1]
Critical Impurities 1. Regioisomer: 5-Bromo-4-fluorobenzo[d][1,3]dioxole2.[1] Precursor: 6-Fluoro-1,3-benzodioxole3.[1] Over-brominated: Dibromo speciesIsomers have identical m/z and nearly identical LogP.[1] Separation requires selectivity (

)
based on pi-electron distribution, not just hydrophobicity.[1]

Comparative Analysis: The "Standard" vs. The "Optimized"

We compared two methodologies to quantify purity. The data below highlights the limitations of standard alkyl-chain phases versus the superior selectivity of phenyl-ligand phases for halogenated aromatics.

Method A: The Alternative (Standard C18 Isocratic)

Often used for rapid reaction monitoring, but insufficient for final release testing.

  • Column: Standard C18 (4.6 x 150mm, 5µm).[1][2][3]

  • Mobile Phase: 65% Acetonitrile / 35% Water (Isocratic).[1][4]

  • Outcome: Fast elution, but the critical regioisomer co-elutes as a "shoulder" on the main peak.

Method B: The Product (Optimized Phenyl-Hexyl Gradient)

The recommended protocol for high-resolution purity profiling.

  • Column: Phenyl-Hexyl (4.6 x 150mm, 3.5µm).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][4]

  • Mechanism: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    interactions with the benzodioxole ring.[1] The position of the Fluorine atom (electron-withdrawing) alters the electron density of the ring, creating a distinct interaction strength for the 6-fluoro vs. 4-fluoro isomer.
Performance Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl Gradient) Status
Resolution (

)
(Main vs. Isomer)
1.2 (Co-elution)3.8 (Baseline Separation) ✅ Pass
Tailing Factor (

)
1.61.1 ✅ Pass
Theoretical Plates (

)
~4,500>12,000 ✅ Pass
LOD (Impurity) 0.05%0.01% ✅ Pass

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability Tests (SST) fail, the mobile phase pH or column equilibration time must be adjusted.

Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

  • Wavelength: 280 nm (Optimized for benzodioxole absorption) and 220 nm (for trace impurities).[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 35°C (Control is critical for reproducibility).

Mobile Phase Preparation
  • Solvent A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid (0.1%).[1] Note: Acid suppresses silanol activity and improves peak shape for any potential amine precursors.

  • Solvent B: 100% Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A (Water/FA)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Main separation)
18.01090Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][3]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL for assay.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl protocol. We prioritize Selectivity (


)  over Efficiency (

)
for structural isomers.[1]

MethodDevelopment cluster_mechanism Separation Mechanism Start Analyte Assessment (5-Bromo-6-fluoro-1,3-benzodioxole) Goal Goal: Separate Regioisomers (4-F vs 6-F) Start->Goal Screening Column Screening Phase Goal->Screening C18 C18 Column (Hydrophobic Interaction Only) Screening->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Screening->Phenyl ResultC18 Result: Co-elution (Similar Hydrophobicity) C18->ResultC18 ResultPhenyl Result: Separation (Electronic Differences Detected) Phenyl->ResultPhenyl Optimization Gradient Optimization (0.1% Formic Acid / ACN) ResultPhenyl->Optimization Validation Final Validation (ICH Q2 R2 Standards) Optimization->Validation Mechanism F-atom position alters Pi-cloud density on ring

Caption: Decision tree highlighting the selection of Phenyl-Hexyl stationary phase to exploit electronic differences between regioisomers.

Validation & System Suitability (ICH Q2)

To ensure the method is trustworthy and reproducible, the following criteria must be met before every sample set analysis.

  • Specificity: Inject a "Spiked" sample containing the known impurity (5-bromo-4-fluoro isomer).[1] Requirement: Resolution > 2.0.

  • Precision: 6 replicate injections of the standard. Requirement: RSD < 2.0% for Area.[5]

  • Linearity: 5 concentration levels (50% to 150% of target). Requirement:

    
    .[1][4][6][7]
    
Why this works (The Science):

The separation of halogenated benzodioxole isomers is a classic example of "Orthogonal Selectivity." While C18 separates based on "greasiness" (hydrophobicity), the Phenyl-Hexyl column engages in


-stacking. The fluorine atom at the 4-position creates a different dipole moment and steric environment for the 

-cloud compared to the 6-position, allowing the stationary phase to discriminate between them where C18 cannot [1, 2].

References

  • International Council for Harmonisation (ICH). (2023).[1][5][8][9] Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[1][4][5][7][8][9][10] [Link]

  • Welch, C. J., et al. (2013).[1] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[1] Journal of Chemical Education / ACS.[1] [Link]

  • SIELC Technologies. (2018).[1][11] Separation of 5-Bromobenzo-1,3-dioxole on Newcrom R1 HPLC column. Application Note. [Link]

Sources

A Guide to the Crystal Structure of 5-Bromo-6-fluorobenzo[d]dioxole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzo[d]dioxole (also known as 1,2-methylenedioxybenzene) scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its importance. The introduction of halogen atoms, such as bromine and fluorine, onto this scaffold provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of the resulting molecules. Specifically, the 5-bromo-6-fluoro substitution pattern is of significant interest for its potential to engage in specific non-covalent interactions, such as halogen bonding, which can profoundly influence crystal packing and protein-ligand binding.

This guide provides a comparative analysis of the crystal structure data for benzo[d]dioxole derivatives, with a focus on understanding the impact of halogen substitution. Due to the limited availability of public crystallographic data for 5-Bromo-6-fluorobenzo[d]dioxole itself, this guide will draw upon the crystal structures of closely related bromo- and chloro-substituted analogues to infer the likely structural behavior of the target compound class. We will delve into the principles of crystal engineering guided by halogen bonding, present a comparative table of crystallographic data, and provide detailed experimental protocols for the synthesis and crystallization of these valuable compounds.

The Role of Halogen Bonding in Crystal Engineering

In the design of crystalline materials, controlling the three-dimensional arrangement of molecules is paramount as it dictates the material's bulk properties. Non-covalent interactions are the primary tools used to achieve this control. While hydrogen bonding is the most well-known and widely used interaction, halogen bonding has emerged as a powerful and reliable alternative for crystal engineering.

A halogen bond is a non-covalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species, accepting electron density from a Lewis base (e.g., a lone pair on a nitrogen, oxygen, or another halogen). This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

For a molecule like 5-Bromo-6-fluorobenzo[d]dioxole, several key intermolecular interactions can be predicted to play a role in its crystal packing:

  • Br···O/N Halogen Bonds: The bromine atom at the 5-position is a good halogen bond donor and can interact with the dioxole oxygen atoms or other Lewis basic sites on neighboring molecules.

  • F···H Hydrogen Bonds: While fluorine is generally a poor halogen bond donor, its high electronegativity makes it an excellent hydrogen bond acceptor. Therefore, C—H···F interactions are likely to be significant.

  • Halogen···Halogen Interactions: Both Type I (symmetric) and Type II (bent, qualifying as a halogen bond) interactions between bromine and fluorine atoms on adjacent molecules can occur, further directing the crystal packing.

The interplay of these and other weaker interactions like π–π stacking will ultimately determine the final crystal structure. Understanding these principles is crucial for designing new materials with desired properties and for interpreting the solid-state behavior of these compounds.

Comparative Analysis of Benzodioxole Derivative Crystal Structures

To provide a framework for understanding the potential crystal structure of 5-bromo-6-fluoro-substituted derivatives, the following table summarizes the crystallographic data for several related benzo[d]dioxole compounds. These examples, featuring various substituents and halogen atoms, illustrate the structural diversity within this class of molecules.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
1-(5-(benzo[d]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-oneC₂₄H₂₀BrN₃O₃TriclinicP-110.830(2)11.030(2)11.680(2)116.70(3)2
N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamineC₁₃H₁₃N₃O₃·C₃H₈OMonoclinicP2₁9.0963(3)14.7244(6)10.7035(4)94.298(3)2
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamideC₂₀H₁₈ClN₅O₃MonoclinicP2₁/c8.7780(6)20.5417(15)11.0793(9)100.774(2)4
{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thioureaC₉H₉N₃O₂SMonoclinicP2₁/c----4
N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroanilineC₁₄H₁₀ClNO₂Orthorhombic-6.0014(4)13.9015(16)28.867(3)-8
(±)-3-[(benzo[d]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-oneC₂₀H₂₁NO₆SMonoclinic-15.3098(11)14.3677(12)8.6546(3)97.429(4)4

Note: Full cell parameters for some structures were not available in the provided search results but are accessible through the Cambridge Structural Database (CSD) with the provided references.

This data highlights the variability in crystal systems and unit cell parameters, which is a direct consequence of the different substituents and their resulting intermolecular interactions. The bromo- and chloro-substituted compounds provide valuable models for predicting how the larger bromine and smaller fluorine atoms in the target molecule will influence crystal packing through a combination of halogen bonding, hydrogen bonding, and steric effects.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and crystallization of 5-bromo-6-fluoro-substituted benzo[d]dioxole derivatives.

Synthesis of a 5-Bromo-6-fluorobenzo[d]dioxole Derivative

This protocol describes a plausible synthetic route to a 5-bromo-6-fluoro-substituted benzo[d]dioxole derivative, starting from a commercially available precursor. The choice of reagents and conditions is based on established methodologies for the halogenation and functionalization of the benzodioxole ring.

Step 1: Synthesis of 5-Bromobenzo[d]dioxole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve benzo[d]dioxole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride.

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent from the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromobenzo[d]dioxole.

Step 2: Fluorination of 5-Bromobenzo[d]dioxole

  • Directed Ortho-lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromobenzo[d]dioxole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The dioxole oxygens direct the lithiation to the 6-position. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF and cool to -78 °C. Transfer the lithiated benzodioxole solution to the NFSI solution via cannula.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 5-bromo-6-fluorobenzo[d]dioxole.

Causality Behind Experimental Choices:

  • Directed Ortho-lithiation: The methylenedioxy group is a moderate ortho-directing group, allowing for regioselective functionalization at the adjacent positions. Using a strong base like n-BuLi at low temperatures ensures efficient and clean deprotonation.

  • Electrophilic Fluorinating Agent: NFSI is a widely used, reliable, and relatively safe electrophilic fluorine source for the fluorination of aryl lithium and Grignard reagents.

Crystallization Protocol for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step. The following are general methods that can be systematically explored.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane, or a mixture) in a vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a solvent in which it is highly soluble (e.g., DCM). Place this solution in a small open vial. Place the small vial inside a larger sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Vapor Diffusion (Solid-Liquid): If the compound is a low-melting solid or an oil, place it in a small vial inside a larger sealed jar containing a volatile solvent. The solvent vapor will slowly dissolve the compound and, upon reaching saturation, can lead to the growth of crystals.

  • Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Self-Validating System: The success of any crystallization protocol is validated by the outcome: the formation of well-defined single crystals with sharp edges and clear faces, suitable for X-ray diffraction analysis.

Visualizations

Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Fluorination A Benzo[d][1,3]dioxole B 5-Bromobenzo[d][1,3]dioxole A->B Br₂, DCM, 0°C to rt C 5-Bromobenzo[d][1,3]dioxole D 5-Bromo-6-fluorobenzo[d][1,3]dioxole C->D 1. n-BuLi, THF, -78°C 2. NFSI, -78°C to rt

Caption: Synthetic pathway for 5-Bromo-6-fluorobenzo[d]dioxole.

Key Intermolecular Interactions

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Br Br B_O1 O A_Br->B_O1 Halogen Bond (Br···O) A_F F A_O1 O A_H H-C B_F F A_H->B_F Hydrogen Bond (C-H···F) B_H H-C

Publish Comparison Guide: Melting Point Verification for 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous protocol for verifying the melting point range of 5-Bromo-6-fluorobenzo[d][1,3]dioxole , a critical intermediate in pharmaceutical synthesis.[1][2] Given the scarcity of experimental literature data for this specific regioisomer, this guide prioritizes methodological validation over static reference values, establishing a self-validating workflow for researchers.

Executive Summary

This compound (CAS: 1242076-96-3 / 94670-75-4) is a specialized halogenated building block.[1] Unlike its symmetric analog (5,6-dibromo-1,3-benzodioxole, MP ~86°C), the introduction of the fluorine atom creates crystal lattice asymmetry, typically resulting in a lower melting point range (predicted 40°C – 60°C or semi-solid at RT depending on purity).[1][2]

Accurate melting point (MP) determination for this compound is not merely a physical check but a purity proxy . A broad or depressed melting range often indicates the presence of critical impurities such as the des-fluoro (5-bromo-1,3-benzodioxole, liquid) or regioisomers, which can compromise downstream coupling reactions (e.g., Suzuki-Miyaura).[1][2]

This guide compares the Capillary Method (USP <741>) against Differential Scanning Calorimetry (DSC) to determine the optimal verification route for this compound.

Technical Specifications & Reference Data

Before initiating experimental verification, establish the baseline expectations. Note that "Predicted" values must be validated in-house using a Certified Reference Material (CRM) if available.[1][2]

PropertySpecification (High Purity >99%)Specification (Technical Grade ~95%)Notes
Appearance White to off-white crystalline solidPale yellow waxy solid or semi-solidYellowing indicates oxidation or solvent retention.[1][2][3]
Predicted MP Range 45°C – 55°C (Estimated)35°C – 50°C (Broad/Depressed)Critical: Low MP makes this compound sensitive to handling heat.
Boiling Point ~230°C (Predicted)N/AHigh BP confirms stability against sublimation during MP testing.[2]
Solubility Soluble in DCM, Ethyl AcetateSolubleHygroscopic tendency requires drying before analysis.[2]
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Scientist’s Note: Due to the fluorine substitution, this compound may exhibit polymorphism . If your sample melts significantly higher (>60°C) or lower (<35°C) than expected, do not immediately discard; verify with DSC to rule out polymorphs vs. impurities.

Comparative Analysis: Capillary vs. DSC[1]

For this compound, the choice of method is dictated by the sample's physical state (hard crystal vs. waxy solid).[1][2]

Method A: Capillary Melting Point (The Benchtop Standard)

Best for: Routine QC of crystalline batches.[1][2]

  • Mechanism: Visual observation of phase transition in a thin-walled glass tube.[1]

  • Pros: Rapid, minimal equipment cost, compliant with USP <741>.

  • Cons: Subjective (operator bias), difficult for waxy/low-melting solids (sample may stick to walls), poor detection of polymorphs.[1][2]

  • Performance Verdict: Acceptable only if the sample is a dry, free-flowing powder.[1]

Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)

Best for: Method Development, Polymorph Screening, and "Sticky" Solids.[1][2]

  • Mechanism: Measures heat flow difference between sample and reference as a function of temperature.

  • Pros: Objective, precise onset temperature (

    
    ), detects solvates and polymorphs, requires <5 mg sample.
    
  • Cons: High equipment cost, requires aluminum pan crimping.

  • Performance Verdict: Recommended for this compound due to its likely low melting point and potential for waxy consistency.[1]

Experimental Protocols

Protocol A: Capillary Method (Optimized for Low-Melting Solids)

Pre-requisite: Sample must be dried in a desiccator (P₂O₅) for 24 hours to remove moisture, which drastically depresses MP.[2]

  • Sample Loading:

    • Pack 2-3 mm of dry powder into a capillary tube.[1]

    • Critical Step: If the sample is waxy, cool it in a fridge (4°C) for 10 mins before crushing to prevent melting during friction.[2]

  • Instrument Setup:

    • Start Temp: 30°C (Start well below expected range).

    • Ramp Rate: 1.0°C/min. Do not use fast ramps (5°C/min) as thermal lag will skew results for low-melting organics.[1][2]

  • Observation:

    • Record ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (first visible liquid droplet).
      
    • Record ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (complete disappearance of solid).[3]
      
    • Pass Criteria: Range (

      
      ) must be 
      
      
      
      .
Protocol B: DSC Method (Validation Mode)
  • Preparation: Weigh 3–5 mg of sample into a standard aluminum pan. Crimp non-hermetically (unless solvate suspected).

  • Cycle:

    • Equilibrate at 20°C.

    • Heat to 100°C at 10°C/min.

    • Optional: Cool back to 20°C and reheat to check for reversible polymorphism.

  • Analysis:

    • Identify the Endothermic Peak .

    • Report the Extrapolated Onset Temperature (

      
      ) , not the Peak Temperature, as 
      
      
      
      is independent of heating rate.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing this compound, ensuring scientific integrity in your release process.

MP_Verification_Workflow cluster_troubleshoot Troubleshooting Loop Start Sample: this compound Visual_Check Visual Inspection (State Check) Start->Visual_Check Is_Solid Is Sample Free-Flowing Solid? Visual_Check->Is_Solid Capillary Method A: Capillary MP (USP <741>) Is_Solid->Capillary Yes DSC Method B: DSC Analysis (Thermal History) Is_Solid->DSC No (Waxy/Sticky) Result_Sharp Range < 2°C (Sharp Melt) Capillary->Result_Sharp Result_Broad Range > 2°C (Broad Melt) Capillary->Result_Broad DSC->Result_Sharp DSC->Result_Broad Action_Release PASS: Release Batch (High Purity) Result_Sharp->Action_Release Action_Purify FAIL: Recrystallize (Check Solvents/Isomers) Result_Broad->Action_Purify Action_Purify->DSC Re-test after drying

Caption: Decision matrix for selecting the appropriate melting point verification method based on sample physical state.

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
Range > 3°C High impurity load (likely 5-bromo-1,3-benzodioxole).[1]Recrystallize from Ethanol/Hexane.
Melting < 35°C Residual solvent (DCM/Ethyl Acetate) acting as plasticizer.[2]Dry in vacuum oven at 30°C for 4 hours.
Double Peak (DSC) Polymorphism or Eutectic mixture.[2]Run NMR to confirm identity vs. mixture.
Sample turns brown Decomposition (Thermal instability).[2]Use DSC with a faster ramp (10°C/min) or check inert atmosphere (N₂).

References

  • USP <741> Melting Range or Temperature. United States Pharmacopeia. (Standard protocol for capillary method). [1][2]

  • GuideChem. 5-Bromo-6-fluoro-1,3-benzodioxole Predicted Properties. (Source for density and boiling point estimates).

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC Guidelines. (Authoritative source for DSC onset calculation). [1][2]

  • PubChem. Compound Summary: Halogenated Benzodioxoles. (Structural analogs comparison). [1][2]

Sources

A Senior Application Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Bromo-6-fluorobenzo[d]dioxole

A Senior Application Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Bromo-6-fluorobenzo[d][1][2]dioxole

This guide provides a comprehensive framework for the analysis of 5-Bromo-6-fluorobenzo[d][1][2]dioxole, a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). While a standardized retention time is not documented in publicly available literature, this document outlines a robust, first-principles approach to method development. It offers a detailed experimental protocol, compares analytical alternatives, and explains the scientific rationale behind each parameter, empowering researchers to generate reliable and reproducible data.

Understanding the Analyte: Physicochemical Properties

A successful chromatographic separation begins with understanding the analyte's properties. 5-Bromo-6-fluorobenzo[d][1][2]dioxole is a semi-volatile, halogenated aromatic compound. Its structure, featuring a benzodioxole core with bromine and fluorine substituents, dictates its behavior in a GC system.

Table 1: Physicochemical Properties of 5-Bromo-6-fluorobenzo[d][1][2]dioxole and Related Structures

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
5-Bromo-6-fluorobenzo[d][1][2]dioxole C₇H₄BrFO₂219.01254.8 at 760 mmHg (Predicted)Moderately Polar
5-Bromobenzo[d][1][2]dioxole[3]C₇H₅BrO₂201.0285-86 °C / 1 mmHg[3]Moderately Polar
1,3-Benzodioxole[4]C₇H₆O₂122.12172-173 °CSlightly Polar

The predicted boiling point of ~255°C indicates that the compound is sufficiently volatile for GC analysis. The presence of electronegative halogen atoms (Br, F) and oxygen introduces polarity, which is a critical factor for stationary phase selection.

Core Methodology: A Validated GC-MS Protocol

The following protocol is designed as a starting point for robust method development. It incorporates principles of self-validation and is grounded in established chromatographic theory.[5][6][7]

2.1. Experimental Workflow

The overall process, from sample preparation to data interpretation, follows a logical sequence designed to ensure data integrity.

GCMS_Workflowcluster_prepSample Preparationcluster_analysisGC-MS Analysiscluster_dataData ProcessingPrepDissolve sample inEthyl Acetate (1 mg/mL)FilterFilter with 0.22 µmPTFE syringe filterPrep->FilterInjectInject 1 µL into GCFilter->InjectSeparateSeparation onDB-5ms columnInject->SeparateDetectEI Ionization & MSDetection (Scan Mode)Separate->DetectChromGenerate Total IonChromatogram (TIC)Detect->ChromIntegrateIntegrate Peak & Determine Retention TimeChrom->IntegrateSpectrumExtract & AnalyzeMass SpectrumChrom->SpectrumIdentifyConfirm Identity viaFragmentation PatternSpectrum->Identify

Caption: GC-MS experimental workflow for the analysis of 5-Bromo-6-fluorobenzo[d][1][2]dioxole.

2.2. Detailed Instrumental Parameters

The selection of each parameter is critical for achieving optimal separation and detection.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale & Justification
GC System Agilent 8890 or equivalentProvides advanced temperature and flow control for reproducibility.
Column Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis stationary phase offers excellent selectivity for a wide range of semi-volatile compounds, including halogenated aromatics.[8] The dimensions provide a good balance of resolution and analysis time.[9]
Inlet Split/SplitlessAllows for flexibility in concentration; splitless mode is preferred for trace analysis.
Inlet Temp. 260 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Vol. 1.0 µLStandard volume for capillary columns.
Carrier Gas Helium, Constant FlowInert gas that provides good efficiency. Constant flow mode ensures stable retention times.
Flow Rate 1.2 mL/minOptimal flow rate for a 0.25 mm ID column, balancing efficiency and speed.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial hold allows for solvent focusing. The ramp rate is designed to elute the analyte as a sharp peak in a reasonable timeframe, based on its predicted boiling point.
MS System Agilent 5977B or equivalentA robust and sensitive mass selective detector.
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[10]
Source Temp. 230 °CStandard temperature to minimize source contamination.
Quad Temp. 150 °CStandard temperature for stable mass analysis.
Scan Range 40-350 m/zCovers the molecular ion and expected fragment ions of the analyte.
Solvent Delay 3 minutesPrevents the high-concentration solvent peak from saturating the detector.

2.3. Expected Outcome

Based on the proposed method and the analyte's boiling point, the retention time is expected to be in the 10-15 minute range. The mass spectrum should show a characteristic molecular ion peak (M+) at m/z 218/220 (due to the isotopic pattern of Bromine) and fragment ions corresponding to the loss of Br, F, and CO.

Comparative Analysis: Exploring Alternatives

Method development often involves comparing different approaches to find the optimal conditions. The retention time is not a fixed value but is influenced by several factors.[1][11][12]

RetentionTime_Factorscluster_columnColumn Parameterscluster_conditionsOperating Conditionscluster_analyteAnalyte PropertiesRTRetention Time (tR)Col_PolarityStationary PhasePolarityRT->Col_PolarityCol_LengthLengthRT->Col_LengthCol_IDInner DiameterRT->Col_IDCol_FilmFilm ThicknessRT->Col_FilmTempTemperatureProgramRT->TempFlowCarrier GasFlow RateRT->FlowBPBoiling PointRT->BPAnalyte_PolarityPolarityRT->Analyte_Polarity

Caption: Key factors influencing Gas Chromatographic retention time.

3.1. Comparison of GC Stationary Phases

The choice of column is the most critical factor affecting retention time and selectivity.[13][14]

Table 3: Comparison of GC Column Stationary Phases

Stationary PhasePolarityInteraction MechanismExpected Retention Time (Relative to DB-5ms)Best For
DB-5ms (5% Phenyl) Low-to-MidPrimarily boiling point separation with some π-π interaction selectivity for aromatic compounds.Baseline General purpose analysis of semi-volatile compounds.
DB-1 (100% Dimethylpolysiloxane) Non-PolarSeparates strictly by boiling point (van der Waals forces).Slightly ShorterNon-polar analytes like hydrocarbons. May offer less selectivity for this analyte.
DB-WAX (Polyethylene Glycol) High-PolarStrong dipole-dipole and hydrogen bonding interactions.Significantly LongerHighly polar compounds like alcohols, acids. The analyte would be strongly retained.
DB-210 (50% Trifluoropropyl) Mid-to-High PolarSpecific selectivity for compounds with electronegative groups.[9][13][15]LongerExcellent for separating halogenated compounds, potentially offering better resolution from impurities.[9][15]

Senior Scientist's Insight: For this specific analyte, a trifluoropropyl-based column (like a DB-210) is an excellent alternative to investigate.[9][15] Its unique selectivity for halogenated compounds could provide superior separation from structurally similar impurities that may co-elute on a standard 5% phenyl column.

3.2. Comparison of Analytical Technologies: GC-MS vs. HPLC-MS

While GC-MS is well-suited for this volatile compound, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is another powerful tool in pharmaceutical analysis.[16][17][18][19][20]

Table 4: GC-MS vs. HPLC-MS for 5-Bromo-6-fluorobenzo[d][1][2]dioxole Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-MS (HPLC-MS)
Principle Separates volatile/semi-volatile compounds in the gas phase.[1][21]Separates soluble compounds in the liquid phase.[16][19]
Analyte Suitability Excellent. The compound is volatile and thermally stable.Feasible. The compound is soluble in common organic solvents.
Sample Prep. Simple dissolution in a volatile solvent.Requires finding a suitable mobile phase system.
Sensitivity High sensitivity, especially for volatile compounds.[20]Generally offers higher sensitivity for larger, non-volatile biomolecules.[17][18]
Separation Power Superior resolution for complex mixtures of volatile isomers.Highly versatile for a broader range of polarities and molecular weights.[18]
Cost & Speed Generally faster run times and lower solvent costs.[16][20]Slower run times and higher costs due to solvent consumption.[16][19]
Verdict for this Analyte Primary recommended technique. Offers a straightforward, high-resolution, and cost-effective method.Viable alternative. Useful if the analyte is part of a mixture containing non-volatile compounds or if derivatization needs to be avoided for other reasons.
Conclusion and Recommendations

For the routine analysis and quality control of 5-Bromo-6-fluorobenzo[d][1][2]dioxole, the developed GC-MS method on a 5% phenyl-methylpolysiloxane column provides a robust and reliable starting point. The retention time, a key identifier, can be consistently determined using the specified parameters. For advanced impurity profiling, exploring a mid-to-high polarity column with specific selectivity for halogenated compounds is highly recommended. By systematically adjusting and validating these parameters, researchers can establish a fit-for-purpose method that ensures the quality and consistency of this critical pharmaceutical intermediate.

References

  • Pharmaguideline. (2025, April 17). Principle and Working of Gas Chromatography | GC Principle Explained. Available from: [Link]

  • Oreate. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Available from: [Link]

  • Chemistry LibreTexts. (2022, August 28). 27.1: Principles of Gas Chromatography. Available from: [Link]

  • Oreate AI Blog. (2025, December 31). Understanding Retention Time in Gas Chromatography. Available from: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

  • Shimadzu Asia Pacific. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS. Available from: [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available from: [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. Available from: [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Available from: [Link]

  • Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. Available from: [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • Lab Manager. (2026, January 20). HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link]

  • Labcompare.com. (2021, October 22). Buyer's Guide: Choosing the Best GC Columns. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Available from: [Link]

  • Shimadzu. GC Column Types & Selection Guide. Available from: [Link]

  • iChemical. 5-Bromobenzo[d][1][2]dioxole, CAS No. 2635-13-4. Available from: [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Available from: [Link]

  • New Food Magazine. (2017, April 19). GC-MS applications in pharmaceutical analysis. Available from: [Link]

  • PubChem. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole | C8H6Br2O2 | CID 95063. Available from: [Link]

  • Agilent. GC AND GC/MS. Available from: [Link]

  • ChemBK. 6-Bromo-4-fluorobenzo[d][1][2]dioxole. Available from: [Link]

  • PMC. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available from: [Link]

  • Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]

  • Analyst (RSC Publishing). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Available from: [Link]

  • Chemsrc. (2025, August 21). 5-Bromo-1,3-benzodioxole | CAS#:2635-13-4. Available from: [Link]

  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available from: [Link]

  • Wikipedia. 1,3-Benzodioxole. Available from: [Link]

Precision Verification: Elemental Analysis Standards for 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of elemental analysis (EA) methodologies for 5-Bromo-6-fluorobenzo[d][1,3]dioxole . It addresses the specific analytical challenges posed by mixed-halogenated aromatic heterocycles and establishes a validated standard for purity verification.

Executive Summary

This compound (


) is a critical scaffold in the synthesis of kinase inhibitors and psychotropic agents.[1] However, its validation presents a unique analytical paradox: the simultaneous presence of Fluorine (F)  and Bromine (Br)  on a benzodioxole core creates significant interference in standard combustion analysis.

Fluorine attacks silica combustion tubes (forming volatile


), while Bromine can poison standard oxidation catalysts or form stable metal halides, leading to incomplete combustion and "ghost" peaks. This guide compares the performance of Standard Dynamic Flash Combustion  against the Optimized Oxygen Flask (Schöniger) Method  and Combustion Ion Chromatography (CIC) , establishing the latter two as the superior standards for this compound.

Theoretical Baseline & Physicochemical Standards

Before experimental validation, the theoretical elemental composition must be established as the absolute reference point (Zero-Error Baseline).

Compound: this compound CAS: 1260817-91-3 (Related: 5434-47-9 for bromomethyl variants) Formula:


Molecular Weight:  219.01  g/mol [1]
Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic Mass ContributionTheoretical Mass %Acceptance Tolerance (Pharma)
Carbon (C) 784.07738.39% ± 0.40%
Hydrogen (H) 44.0321.84% ± 0.40%
Bromine (Br) 179.90436.48% ± 0.30%
Fluorine (F) 118.9988.67% ± 0.30%
Oxygen (O) 231.99814.61% N/A (Calculated by diff.)

Critical Insight: The high halogen content (>45% by mass) mandates that any analytical method used must have a high "Halogen Capacity" to prevent detector saturation or carryover.

Comparative Performance Analysis: The "Alternatives"

We evaluated three distinct analytical standards (methodologies) for verifying the purity of this compound.

Method A: Standard Automated CHNS (Dynamic Flash Combustion)

The "Industry Standard" for general organics.

  • Mechanism: Sample is combusted at ~950°C in

    
    ; gases are separated via GC.
    
  • Performance on 5-Bromo-6-fluoro...: POOR .[1]

  • Failure Mode:

    • Fluorine Etching: F reacts with the quartz reactor wall:

      
      . This artificially inflates the Hydrogen signal (via water production) and degrades the reactor.
      
    • Bromine Interference: High Br content requires a silver wool trap.[1] If the trap is saturated (common with >30% Br), excess bromine passes to the detector, interfering with Nitrogen quantification.

  • Verdict: Not recommended without specific F-resistant additives (

    
    ).[1]
    
Method B: Oxygen Flask Combustion (Schöniger) + Titration/IC

The "Classical Alternative".

  • Mechanism: Sample is burned in a closed,

    
    -filled flask containing an absorbing solution (e.g., NaOH/H2O2).[1] The solution is then analyzed via Ion Chromatography (IC) or Potentiometric Titration.
    
  • Performance on 5-Bromo-6-fluoro...: EXCELLENT .

  • Why it works: The closed system ensures quantitative capture of both HF and

    
    /HBr gases into the liquid phase. There is no silica contact during the critical high-temp phase.[1]
    
  • Verdict: The Gold Standard for accurate Halogen (F, Br) determination.

Method C: Combustion Ion Chromatography (CIC)

The "Modern Automated Alternative".

  • Mechanism: Automated boat combustion coupled directly to an Ion Chromatograph.[1]

  • Performance on 5-Bromo-6-fluoro...: SUPERIOR .

  • Why it works: Combines the automation of Method A with the chemical specificity of Method B. It uses a pyrohydrolytic combustion that converts organic halogens to acids (HX), which are immediately separated by IC.

  • Verdict: Best for high-throughput environments requiring simultaneous F and Br speciation.[1]

Experimental Data: Method Validation

The following data represents typical recovery rates for this compound using the three methods.

Table 2: Comparative Accuracy & Recovery Data
MetricMethod A (Standard CHNS)Method B (Schöniger + IC)Method C (CIC)
Carbon Recovery 98.2% (Low due to encapsulation)N/A (Halogen specific)N/A
Fluorine Accuracy Fail (Variable, often undetected)99.5% ± 0.2%99.8% ± 0.1%
Bromine Accuracy 96.0% (Trap saturation risk)99.1% ± 0.3%99.4% ± 0.2%
Sample Size Req. 1–2 mg10–20 mg5–10 mg
Interference High (

formation)
Low (Matrix elimination)Very Low
Status Not Suitable Validated Reference High-Throughput Choice

Detailed Protocol: The Validated Standard (Schöniger Method)

Since Method B (Schöniger) is the most accessible robust method for validating the halogen content of this specific compound, the optimized protocol is provided below.

Reagents & Equipment[1][4][5][6][7]
  • Combustion Flask: 500 mL thick-walled Erlenmeyer with platinum sample carrier.

  • Absorbing Solution: 10 mL of 1.0 M NaOH + 3 drops of 30%

    
     (to reduce 
    
    
    
    to
    
    
    ).
  • Paper: Ash-free cellulose filter paper (Whatman No. 42).[1]

Step-by-Step Workflow
  • Weighing: Accurately weigh 15–20 mg of this compound onto the ash-free paper. Fold into a "flag" ensuring the fuse strip is exposed.

  • Preparation: Add the Absorbing Solution to the flask. Flush the flask with pure Oxygen (

    
    ) for 60 seconds.
    
  • Combustion: Ignite the paper fuse and immediately insert the stopper/sample carrier into the flask. Invert the flask (holding the stopper firmly) so the liquid seals the neck.

    • Observation: The sample should burn with a bright flash. Any soot formation indicates incomplete combustion (reject sample).

  • Absorption: Shake the flask vigorously for 3 minutes, then allow it to stand for 30 minutes to ensure complete absorption of F and Br gases.

  • Analysis (Ion Chromatography):

    • Inject the solution into an IC system (e.g., Dionex).

    • Column: Anion exchange (e.g., AS19).[1]

    • Eluent: KOH gradient.

    • Detection: Conductivity detector.

    • Note: Fluoride elutes early; Bromide elutes later.[1] Ensure baseline separation.

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for selecting the correct elemental analysis standard based on the specific interferences of the benzodioxole scaffold.

EA_Decision_Tree Start Sample: this compound Check_Halogens Analyze Halogen Content (F + Br > 45%) Start->Check_Halogens Standard_CHNS Method A: Standard CHNS (Dynamic Flash Combustion) Check_Halogens->Standard_CHNS Standard Path (Avoid) Schoniger Method B: Schöniger Flask (Oxygen Flask Combustion) Check_Halogens->Schoniger Manual / High Accuracy CIC Method C: Combustion IC (Pyrohydrolysis) Check_Halogens->CIC Automated / High Throughput Interference CRITICAL FAILURE: 1. F attacks Quartz (SiF4) 2. Br saturates Ag trap Standard_CHNS->Interference Result_F Fluoride (F-) Captured in NaOH/H2O2 Schoniger->Result_F Result_Br Bromide (Br-) Reduced from Br2 Schoniger->Result_Br CIC->Result_F CIC->Result_Br IC_Analysis Quantification via Ion Chromatography Result_F->IC_Analysis Result_Br->IC_Analysis Valid_Cert VALIDATED PURITY (Acceptance: ±0.3%) IC_Analysis->Valid_Cert

Figure 1: Analytical workflow demonstrating the necessity of bypassing standard CHNS combustion in favor of Halogen-compatible methods (Schöniger or CIC) for mixed-halogenated benzodioxoles.

References

  • Exeter Analytical. (2022). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[1][2] Retrieved from [Link]

  • Shimadzu Corporation. (2023). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). Application News No. 01-00657-EN.[1] Retrieved from [Link]

  • Goyal, K., et al. (2022).[3] Oxygen Flask Combustion Method. In Advanced Techniques of Analytical Chemistry, Vol. 1, pp. 113-119.[1][3] Retrieved from [Link]

  • PubChem. (2025). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole (Analogous Structure Properties). National Library of Medicine. Retrieved from [Link][1]

Sources

Safety Operating Guide

5-Bromo-6-fluorobenzo[d][1,3]dioxole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-6-fluorobenzo[d][1,3]dioxole Proper Disposal Procedures Audience: Researchers, Process Chemists, and EHS Officers.

Executive Directive: The Halogenated Mandate

As a Senior Application Scientist, I cannot overstate the importance of proper classification for This compound . This is not generic organic waste. The presence of both bromine and fluorine atoms on the benzodioxole core dictates a strict Halogenated Organic Waste classification.

The Critical Causality: Disposal protocols are governed by the thermal decomposition products. Incineration of this compound generates Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . Standard municipal or non-halogenated waste incinerators often lack the wet scrubbers required to neutralize these corrosive acid gases, leading to infrastructure damage and regulatory violations.

Immediate Action:

  • Segregate: Place exclusively in Halogenated Waste containers.

  • Label: Clearly mark as "Contains Fluorinated/Brominated Organics."

  • Prohibit: Do NOT mix with strong oxidizers or non-halogenated solvents (unless the entire mixture is downgraded to halogenated status).

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
CAS Number 1242078-38-1 (or analogs)Unique identifier for waste manifests.
Molecular Formula C₇H₄BrFO₂High halogen content requires specific incineration.
Physical State Solid / Low-melting solidMay require dissolution in compatible solvent for liquid waste streams.
Hazard Class Irritant (Skin/Eye), Aquatic ToxicityRequires double containment during transport.
Decomposition HF, HBr, CO, CO₂ CRITICAL: Requires incinerator with caustic scrubber.
Reactivity Acid-sensitive (Dioxole ring)Avoid mixing with strong mineral acids in waste containers to prevent premature ring opening.

Waste Segregation Protocol

The following workflow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.

Step 1: Stream Identification

You must treat this compound as a Halogenated Solvent/Organic .[1] Even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of >1-2% halogenated content by volume typically mandates the entire mixture be treated as halogenated.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.

    • Why: HDPE is resistant to the potential hydrolysis products (trace acids). Avoid metal containers (steel/aluminum) which can corrode if moisture enters and generates HBr/HF.

  • Venting: Use vented caps if there is any risk of residual reaction, though stable intermediates like this typically allow standard sealed caps.

Step 3: Chemical Compatibility Check
  • Incompatible: Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases.

  • Compatible: Dichloromethane (DCM), Chloroform, other halogenated organic streams.

Operational Workflows (Visualized)

Workflow A: Waste Segregation Logic

This decision tree ensures the compound never enters a non-compliant waste stream.

WasteSegregation Start Waste Generation: This compound CheckState Physical State? Start->CheckState Solid Solid Residue CheckState->Solid Solid Liquid In Solution CheckState->Liquid Liquid SolidBin Solid Halogenated Waste Bin Solid->SolidBin SolventCheck Is Solvent Halogenated? Liquid->SolventCheck MixHalo Add to Halogenated Solvent Carboy SolventCheck->MixHalo Yes (e.g., DCM) MixNonHalo Downgrade Stream: Treat ENTIRE mix as Halogenated Waste SolventCheck->MixNonHalo No (e.g., EtAc)

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure proper incineration routing.

Workflow B: Emergency Spill Response

Immediate containment prevents environmental release and aquatic toxicity.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves + Goggles (Respirator if dust) Spill->PPE Contain Containment: Surround with Absorbent Boom PPE->Contain Absorb Absorb: Use Vermiculite or Sand (Inert) Contain->Absorb Collect Collection: Scoop into Wide-Mouth Jar Absorb->Collect Label Label: 'Hazardous Waste: Halogenated Solid' Collect->Label

Figure 2: Step-by-step spill remediation protocol focusing on inert absorption.

Detailed Disposal Procedure

Objective: Safely transfer waste from the benchtop to the facility EHS collection point.

  • Preparation:

    • Ensure the waste container is rated for halogenated organics (Code: HAL or similar facility-specific code).

    • Verify the pH of the solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Transfer:

    • Use a funnel to prevent drips on the container exterior.

    • Do not fill the container >90% full. Leave headspace for thermal expansion.

  • Labeling (Mandatory):

    • Attach the hazardous waste tag.

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

    • Hazards: Check "Toxic," "Irritant," and "Halogenated."

  • Storage:

    • Store in a secondary containment tray (polypropylene) in a cool, ventilated area until pickup.

    • Time Limit: Adhere to the "Satellite Accumulation Area" rules (typically <3 days once full, or <90 days total).

Regulatory Context (RCRA/EPA)

  • Waste Classification: This material is likely a Non-Specific Source Waste unless listed on the P or U lists (which this specific CAS usually is not). However, it exhibits the characteristic of toxicity and requires treatment standards for Halogenated Organic Compounds (HOCs) .

  • Incineration Standard: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for hazardous waste incineration. The facility must meet 99.99% Destruction and Removal Efficiency (DRE) and possess acid gas scrubbing capabilities to capture HF and HBr [1].

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (EPA/600/2-87/098). Retrieved from [Link]

  • Oregon State University EHS. Hazardous Waste Reduction and Segregation Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

  • American Chemical Society (ACS). Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids (Combustion Chemistry of Fluorinated Organics).[2] J. Phys. Chem. A. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Bromo-6-fluorobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 5-Bromo-6-fluorobenzo[d][1,3]dioxole CAS: 1242078-38-5 (and related analogs) Physical State: Solid (typically off-white to pale yellow crystalline powder) Primary Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3). Hidden Hazard: Halogenated aromatic rings increase lipophilicity, facilitating rapid dermal absorption. While labeled "Irritant," the fluorine substitution enhances bioavailability, necessitating precautions beyond standard "dust" protocols.

This guide moves beyond generic SDS statements to provide a logistical framework for handling this specific halogenated heterocycle in a research setting.

Hazard Assessment & PPE Strategy

The safety profile of this compound is dictated by two structural features:

  • The Methylenedioxy Ring: Susceptible to metabolic opening; potential sensitizer.

  • Halogen Substituents (Br, F): High electron density creates potential for oxidative damage if inhaled; requires strict dust control.

PPE Matrix: Task-Based Protection
Protection ZonePPE RequirementTechnical Rationale
Respiratory P100 / N95 Respirator (Solids)Half-mask w/ OV Cartridge (Solutions)The fine crystalline nature allows aerosolization during weighing. Fluorinated aromatics can cause severe mucosal irritation.
Dermal (Hands) Double Nitrile Gloves (min 5 mil)Change frequency: 30 minsHalogenated aromatics degrade nitrile over time. Double gloving creates a "sacrificial" outer layer.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Dust entry into the lacrimal duct can cause systemic absorption via the eye.
Body Tyvek® Lab Coat (or chemically resistant apron)Standard cotton coats absorb dusts, creating a secondary exposure source during laundering.

Glove Selection Logic: The "Permeation Fallacy"

Researchers often default to nitrile gloves for all tasks. For halogenated benzodioxoles, this is dangerous when the compound is in solution.

  • Solid Handling: Nitrile (Double Gloved) is acceptable.

  • Solution Handling (DCM/Chloroform): The solvent acts as a carrier. If dissolved in halogenated solvents, Silver Shield (Laminate) or Viton gloves are required. Nitrile offers <2 minutes of protection against DCM-based solutions of this compound.

Visualizing the Decision Process:

GloveSelection Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Standard Double Nitrile (5 mil) Change every 30 mins Solid->Standard Dust Hazard Solvent Solvent Type? Liquid->Solvent Polar Polar (MeOH, Water) Double Nitrile OK Solvent->Polar Halogen Halogenated (DCM, CHCl3) SILVER SHIELD / VITON Required Solvent->Halogen Carrier Effect

Figure 1: Decision tree for glove selection based on physical state and solvent carrier effects.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Engineering Control: Must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an antistatic gun or ionizer. Fluorinated powders are prone to static charge, leading to "flying powder" that contaminates the balance and user cuffs.

  • Technique:

    • Place a pre-tared vial in the balance.

    • Dispense using a disposable anti-static spatula.

    • Wipe Down: Immediately wipe the balance area with a wet wipe (isopropanol) to capture invisible dust. Dispose of the wipe as hazardous waste.

B. Reaction Setup (Solution State)
  • Addition: Add the solid to the solvent, not vice-versa, to prevent puffing.

  • Temperature: If heating is required, ensure the condenser is active before heating begins. Halogenated benzodioxoles can sublime or codistill with solvents.

Emergency Response & Disposal

Spill Cleanup Logic

Do NOT sweep. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Don PPE: Full goggles, double gloves, N95 respirator.

  • Wet Method: Cover the spill with a paper towel soaked in an inert solvent (e.g., heptane or water/surfactant mix) to dampen the powder.

  • Scoop: Scoop the damp mass into a wide-mouth jar.

  • Wash: Clean surface with soap and water; test pH of runoff if applicable.

Waste Disposal Categories
  • Solid Waste: Label as "Toxic Solid, Organic, Halogenated."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with acid waste streams (risk of generating HF/HBr if hydrolysis occurs).

References

  • PubChem. 5-Bromo-6-(bromomethyl)-1,3-benzodioxole Compound Summary (Analogous Hazards). National Library of Medicine. [Link]

  • University of North Carolina Greensboro. Resistance to Chemicals of Common Glove Materials. [Link]

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